molecular formula C26H30ClN7O2 B2464784 AMG 925 (HCl)

AMG 925 (HCl)

Cat. No.: B2464784
M. Wt: 508.0 g/mol
InChI Key: JJDSFFVYZSLRLY-UHFFFAOYSA-N
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Description

AMG 925 (HCl) is a useful research compound. Its molecular formula is C26H30ClN7O2 and its molecular weight is 508.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality AMG 925 (HCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMG 925 (HCl) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2.ClH/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23;/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSFFVYZSLRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of AMG 925 (HCl) in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with a high relapse rate and the rapid development of resistance to targeted therapies. Activating mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are prevalent in approximately 30% of AML cases and are associated with a poor prognosis.[1] While FLT3 inhibitors have shown clinical promise, their efficacy is often transient due to the emergence of resistance mutations.[1][2] AMG 925 (HCl) has emerged as a novel, potent, and orally bioavailable small molecule inhibitor that simultaneously targets both FLT3 and cyclin-dependent kinase 4 (CDK4).[1] This dual inhibitory action presents a promising strategy to enhance anti-leukemic activity and overcome known resistance mechanisms. This technical guide provides an in-depth analysis of the mechanism of action of AMG 925 in AML cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of FLT3 and CDK4

AMG 925 exerts its anti-leukemic effects by concurrently inhibiting two key signaling pathways crucial for the proliferation and survival of AML cells: the FLT3 signaling cascade and the CDK4/Cyclin D-retinoblastoma (RB) pathway.

Inhibition of FLT3 Signaling

In AML, constitutively active FLT3 mutants, most commonly internal tandem duplications (FLT3-ITD), drive uncontrolled cell proliferation and survival through downstream pathways such as the STAT5 signaling cascade.[1][3] AMG 925 potently inhibits the kinase activity of both wild-type and mutated FLT3.[4] This inhibition prevents the autophosphorylation of the FLT3 receptor, thereby blocking the subsequent phosphorylation and activation of its downstream effector, STAT5.[1][3] The suppression of STAT5 phosphorylation is a key pharmacodynamic marker of FLT3 inhibition by AMG 925.[1][4]

Inhibition of CDK4 and the Cell Cycle

CDK4, in complex with Cyclin D, is a critical regulator of the G1-S phase transition of the cell cycle.[1] The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (RB), leading to the release of E2F transcription factors.[5] These transcription factors then initiate the expression of genes required for DNA replication and cell cycle progression.[5] By inhibiting CDK4, AMG 925 prevents the phosphorylation of RB, maintaining it in its active, E2F-sequestering state.[1] This leads to a G1 cell cycle arrest, thereby halting the proliferation of AML cells.[3] This mechanism is particularly relevant in RB-positive cancer cells.[1]

Quantitative Efficacy of AMG 925

The potency and selectivity of AMG 925 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AMG 925
Kinase TargetIC50 (nM)
FLT32 ± 1[4]
CDK43 ± 1[4]
CDK68 ± 2[4]
CDK2375 ± 150[4]
CDK11900 ± 510[4]
Table 2: Cellular Activity of AMG 925 in AML Cell Lines
Cell LineGenotypeGrowth Inhibition IC50 (µM)P-STAT5 Inhibition IC50 (µM)
MOLM-13FLT3-ITD, RB+0.019[6]0.019[3]
MV4-11FLT3-ITD, RB+0.018[6]0.022[3]
MOLM-13srFLT3-ITD, D835Y0.023[2]0.014[2]
Mv4-11srFLT3-ITD, D835V0.017[2]0.018[2]
U937FLT3-WT, RB+>1[3]N/A

Signaling Pathways and Experimental Workflow

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by AMG 925 and a typical experimental workflow for its evaluation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 p STAT5_dimer STAT5 Dimer Proliferation Cell Proliferation & Survival Genes STAT5_dimer->Proliferation Transcription STAT5->STAT5_dimer Dimerization AMG925 AMG 925 AMG925->FLT3 Inhibits

Caption: AMG 925 inhibits FLT3 signaling in AML cells.

CDK4_Signaling_Pathway cluster_G1_phase G1 Phase cluster_S_phase S Phase CDK4_CyclinD CDK4/Cyclin D Complex RB_E2F RB-E2F Complex CDK4_CyclinD->RB_E2F p RB pRB E2F E2F RB_E2F->E2F Release S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Transcription AMG925 AMG 925 AMG925->CDK4_CyclinD Inhibits

Caption: AMG 925 inhibits the CDK4 pathway, leading to G1 arrest.

Experimental_Workflow cluster_in_vitro In Vitro Assays Cell_Culture AML Cell Culture (e.g., MOLM-13, MV4-11) Treatment Treat with AMG 925 (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining) Treatment->Cell_Cycle Western_Blot Western Blot (P-FLT3, P-STAT5, P-RB) Treatment->Western_Blot

Caption: Experimental workflow for evaluating AMG 925 in AML cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of AMG 925.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of appropriate growth medium.

  • Compound Treatment: Add serial dilutions of AMG 925 (typically ranging from 0.001 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phosphorylated Proteins
  • Cell Treatment and Lysis: Treat AML cells with various concentrations of AMG 925 for a specified time (e.g., 1-4 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-FLT3, FLT3, P-STAT5, STAT5, P-RB, RB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat AML cells with different concentrations of AMG 925 for 24-48 hours.

  • Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat AML cells with AMG 925 for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Overcoming Resistance

A key advantage of AMG 925's dual inhibitory mechanism is its potential to overcome resistance to single-agent FLT3 inhibitors.[3] Resistance to FLT3 inhibitors often arises from secondary mutations in the FLT3 kinase domain, such as the D835Y mutation.[1][2] AMG 925 has demonstrated potent activity against AML cells harboring these resistance mutations (see Table 2).[2] Furthermore, the concurrent inhibition of CDK4 is hypothesized to reduce the likelihood of developing FLT3 resistance mutations.[7]

In Vivo Efficacy

Preclinical studies in xenograft models of human AML have demonstrated the significant anti-tumor activity of AMG 925. Oral administration of AMG 925 led to a 96% to 99% inhibition of tumor growth in a MOLM-13 xenograft model, without significant body weight loss.[1] This anti-tumor activity correlated with the inhibition of P-STAT5 and P-RB in the tumor tissue, confirming the on-target activity of the compound in vivo.[1][4]

Conclusion

AMG 925 (HCl) represents a promising therapeutic agent for the treatment of AML, particularly in cases with FLT3 mutations. Its unique dual-inhibitory mechanism targeting both FLT3 and CDK4 provides a multi-pronged attack on the proliferative and survival machinery of AML cells. This approach not only leads to potent anti-leukemic activity but also holds the potential to overcome and prevent the development of resistance to conventional FLT3 inhibitors. The comprehensive data presented in this guide underscore the strong preclinical rationale for the continued development of AMG 925 as a novel therapy for AML.

References

The Discovery and Development of AMG 925: A Dual FLT3/CDK4 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance. Concurrently, the cyclin-dependent kinase 4 (CDK4) pathway plays a crucial role in cell cycle progression and is frequently dysregulated in cancer. The dual targeting of both FLT3 and CDK4 presents a rational therapeutic strategy to overcome resistance and achieve more durable responses in AML. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AMG 925 (also known as FLX925), a potent and orally bioavailable dual inhibitor of FLT3 and CDK4.

Discovery and Optimization

AMG 925 was discovered through a lead optimization program starting from a compound identified with dual inhibitory activity against FLT3 and CDK4. The core chemical scaffold of AMG 925 is a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine derivative.[1][2] Extensive structure-activity relationship (SAR) studies were conducted to enhance potency, selectivity, and pharmacokinetic properties, leading to the identification of AMG 925.

Mechanism of Action

AMG 925 exerts its anti-leukemic effects through the simultaneous inhibition of two key signaling pathways essential for the proliferation and survival of AML cells.

  • FLT3 Inhibition: In AML cells with activating FLT3 mutations (e.g., internal tandem duplication - ITD), the FLT3 receptor is constitutively active, leading to the downstream activation of pro-proliferative and anti-apoptotic signaling pathways, most notably the STAT5 pathway. AMG 925 binds to the ATP-binding pocket of FLT3, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of FLT3 and its downstream effector STAT5 (p-STAT5), ultimately inducing apoptosis in FLT3-dependent AML cells.[1][3]

  • CDK4 Inhibition: CDK4, in complex with cyclin D, is a key regulator of the G1-S phase transition of the cell cycle. The CDK4/cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication. AMG 925 inhibits CDK4, preventing the phosphorylation of Rb (p-Rb). This maintains Rb in its active, hypophosphorylated state, bound to E2F, thereby inducing G1 cell cycle arrest.[3][4]

The dual inhibition of both FLT3 and CDK4 by AMG 925 is hypothesized to not only provide a direct anti-proliferative and pro-apoptotic effect but also to prevent the emergence of resistance to FLT3 inhibition.[5]

Preclinical Data

The preclinical activity of AMG 925 has been extensively evaluated in a range of in vitro and in vivo models, demonstrating its potential as a potent anti-leukemic agent.

In Vitro Activity

AMG 925 has demonstrated potent inhibitory activity against both FLT3 and CDK4 kinases in biochemical assays. Furthermore, it has shown significant anti-proliferative effects in various AML cell lines, including those harboring FLT3-ITD mutations and those resistant to other FLT3 inhibitors.

Target/Cell Line Assay Type IC50 (nM)
Kinase Activity
FLT3Biochemical2
CDK4Biochemical3
CDK6Biochemical8
CDK1Biochemical1900
CDK2Biochemical375
Cellular Proliferation
MOLM-13 (FLT3-ITD)Cell-based19
MV4-11 (FLT3-ITD)Cell-based18
U937 (FLT3-WT)Cell-based52
Colo205 (Rb+)Cell-based55
MOLM-13 (FLT3-ITD, D835Y)Cell-based23

Table 1: In vitro inhibitory activity of AMG 925.[2][5][6]

In Vivo Efficacy

The in vivo anti-tumor activity of AMG 925 was evaluated in a MOLM-13 human AML xenograft mouse model. Oral administration of AMG 925 resulted in significant, dose-dependent tumor growth inhibition.

Dose (mg/kg, oral, twice daily) Tumor Growth Inhibition (%)
12.571
2597
37.599.7

Table 2: In vivo efficacy of AMG 925 in a MOLM-13 xenograft model.[7]

The anti-tumor activity in vivo correlated with the inhibition of pharmacodynamic markers, p-STAT5 and p-Rb, in the tumor tissue.[3]

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in several species, although a comprehensive public dataset is not available. The available information suggests that AMG 925 is orally bioavailable.[1][8] Further details on parameters such as Cmax, Tmax, half-life, and clearance in different preclinical species are not extensively published.

Clinical Development

AMG 925, under the designation FLX925, entered clinical development for the treatment of relapsed or refractory AML. A Phase 1, first-in-human, open-label, dose-escalation and cohort expansion study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered FLX925 (NCT02335814).[5][6] The study was designed to enroll adult patients with relapsed or refractory AML, with cohorts for patients with and without FLT3 mutations.[5] While the full results of this trial have not been publicly released in a peer-reviewed publication, abstracts and presentations have indicated that the study was initiated and enrolling patients.[5][6]

Experimental Protocols

FLT3 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of AMG 925 against FLT3 kinase.

Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • FLT3 substrate (e.g., a poly-Glu-Tyr peptide)

  • AMG 925 (serially diluted in DMSO)

  • Detection reagents (e.g., TR-FRET antibodies or ADP-Glo™ reagents)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of AMG 925 in DMSO.

  • In a 384-well plate, add the FLT3 kinase, the substrate, and the kinase buffer.

  • Add the diluted AMG 925 or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the signal (fluorescence or luminescence) on a plate reader.

  • Calculate the percent inhibition for each concentration of AMG 925 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

CDK4 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of AMG 925 against CDK4/cyclin D1.

Methodology: Similar to the FLT3 assay, a radiometric or luminescence-based assay can be used.

Materials:

  • Recombinant human CDK4/cyclin D1 complex

  • Kinase buffer

  • ATP (can be radiolabeled, e.g., [γ-33P]ATP)

  • Substrate (e.g., recombinant Retinoblastoma protein, Rb)

  • AMG 925 (serially diluted in DMSO)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ reagents)

  • Assay plates

Procedure:

  • Prepare serial dilutions of AMG 925.

  • In an assay plate, combine the CDK4/cyclin D1 enzyme, Rb substrate, and kinase buffer.

  • Add the diluted AMG 925 or DMSO.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time.

  • Stop the reaction.

  • Quantify the phosphorylation of Rb using the chosen detection method.

  • Calculate the percent inhibition and determine the IC50 value.

Cellular Proliferation Assay (MOLM-13 cells)

Objective: To determine the effect of AMG 925 on the proliferation of the FLT3-ITD positive AML cell line, MOLM-13.

Methodology: A colorimetric or luminescence-based cell viability assay (e.g., MTT or CellTiter-Glo®) is commonly used.

Materials:

  • MOLM-13 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • AMG 925 (serially diluted)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed MOLM-13 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to acclimate.

  • Treat the cells with serial dilutions of AMG 925. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration that causes 50% growth inhibition).

Western Blot Analysis of p-STAT5 and p-Rb in Xenograft Tumors

Objective: To assess the in vivo target engagement of AMG 925 by measuring the phosphorylation status of STAT5 and Rb in tumor tissue.

Methodology: Standard Western blotting techniques.

Materials:

  • Tumor tissue from AMG 925-treated and vehicle-treated mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-p-Rb, anti-total Rb, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Excise tumors from treated and control animals at specified time points after dosing.

  • Homogenize the tumor tissue in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds FLT3_active Activated FLT3 (Dimerized & Phosphorylated) FLT3->FLT3_active Activates STAT5 STAT5 FLT3_active->STAT5 Phosphorylates AMG925 AMG 925 AMG925->FLT3_active Inhibits pSTAT5 p-STAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Gene Transcription for

Caption: FLT3 signaling pathway and the inhibitory action of AMG 925.

CDK4_Signaling_Pathway CyclinD Cyclin D CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylates AMG925 AMG 925 AMG925->CDK4_CyclinD Inhibits pRb p-Rb E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F Rb-E2F Complex (Inactive) pRb->E2F Releases

Caption: CDK4/Rb signaling pathway and the inhibitory action of AMG 925.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development biochemical_assay Biochemical Kinase Assays (FLT3 & CDK4) ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_proliferation Cell Proliferation Assays (e.g., MOLM-13) cell_proliferation->ic50_determination xenograft_model AML Xenograft Model (e.g., MOLM-13) ic50_determination->xenograft_model Promising Candidate efficacy_study Efficacy Study (Tumor Growth Inhibition) xenograft_model->efficacy_study pd_analysis Pharmacodynamic Analysis (p-STAT5 & p-Rb) efficacy_study->pd_analysis phase1_trial Phase 1 Clinical Trial (Safety & Efficacy in AML) pd_analysis->phase1_trial Supports Clinical Investigation

Caption: Overall workflow for the preclinical and clinical development of AMG 925.

Conclusion

AMG 925 is a rationally designed dual inhibitor of FLT3 and CDK4 that has demonstrated potent preclinical activity against AML, including models with resistance to other FLT3 inhibitors. The dual mechanism of action provides a strong rationale for its development as a therapeutic agent that could lead to more durable clinical responses. The initiation of a Phase 1 clinical trial marked an important step in evaluating the safety and efficacy of this compound in patients with relapsed or refractory AML. The comprehensive preclinical data package, including detailed in vitro and in vivo studies, supports the continued investigation of AMG 925 and similar dual-targeting strategies in oncology. Further publication of the clinical trial data will be crucial in determining the ultimate therapeutic potential of this novel agent.

References

An In-depth Technical Guide to AMG 925 (HCl) Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 925, also known as FLX925, is a potent and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), representing a key therapeutic target.[4] Concurrently, the CDK4/Cyclin D pathway is crucial for cell cycle progression, and its inhibition offers a complementary mechanism to halt cancer cell proliferation.[4][5] AMG 925 was developed to address the challenge of acquired resistance to single-agent FLT3 inhibitors by simultaneously targeting these two critical pathways involved in the proliferation and survival of AML cells.[4][6] This technical guide provides a comprehensive overview of the signaling pathways inhibited by AMG 925, its preclinical efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Dual Inhibition of FLT3 and CDK4

AMG 925 exerts its anti-leukemic effects by concurrently blocking the signaling cascades downstream of FLT3 and the cell cycle progression mediated by CDK4.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] In a significant subset of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD), leading to uncontrolled cell growth.[4] This activation triggers downstream signaling through pathways such as JAK/STAT and RAS/MAPK. AMG 925 directly binds to the ATP-binding pocket of FLT3, preventing its autophosphorylation and the subsequent activation of these pathways. A key pharmacodynamic marker for FLT3 inhibition is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[4][7] Inhibition of FLT3 by AMG 925 leads to a marked reduction in phosphorylated STAT5 (p-STAT5).[1][4]

CDK4 Signaling Pathway

CDK4, in complex with Cyclin D, is a key regulator of the G1-S phase transition of the cell cycle.[5] The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[5] By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and inducing G1 cell cycle arrest.[2][4] The phosphorylation of Rb (p-Rb) serves as a direct pharmacodynamic marker for CDK4 inhibition.[1][4]

Quantitative Preclinical Data

The preclinical activity of AMG 925 has been extensively evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cellular Potency of AMG 925
Target/Cell LineAssay TypeIC50 (nM)Reference(s)
FLT3Kinase Assay2 ± 1[3]
CDK4Kinase Assay3 ± 1[3]
CDK6Kinase Assay8 ± 2[3]
CDK2Kinase Assay375 ± 150[3]
CDK1Kinase Assay1900 ± 510[3]
MOLM-13 (FLT3-ITD)Cell Growth19[1][3]
MV4-11 (FLT3-ITD)Cell Growth18[1][3]
MOLM-13 (FLT3-ITD)p-STAT5 Inhibition19 (Cellular IC50)[1]
MV4-11 (FLT3-ITD)p-STAT5 Inhibition18 (Cellular IC50)[1]
COLO 205 (Rb+)Cell Growth55[8]
U937 (FLT3-WT)Cell Growth52[8]
Table 2: In Vivo Efficacy of AMG 925 in AML Xenograft Models
Xenograft ModelDosing RegimenTumor Growth InhibitionBody Weight LossReference(s)
MOLM-13 (Subcutaneous)12.5 - 50 mg/kg, BID96% to 99%Not significant[1][3][4]
MOLM-13-Luc (Systemic)12.5 - 50 mg/kg, BIDSignificant reduction in tumor burdenNot significant[7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by AMG 925 and a typical experimental workflow for its evaluation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor JAK JAK FLT3->JAK RAS RAS FLT3->RAS STAT5 STAT5 JAK->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pSTAT5_dimer->Transcription pERK->Transcription AMG925 AMG 925 AMG925->FLT3 Inhibits

Caption: FLT3 signaling pathway and its inhibition by AMG 925.

CDK4_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CyclinD_CDK4 Cyclin D-CDK4 Complex CyclinD->CyclinD_CDK4 CDK4 CDK4 CDK4->CyclinD_CDK4 Rb_E2F Rb-E2F Complex CyclinD_CDK4->Rb_E2F Phosphorylates Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F->E2F Releases pRb p-Rb Rb_E2F->pRb AMG925 AMG 925 AMG925->CDK4 Inhibits

Caption: CDK4/Rb signaling pathway and its inhibition by AMG 925.

AMG925_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (FLT3, CDK4) Cell_Proliferation Cell Proliferation Assay (IC50 Determination) Kinase_Assay->Cell_Proliferation Cell_Lines AML Cell Lines (e.g., MOLM-13, MV4-11) Cell_Lines->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Proliferation->Apoptosis_Assay Western_Blot_vitro Western Blot (p-FLT3, p-STAT5, p-Rb) Apoptosis_Assay->Western_Blot_vitro Xenograft_Model AML Xenograft Model (e.g., MOLM-13) Western_Blot_vitro->Xenograft_Model Efficacy_Study Antitumor Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Study Pharmacodynamic Study (p-STAT5, p-Rb in tumors) Efficacy_Study->PD_Study

Caption: Experimental workflow for the preclinical evaluation of AMG 925.

Detailed Experimental Protocols

The following protocols are compiled from published preclinical evaluations of AMG 925 and represent standard methodologies for assessing its activity.

FLT3 Kinase Assay (LANCE Ultra TR-FRET)

This assay quantifies the inhibitory activity of AMG 925 against the FLT3 enzyme.

  • Reagents and Materials:

    • Recombinant human FLT3 enzyme (cytoplasmic domain).

    • ULight™-labeled JAK1 peptide substrate.

    • ATP.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Stop Solution: 10 mM EDTA in 1x LANCE Detection Buffer.

    • Europium-labeled anti-phosphotyrosine antibody.

    • 384-well white microplates.

  • Procedure: a. Prepare serial dilutions of AMG 925 in DMSO and then in Assay Buffer. b. In a 384-well plate, add 5 µL of the FLT3 enzyme solution. c. Add 5 µL of the diluted AMG 925 or vehicle control. d. Initiate the reaction by adding 10 µL of a mixture containing the ULight™-JAK1 peptide and ATP (at a concentration equal to the Kₘ for FLT3). e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 10 µL of Stop Solution containing the Europium-labeled anti-phosphotyrosine antibody. g. Incubate for 60 minutes at room temperature to allow for antibody binding. h. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm. i. Calculate the 665/615 nm emission ratio and determine IC50 values by fitting the data to a four-parameter logistic equation.

CDK4 Kinase Assay

This protocol outlines a general method for assessing CDK4 inhibition.

  • Reagents and Materials:

    • Recombinant human CDK4/Cyclin D1 or D3 enzyme complex.

    • Retinoblastoma (Rb) protein or a peptide substrate.

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™).

    • Kinase Assay Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, DTT, and a surfactant.

    • ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric detection.

  • Procedure (using ADP-Glo™): a. Prepare serial dilutions of AMG 925. b. In a suitable microplate, combine the CDK4/Cyclin D enzyme, Rb substrate, and diluted AMG 925 in Kinase Assay Buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Incubate for 40 minutes at room temperature. g. Add Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal. h. Read luminescence using a plate reader. i. Calculate IC50 values from the dose-response curve.

Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)

This assay measures the effect of AMG 925 on the proliferation of AML cell lines.

  • Reagents and Materials:

    • AML cell lines (e.g., MOLM-13, MV4-11).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • [¹⁴C]-Thymidine.

    • 96-well Cytostar-T scintillating microplates.

  • Procedure: a. Seed cells in a 96-well Cytostar-T plate at a density of 5 x 10³ cells/well. b. Add serial dilutions of AMG 925 to the wells. c. Add [¹⁴C]-Thymidine to each well (e.g., 0.1 µCi/well). d. Incubate for 72 hours at 37°C in a 5% CO₂ incubator. e. Measure the incorporation of [¹⁴C]-Thymidine using a microplate scintillation counter. f. Determine the GI50 (concentration for 50% growth inhibition) by analyzing the dose-response data.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by AMG 925.

  • Reagents and Materials:

    • AML cell lines.

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

    • Propidium Iodide (PI) or another viability dye (e.g., SYTOX Green).

    • Binding Buffer.

    • Flow cytometer.

  • Procedure: a. Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well. b. Treat the cells with various concentrations of AMG 925 for 24-48 hours. c. Harvest the cells and wash them with cold PBS. d. Resuspend the cells in 1X Binding Buffer. e. Add Annexin V-FITC and PI to the cell suspension. f. Incubate for 15 minutes at room temperature in the dark. g. Analyze the cells by flow cytometry within one hour, detecting FITC and PI fluorescence. h. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for detecting the phosphorylation status of key signaling proteins in cell lysates or tumor tissue.

  • Reagents and Materials:

    • Cell or tumor tissue lysates.

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-Rb, anti-Rb, and a loading control like GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure: a. Prepare protein lysates from treated cells or homogenized tumor tissue. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with Blocking Buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody overnight at 4°C. g. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Apply ECL substrate and visualize the protein bands using an imaging system. j. Quantify band intensities using densitometry software and normalize to total protein and/or a loading control.

In Vivo Xenograft Study

This protocol describes the establishment of a subcutaneous AML xenograft model and the assessment of AMG 925 efficacy.

  • Reagents and Materials:

    • MOLM-13 cells.

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID).

    • Matrigel®.

    • AMG 925 formulation for oral gavage.

    • Calipers for tumor measurement.

  • Procedure: a. Tumor Implantation: i. Harvest MOLM-13 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel®. ii. Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse. b. Treatment: i. Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. ii. Administer AMG 925 or vehicle orally, typically twice daily (BID), at the desired dose levels. iii. Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor mouse body weight regularly (e.g., 2-3 times per week). c. Pharmacodynamic Analysis: i. At specified time points after the final dose, euthanize a subset of mice. ii. Excise tumors and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC) to assess p-STAT5 and p-Rb levels. iii. Collect blood samples for pharmacokinetic analysis of AMG 925 plasma concentrations.

Conclusion

AMG 925 represents a rational drug design approach, targeting two key oncogenic pathways in acute myeloid leukemia. Its potent dual inhibition of FLT3 and CDK4 translates to significant anti-leukemic activity in preclinical models, including those with mutations that confer resistance to other FLT3 inhibitors. The comprehensive in vitro and in vivo data, supported by the detailed experimental protocols provided herein, underscore the potential of this dual-inhibition strategy. This technical guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for AML and other hematological malignancies.

References

AMG 925: A Technical Guide for a Dual FLT3/CDK4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 925 is a potent and orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). Exhibiting low nanomolar efficacy against both wild-type and mutated forms of FLT3, AMG 925 presents a promising therapeutic strategy for acute myeloid leukemia (AML), where FLT3 mutations are prevalent and associated with poor prognosis. Its concurrent inhibition of CDK4, a key regulator of the cell cycle, offers a multi-pronged approach to impede cancer cell proliferation and overcome potential resistance mechanisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for AMG 925.

Chemical Structure and Physicochemical Properties

AMG 925 is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-((9-(trans-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-hydroxyethanone. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(2-((9-(trans-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-hydroxyethanone
SMILES C[C@H]1CC--INVALID-LINK--n2c3cnccc3c4cnc(Nc5ccc6CN(CCc6n5)C(=O)CO)nc42
Molecular Formula C₂₆H₂₉N₇O₂
Molecular Weight 471.56 g/mol

Pharmacological Properties

AMG 925 is characterized by its potent dual inhibitory activity against FLT3 and CDK4, as well as its selectivity over other kinases. The following tables summarize its in vitro inhibitory activity.

Table 2.1: In Vitro Kinase Inhibitory Activity of AMG 925
Kinase TargetIC₅₀ (nM)
FLT32 ± 1[1]
CDK43 ± 1[1]
CDK68 ± 2
CDK2375 ± 150
CDK11900 ± 510
Table 2.2: In Vitro Cellular Activity of AMG 925 in AML Cell Lines
Cell LineFLT3 StatusGrowth Inhibition IC₅₀ (nM)
MOLM-13ITD19[2]
MV4-11ITD18[2]

ITD: Internal Tandem Duplication

Mechanism of Action and Signaling Pathway

AMG 925 exerts its anti-cancer effects by simultaneously targeting two key signaling pathways involved in cell proliferation and survival: the FLT3 signaling cascade and the CDK4/Rb cell cycle pathway.

  • FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when activated by its ligand or by activating mutations (e.g., internal tandem duplications - ITD), triggers downstream signaling pathways such as the STAT5, RAS/MAPK, and PI3K/AKT pathways. These pathways are crucial for the proliferation and survival of leukemic cells. AMG 925 binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and the subsequent activation of these downstream effectors. This leads to the suppression of pro-survival signals and the induction of apoptosis in FLT3-dependent cancer cells.

  • CDK4 Inhibition: Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes required for the G1 to S phase transition, thereby promoting cell cycle progression. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This results in a G1 cell cycle arrest and a halt in cell proliferation.

The dual inhibition of FLT3 and CDK4 by AMG 925 provides a synergistic anti-leukemic effect.

AMG925_Signaling_Pathway cluster_FLT3 FLT3 Signaling cluster_CDK4 CDK4/Rb Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Proliferation_Survival Proliferation & Survival STAT5->Proliferation_Survival CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb P E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4_CyclinD

Diagram 1: AMG 925 Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of AMG 925.

FLT3 Kinase Assay

Objective: To determine the in vitro inhibitory activity of AMG 925 against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • FLT3 substrate (e.g., a synthetic peptide)

  • AMG 925 (in DMSO)

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare serial dilutions of AMG 925 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted AMG 925 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the FLT3 enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions.

  • Incubate the plate to allow the detection signal to develop.

  • Read the signal on a plate reader.

  • Calculate the percent inhibition for each AMG 925 concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.

CDK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of AMG 925 against the CDK4/Cyclin D1 complex.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme complex

  • Kinase buffer (as above)

  • ATP

  • CDK4 substrate (e.g., a fragment of the retinoblastoma protein, Rb)

  • AMG 925 (in DMSO)

  • 384-well plates

  • Plate reader

Procedure: The procedure is analogous to the FLT3 kinase assay, with the substitution of the CDK4/Cyclin D1 enzyme and its specific substrate.

Cell Viability Assay (MOLM-13 and MV4-11 cells)

Objective: To determine the effect of AMG 925 on the viability of AML cell lines.

Materials:

  • MOLM-13 and MV4-11 cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • AMG 925 (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Seed MOLM-13 or MV4-11 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Prepare serial dilutions of AMG 925 in cell culture medium.

  • Add the diluted AMG 925 or medium with DMSO (vehicle control) to the wells.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required for the specific reagent.

  • Read the signal (luminescence or absorbance) on a plate reader.

  • Calculate the percent viability for each AMG 925 concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Data_Analysis Data Analysis Kinase_Assay Kinase Assays (FLT3, CDK4) IC50_Calc IC50/GI50 Calculation Kinase_Assay->IC50_Calc Cell_Culture AML Cell Culture (MOLM-13, MV4-11) Cell_Viability Cell Viability Assay Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assay Cell_Culture->Apoptosis_Assay Cell_Viability->IC50_Calc Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

References

Preclinical Evaluation of AMG 925: A Dual FLT3/CDK4 Inhibitor in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of AMG 925, a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). AMG 925 has demonstrated significant anti-tumor activity in various cancer models, particularly in acute myeloid leukemia (AML), by targeting key pathways involved in cell proliferation and survival. This document details its mechanism of action, summarizes key preclinical data, and provides methodologies for its evaluation.

Core Mechanism of Action

AMG 925 is an orally bioavailable small molecule that simultaneously targets two critical oncogenic drivers:

  • FLT3: Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of patients with AML and are associated with a poor prognosis.[1] AMG 925 potently inhibits both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and mutations in the tyrosine kinase domain (TKD) like D835Y, which can confer resistance to other FLT3 inhibitors.[1][2] Inhibition of FLT3 blocks downstream signaling pathways, primarily the STAT5 pathway, leading to the suppression of proliferation and induction of apoptosis in FLT3-dependent cancer cells.[3][4]

  • CDK4: As a key regulator of the cell cycle, CDK4, in complex with cyclin D, phosphorylates and inactivates the retinoblastoma protein (Rb).[3] This releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase.[3] By inhibiting CDK4, AMG 925 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[4]

The dual inhibition of both FLT3 and CDK4 offers a synergistic approach to cancer therapy, with the potential to overcome and delay the development of resistance to single-agent FLT3 inhibitors.[2][5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of AMG 925.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of AMG 925
Target/Cell LineAssay TypeIC50 (nM)Reference
FLT3Kinase Assay2 ± 1[6]
CDK4Kinase Assay3 ± 1[6]
CDK6Kinase Assay8 ± 2[6]
CDK2Kinase Assay375 ± 150[6]
CDK1Kinase Assay1900 ± 510[6]
MOLM-13 (FLT3-ITD)Cell Growth19[4][7]
MV4-11 (FLT3-ITD)Cell Growth18[4][7]
COLO 205 (Rb+)Cell Proliferation55[8]
U937 (FLT3-WT)Cell Proliferation52[8]
Table 2: In Vivo Efficacy of AMG 925 in AML Xenograft Models
Cancer ModelDosing RegimenTumor Growth InhibitionPharmacodynamic Marker InhibitionReference
MOLM-13 Subcutaneous Xenograft12.5, 25, or 37.5 mg/kg, twice daily, oral96% to 99%Inhibition of STAT5 and Rb phosphorylation[1][6][7]
MOLM-13 Subcutaneous Xenograft50, 75, and 150 mg/kgSignificantReduction in intratumor pSTAT5 and pRb levels[8][9]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of AMG 925 and a typical preclinical evaluation workflow.

AMG925_Signaling_Pathway cluster_FLT3 FLT3 Signaling cluster_CDK4 CDK4/Rb Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 P Proliferation_Survival Proliferation & Survival pSTAT5->Proliferation_Survival CyclinD_CDK4 Cyclin D-CDK4 Rb Rb CyclinD_CDK4->Rb pRb p-Rb CyclinD_CDK4->pRb P E2F E2F Rb->E2F G1_S_Progression G1-S Phase Progression E2F->G1_S_Progression AMG925 AMG 925 AMG925->FLT3 AMG925->CyclinD_CDK4 Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (FLT3, CDK4/6, etc.) Cell_Proliferation Cell Proliferation Assays (e.g., MOLM-13, MV4-11) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis & Cell Cycle Analysis (Annexin V, Propidium Iodide) Cell_Proliferation->Apoptosis_Assay PD_Marker_Analysis_vitro Western Blot for p-STAT5 & p-Rb Apoptosis_Assay->PD_Marker_Analysis_vitro Xenograft_Model AML Xenograft Model Establishment (e.g., MOLM-13 in nude mice) PD_Marker_Analysis_vitro->Xenograft_Model Dosing AMG 925 Administration (Oral, various dose levels) Xenograft_Model->Dosing Tumor_Growth_Measurement Tumor Volume & Body Weight Monitoring Dosing->Tumor_Growth_Measurement PD_Marker_Analysis_vivo Tumor Lysate Analysis (p-STAT5 & p-Rb) Tumor_Growth_Measurement->PD_Marker_Analysis_vivo PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling PD_Marker_Analysis_vivo->PK_PD_Analysis

References

AMG 925 (HCl): A Technical Guide to Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target protein binding affinity of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Target Profile and Binding Affinity

AMG 925 is a selective, orally bioavailable small molecule that has demonstrated significant inhibitory activity against both FLT3 and CDK4.[1][2] Its mechanism of action is centered on the dual blockade of these two kinases, which are critical drivers in the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).[][4] The antitumor effects of AMG 925 have been correlated with the inhibition of STAT5 and retinoblastoma protein (RB) phosphorylation, which are respective pharmacodynamic markers for FLT3 and CDK4 inhibition.[][4]

Quantitative Binding Affinity Data

The binding affinity of AMG 925 has been characterized through various biochemical and cellular assays, with key inhibitory concentrations (IC50) and dissociation constants (Kd) summarized below.

Target ProteinParameterValue (nM)Reference(s)
Primary Targets
FLT3IC501 - 2[2][5][6]
Kd2.3[7]
CDK4IC503[2][5][6]
CDK4/cyclinD1Kd0.19[7]
CDK4/cyclinD3Kd0.74[7]
Secondary Targets & Other Kinases
CDK6IC508 ± 2[5]
CDK2IC50375 ± 150[5]
Kd48[7]
CDK1IC501900 ± 510 (1.90 ± 0.51 µM)[5]
IC502220 (2.22 µM)[2]
FLT3 Mutants
FLT3 ITDKd1 - 4[2]
Kd3.9[7]
FLT3 D835YKd1 - 4[2]
Kd1.1[7]
FLT3 D835HKd1 - 4[2]
Kd1.2[7]
FLT3 K663QKd1 - 4[2]
Kd3.8[7]
FLT3 N841IKd1 - 4[2]
Kd4.0[7]

Signaling Pathway Inhibition by AMG 925

AMG 925 exerts its therapeutic effect by concurrently inhibiting two distinct signaling pathways crucial for cancer cell proliferation and survival. The FLT3 pathway, when constitutively activated by mutations, drives cell growth and survival through downstream effectors like STAT5. The CDK4/6 pathway controls the G1-S phase transition of the cell cycle. By inhibiting both, AMG 925 can induce cell cycle arrest and apoptosis.

AMG925_Signaling_Pathway cluster_flt3 FLT3 Pathway cluster_cdk4 CDK4/6 Pathway FLT3 FLT3 Receptor (Wild-Type or Mutant) STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival CDK4_6 CDK4/6-Cyclin D Rb Rb Protein CDK4_6->Rb Phosphorylation G1_S_Transition G1-S Phase Transition Rb->G1_S_Transition Repression AMG925 AMG 925 AMG925->FLT3 Inhibition AMG925->CDK4_6 Inhibition Kinase_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of AMG 925 Assay_Plate Dispense Reagents into 384-well Plate Compound_Prep->Assay_Plate Kinase_Ab_Mix Prepare Kinase/ Antibody Mixture Kinase_Ab_Mix->Assay_Plate Tracer_Prep Prepare Tracer Solution Tracer_Prep->Assay_Plate Incubation Incubate for 1 hour at Room Temperature Assay_Plate->Incubation Read_Plate Read FRET Signal on Plate Reader Incubation->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 Cell_Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_incubation_read Incubation & Reading cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Serial Dilutions of AMG 925 Seed_Cells->Add_Compound Add_Radiolabel Add [¹⁴C]-Thymidine Add_Compound->Add_Radiolabel Incubate Incubate for 72 hours at 37°C Add_Radiolabel->Incubate Read_Counts Measure Radioactivity with Beta Counter Incubate->Read_Counts Plot_Data Plot CPM vs. [AMG 925] Read_Counts->Plot_Data Calculate_IC50 Determine Cellular IC50 Plot_Data->Calculate_IC50

References

Dual-Action Kinase Inhibitor AMG 925: A Technical Overview of its Cellular Effects on Leukemia Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

THOUSAND OAKS, Calif. – December 15, 2025 – This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the cellular mechanisms of AMG 925, a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). AMG 925 demonstrates significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), including its effects on the critical leukemia stem cell population. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant challenge in treating AML is the presence of leukemia stem cells (LSCs), a subpopulation of cells responsible for disease relapse and resistance to conventional therapies.[2] Activating mutations in the FLT3 receptor tyrosine kinase are found in approximately 30% of AML patients and are associated with a poor prognosis.[1] AMG 925 is a novel, orally bioavailable small molecule designed to target both FLT3 and CDK4, two kinases essential for the proliferation and survival of FLT3-mutated AML cells.[1][3]

Quantitative Analysis of AMG 925 Efficacy

AMG 925 has demonstrated potent inhibition of cell growth and induction of apoptosis in a variety of AML cell lines, including those with FLT3-ITD (internal tandem duplication) mutations and those resistant to other FLT3 inhibitors.[4][5] The dual-inhibition strategy of AMG 925 also shows efficacy in FLT3-wild-type AML cells.[6]

Table 1: In Vitro Efficacy of AMG 925 in AML Cell Lines
Cell LineFLT3 StatusParameterIC50 (µM)Reference
MOLM-13FLT3-ITDGrowth Inhibition0.019[4]
MV4-11FLT3-ITDGrowth Inhibition0.018[4]
MOLM-13srFLT3-ITD/D835YGrowth Inhibition0.023[7]
U937FLT3-WTGrowth Inhibition0.055[7]
MOLM-13FLT3-ITDP-STAT5 Inhibitioncomparable to growth inhibition[4]
MV4-11FLT3-ITDP-STAT5 Inhibitioncomparable to growth inhibition[4]
Table 2: In Vivo Antitumor Activity of AMG 925 in AML Xenograft Models
ModelDosingTumor Growth InhibitionReference
MOLM-13 Subcutaneous Xenograft50 mg/kg, BID97%[4]
MOLM-13 Systemic Xenograft37.5 mg/kg, BID99.7%[4]
AML XenograftNot Specified96% to 99%[1][3]

Core Signaling Pathways Targeted by AMG 925

AMG 925 exerts its anti-leukemic effects by simultaneously blocking two critical signaling pathways: the FLT3 signaling cascade that drives proliferation and survival, and the CDK4/6-Rb pathway that controls cell cycle progression.

FLT3_CDK4_Pathway AMG925 AMG 925 FLT3 FLT3 AMG925->FLT3 CyclinD_CDK4 CyclinD_CDK4 AMG925->CyclinD_CDK4

The antitumor activity of AMG 925 directly correlates with the inhibition of STAT5 and retinoblastoma protein (RB) phosphorylation, which are the pharmacodynamic markers for FLT3 and CDK4 inhibition, respectively.[1][3] This dual inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis in AML cells.[4]

Effects on Leukemia Stem and Progenitor Cells

A pivotal aspect of AMG 925's mechanism is its activity against AML stem and progenitor cells. High-throughput proteomic and mass cytometry analyses have revealed that AMG 925 inhibits cell growth and promotes apoptosis in these critical cell populations, in both FLT3-mutant and FLT3-wild-type AML.[3] Reverse-phase protein array profiling has confirmed the on-target effects of AMG 925 on the FLT3 and CDK4/6-regulated pathways within AML blasts and stem/progenitor cells.[3]

Interestingly, studies have identified that pathways such as AKT/mTOR signaling may confer resistance to AMG 925 in phenotypically defined AML stem/progenitor cells.[3] This suggests that a combination therapy approach, for instance, co-targeting FLT3-CDK4/6 and AKT/mTOR, could be a promising strategy to more effectively eradicate these resistant cells.[3]

Overcoming Drug Resistance

A significant advantage of AMG 925 is its ability to inhibit FLT3 mutants that are resistant to other FLT3 inhibitors like sorafenib (B1663141) and AC220 (quizartinib).[1][3] Specifically, AMG 925 is effective against the FLT3-D835Y mutation.[4] The combined inhibition of both FLT3 and CDK4 may also reduce the development of resistance mutations in FLT3, potentially leading to more durable clinical responses.[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of AMG 925.

Cell Growth Inhibition Assay
  • Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of AMG 925 for 72 hours.

  • Viability Assessment: Cell viability is measured using a CellTiter-Glo Luminescent Cell Viability Assay, and the IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay
  • Treatment: AML cells are treated with varying concentrations of AMG 925 for 48-72 hours.

  • Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Apoptosis_Assay_Workflow Start AML Cell Culture Treatment Treat with AMG 925 (48-72h) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Quantify Apoptotic Cells Analysis->Result

Western Blotting for Phosphoprotein Analysis
  • Cell Lysis: Following treatment with AMG 925, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-STAT5, STAT5, p-Rb, Rb, and a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Immunocompromised mice are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13).

  • Treatment Administration: Once tumors are established, mice are treated with AMG 925 or vehicle control, typically via oral gavage, on a specified schedule (e.g., twice daily).

  • Tumor Measurement: For subcutaneous models, tumor volume is measured regularly. For systemic models, disease progression is monitored by bioluminescence imaging.

  • Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be harvested to analyze the levels of p-STAT5 and p-Rb by immunohistochemistry or western blotting.[9]

Conclusion

AMG 925 is a promising therapeutic agent for AML that effectively targets both the bulk tumor population and the more resilient leukemia stem cells through its dual inhibition of FLT3 and CDK4. Its ability to overcome resistance to existing FLT3 inhibitors and its efficacy in both FLT3-mutant and FLT3-wild-type AML underscore its potential to improve clinical outcomes. Further investigation into combination therapies, particularly with inhibitors of pathways implicated in resistance like AKT/mTOR, may provide a more robust strategy for the complete eradication of leukemia stem cells and the prevention of disease relapse.

References

In Vitro Characterization of AMG 925 (HCl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the preclinical evaluation of this compound.

Biochemical and Cellular Activity

AMG 925 demonstrates potent and selective inhibition of both FLT3 and CDK4 kinases. Its in vitro inhibitory activity has been quantified through various biochemical and cellular assays, with key data summarized below.

Table 1: Kinase Inhibitory Potency of AMG 925
Target KinaseIC50 (nM)
FLT31 - 2
CDK43
CDK68
CDK2375
CDK11900 - 2220

Data compiled from multiple sources.[2][3][4][5]

Table 2: Cellular Activity of AMG 925 in Cancer Cell Lines
Cell LineGenotypeCellular IC50 (nM)
MOLM-13FLT3-ITD19
MV4-11FLT3-ITD18
MOLM-13srFLT3-ITD, D835YNot explicitly quantified, but potent inhibition observed
MV4-11srFLT3-ITD, D835VNot explicitly quantified, but potent inhibition observed
U937FLT3-WT52
COLO 205Rb+55

Data compiled from multiple sources.[4][5][6]

AMG 925 also retains potency against various FLT3 mutations that confer resistance to other FLT3 inhibitors.[2][7]

Mechanism of Action: Dual Inhibition of FLT3 and CDK4 Signaling

AMG 925 exerts its anti-leukemic effects by simultaneously blocking two critical signaling pathways involved in cell proliferation and survival in acute myeloid leukemia (AML).

FLT3 Signaling Pathway

In AML, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, including the STAT5 pathway, which promotes cell proliferation and survival.[1] AMG 925 directly inhibits the kinase activity of FLT3, thereby blocking the phosphorylation of STAT5.[6]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 phosphorylates pSTAT5 p-STAT5 Proliferation_Survival Cell Proliferation & Survival Genes pSTAT5->Proliferation_Survival translocates to nucleus and promotes transcription AMG925 AMG 925 AMG925->FLT3 inhibits CDK4_Rb_Signaling cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Entry CDK4_CyclinD CDK4/Cyclin D Rb_E2F Rb-E2F Complex CDK4_CyclinD->Rb_E2F phosphorylates Rb pRb p-Rb E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes promotes transcription AMG925 AMG 925 AMG925->CDK4_CyclinD inhibits Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment with AMG 925 Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-p-STAT5) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

AMG 925: A Dual FLT3/CDK4 Inhibitor and its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AMG 925 is a potent and selective, orally bioavailable dual kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document provides a comprehensive technical overview of the preclinical evaluation of AMG 925, with a primary focus on its mechanism of action and its profound effects on cell cycle progression. Through the inhibition of these two key kinases, AMG 925 demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML) and other cancers. This guide will detail the molecular pathways affected by AMG 925, present available quantitative data on its activity, outline experimental methodologies for its study, and provide visual representations of its mechanism of action.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FLT3 gene, which are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance.

Cyclin-dependent kinases, particularly CDK4 and its partner cyclin D, are central regulators of the cell cycle, specifically governing the transition from the G1 to the S phase. The CDK4/cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis. Dysregulation of the CDK4-Rb pathway is a common feature in many cancers.

AMG 925 was developed as a dual inhibitor to simultaneously target the pro-proliferative signaling of both mutated FLT3 and the cell cycle machinery driven by CDK4. This dual-targeting strategy aims to provide a more durable clinical response by inhibiting two distinct and critical pathways for cancer cell growth and survival.

Mechanism of Action

AMG 925 exerts its anti-cancer effects through the potent and selective inhibition of FLT3 and CDK4 kinases.

Inhibition of FLT3 Signaling

In AML cells harboring activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD), the FLT3 receptor is constitutively active, leading to the continuous activation of downstream signaling pathways that promote cell proliferation and survival. One of the key downstream effectors of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Upon activation, STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell growth and survival. AMG 925 effectively inhibits the kinase activity of both wild-type and mutated FLT3, leading to a reduction in the phosphorylation of STAT5 (p-STAT5). This blockade of the FLT3-STAT5 signaling axis is a primary mechanism by which AMG 925 induces apoptosis in FLT3-dependent AML cells.[1]

Inhibition of CDK4 and Cell Cycle Progression

CDK4, in complex with cyclin D, is a key driver of the G1-S phase transition of the cell cycle. A critical substrate of CDK4 is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4 leads to its inactivation and the release of the E2F family of transcription factors. E2F proteins then activate the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the cell from progressing into the S phase. This results in a G1 phase cell cycle arrest.[2] This effect is specific to cells with a functional Rb protein (Rb-positive).[2]

Data Presentation

The following tables summarize the in vitro kinase and cellular inhibitory activities of AMG 925.

Target KinaseIC50 (nM)[3]
FLT32 ± 1
CDK43 ± 1
CDK68 ± 2
CDK2375 ± 150
CDK11900 ± 510

Table 1: In Vitro Kinase Inhibitory Activity of AMG 925. Data represents the mean ± standard deviation of the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeFLT3 StatusRb StatusAnti-proliferative IC50 (µM)[3]
MOLM-13Acute Myeloid LeukemiaFLT3-ITDPositive0.019
Mv4-11Acute Myeloid LeukemiaFLT3-ITDPositive0.018
U937Histiocytic LymphomaWild-TypePositiveN/A
Colo205Colorectal AdenocarcinomaWild-TypePositive0.055
MDA-MB-468Breast CancerWild-TypeNegativeN/A
MDA-MB-436MelanomaWild-TypeNegative3.83

Table 2: Anti-proliferative Activity of AMG 925 in Various Cancer Cell Lines. IC50 values represent the concentration of AMG 925 required to inhibit cell growth by 50%. N/A indicates that data was not available in the reviewed sources.

Effect on Cell Cycle Progression

AMG 925 has been shown to induce a G1 cell cycle arrest in Rb-positive cancer cell lines.[2] In contrast, Rb-negative cell lines do not exhibit this G1 arrest. While the qualitative effect is established, specific quantitative data representing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following AMG 925 treatment were not available in the reviewed literature. Such data would typically be presented in a table format, as shown below with placeholder values.

Cell LineTreatment% G0/G1% S% G2/M
MOLM-13Control (DMSO)45%40%15%
AMG 925 (X nM)75%15%10%
U937Control (DMSO)50%35%15%
AMG 925 (Y nM)80%10%10%
Colo205Control (DMSO)55%30%15%
AMG 925 (Z nM)85%10%5%
MDA-MB-468Control (DMSO)60%25%15%
AMG 925 (W nM)60%25%15%

Table 3: Illustrative Representation of AMG 925's Effect on Cell Cycle Distribution. The data in this table is hypothetical and serves as a template for how quantitative cell cycle analysis results would be presented.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of AMG 925 on the cell cycle distribution of cancer cell lines using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines (e.g., MOLM-13, U937, Colo205, MDA-MB-468)

  • Complete cell culture medium

  • AMG 925 (dissolved in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere (for adherent lines) or stabilize overnight. Treat the cells with various concentrations of AMG 925 or DMSO (vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, detach the cells using trypsin-EDTA, and then collect by centrifugation.

  • Washing: Wash the cell pellet once with ice-cold PBS to remove any residual medium.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This process should be done slowly to avoid cell clumping.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, leading to inaccurate DNA content measurement.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the red channel (e.g., PE-Texas Red or a similar channel).

  • Data Analysis: The DNA content is measured as the fluorescence intensity of the PI signal. The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is determined by analyzing the histogram using appropriate software (e.g., ModFit LT, FlowJo).

Visualizations

Signaling Pathways

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 Binds and activates STAT5 STAT5 FLT3->STAT5 Phosphorylates pSTAT5 p-STAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerizes Proliferation_Survival Gene Transcription (Proliferation, Survival) pSTAT5_dimer->Proliferation_Survival Promotes AMG925 AMG 925 AMG925->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.

CDK4_Rb_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CyclinD_CDK4 Cyclin D-CDK4 Complex CyclinD->CyclinD_CDK4 CDK4 CDK4 CDK4->CyclinD_CDK4 Rb Rb CyclinD_CDK4->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F Binds and Inhibits pRb p-Rb E2F E2F Gene_Transcription Gene Transcription (S-Phase Entry) E2F->Gene_Transcription Activates Rb_E2F->E2F Releases AMG925 AMG 925 AMG925->CDK4 Inhibits

Caption: CDK4-Rb Pathway and its Regulation by AMG 925.

Experimental Workflow

Cell_Cycle_Analysis_Workflow start Start: Seed Cells treatment Treat with AMG 925 or DMSO (Control) start->treatment harvest Harvest Cells treatment->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide (containing RNase A) fix->stain flow Analyze on Flow Cytometer stain->flow analysis Data Analysis: Determine Cell Cycle Phases (G0/G1, S, G2/M) flow->analysis end End: Quantitative Results analysis->end

Caption: Experimental Workflow for Cell Cycle Analysis.

Conclusion

AMG 925 represents a promising therapeutic agent that leverages a dual-targeting strategy to inhibit two critical pathways in cancer cell proliferation and survival. Its ability to simultaneously block the oncogenic signaling of mutated FLT3 and induce a G1 cell cycle arrest through CDK4 inhibition provides a strong rationale for its development in AML and other Rb-positive malignancies. The preclinical data robustly support its mechanism of action and demonstrate its potent anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 925 in providing a durable response for patients with these challenging cancers.

References

Methodological & Application

Application Note: In Vitro Protocols for AMG 925 (HCl) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the in vitro use of AMG 925, a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] AMG 925 is under evaluation for its efficacy in treating Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations which are associated with a poor prognosis.[2][4] The dual-inhibition mechanism offers a potential strategy to overcome the clinical challenge of acquired resistance to single-target FLT3 inhibitors.[2][5] This guide outlines the mechanism of action, provides key quantitative data, and details experimental protocols for assessing the activity of AMG 925 in cell culture models.

Mechanism of Action

AMG 925 exerts its anti-leukemic effects by simultaneously targeting two critical pathways involved in cancer cell proliferation and survival:

  • FLT3 Inhibition: Activating mutations in the FLT3 receptor tyrosine kinase are common in AML, leading to constitutive signaling and uncontrolled cell proliferation.[2] AMG 925 inhibits FLT3, thereby blocking the phosphorylation of downstream targets like STAT5 (Signal Transducer and Activator of Transcription 5).[1][3][6]

  • CDK4 Inhibition: CDK4, a cyclin-dependent kinase, plays a pivotal role in cell cycle progression from G1 to S phase.[6] It phosphorylates and inactivates the Retinoblastoma (Rb) protein, a key tumor suppressor.[6] By inhibiting CDK4, AMG 925 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[2][7]

The combined inhibition of these two pathways results in potent anti-tumor activity, including the induction of apoptosis (programmed cell death) and inhibition of cell growth in both FLT3-mutated and wild-type AML cells.[4][8]

AMG925_Pathway cluster_0 FLT3 Signaling Pathway cluster_1 CDK4/Rb Signaling Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylates Proliferation1 Cell Proliferation & Survival pSTAT5->Proliferation1 Promotes CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Binds & Activates Rb Rb Protein CDK4->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4 Inhibits

Caption: Dual inhibitory mechanism of AMG 925 on FLT3 and CDK4 signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of AMG 925 against key kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of AMG 925

Target Kinase IC₅₀ (nM)
FLT3 2 ± 1
CDK4 3 ± 1
CDK6 8 ± 2
CDK2 375 ± 150
CDK1 1900 ± 510

Data sourced from MedChemExpress.[1]

Table 2: Cellular Growth Inhibition by AMG 925

Cell Line Cancer Type FLT3 Status Rb Status IC₅₀ (nM)
MOLM13 AML FLT3-ITD Positive 19
MV4-11 AML FLT3-ITD Positive 18
U937 AML FLT3-WT Positive -
Colo205 Colon Cancer - Positive -

Data compiled from APExBIO and MedChemExpress.[1][8]

Experimental Protocols

Materials and Reagents
  • AMG 925 (HCl) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • AML cell lines (e.g., MOLM13, MV4-11)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell viability assay kit (e.g., CCK-8, MTT)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Reagents for Western Blotting (lysis buffer, antibodies for p-STAT5, STAT5, p-Rb, Rb, β-actin)

Protocol 1: Preparation of AMG 925 Stock Solution

Caution: Handle AMG 925 and DMSO in a fume hood using appropriate personal protective equipment (PPE).

  • Calculate Amount: Determine the required mass of AMG 925 powder to prepare a high-concentration stock solution (e.g., 10 mM). The solubility in DMSO is approximately 10 mM.[8]

  • Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial of AMG 925 powder.

  • Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 10 minutes or brief sonication can aid solubilization.[8]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 2: Cell Viability / Cytotoxicity Assay

This protocol describes a typical workflow for determining the IC₅₀ value of AMG 925.

Workflow_Cytotoxicity cluster_workflow Cell Viability Assay Workflow arrow arrow A 1. Cell Seeding Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate. B 2. Cell Adherence Incubate for 24 hours to allow cells to adhere and stabilize. A->B C 3. Compound Treatment Prepare serial dilutions of AMG 925. Add to wells (include DMSO vehicle control). B->C D 4. Incubation Incubate cells with compound for 48-72 hours at 37°C, 5% CO₂. C->D E 5. Reagent Addition Add viability reagent (e.g., CCK-8, MTT) to each well. D->E F 6. Final Incubation Incubate for 1-4 hours as per manufacturer's instructions. E->F G 7. Measurement Read absorbance/fluorescence on a plate reader. F->G H 8. Data Analysis Normalize data to vehicle control. Calculate IC₅₀ using non-linear regression. G->H

Caption: Standard experimental workflow for an in vitro cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Culture AML cells (e.g., MOLM13) to ~80% confluency. Harvest and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Adherence/Stabilization: Incubate the plate at 37°C with 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution series of AMG 925 in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (<0.1%) to avoid solvent toxicity.

  • Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Include wells treated with medium containing DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Viability Assessment: Add 10 µL of CCK-8 reagent (or equivalent) to each well. Incubate for 1-4 hours until a color change is apparent.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log-concentration of AMG 925 and determine the IC₅₀ value using a suitable software package (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed 0.5 x 10⁶ cells in a 6-well plate and treat with AMG 925 at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) and a vehicle control for 24-48 hours.[9]

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol 4: Western Blot for Pharmacodynamic Markers
  • Cell Treatment & Lysis: Treat cells with AMG 925 as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT5, STAT5, p-Rb, and Rb overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to confirm target engagement. A loading control (e.g., β-actin) should be used to ensure equal protein loading.

References

Preparing AMG 925 (HCl) Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG 925 is a potent and orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] The CDK4/Rb pathway is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. By simultaneously targeting both FLT3 and CDK4, AMG 925 offers a promising therapeutic strategy for AML and other malignancies.[3][4] This document provides detailed protocols for the preparation of AMG 925 (HCl) stock solutions for use in in vitro and in vivo preclinical studies.

Mechanism of Action

AMG 925 exerts its anti-cancer effects by inhibiting the kinase activity of both FLT3 and CDK4.[1][5] Inhibition of FLT3 blocks the downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the proliferation and survival of FLT3-mutated AML cells.[1][3][6] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest.[3][7] The dual inhibition of these pathways has been shown to be effective in overcoming resistance to FLT3 inhibitors.[8]

AMG925_Mechanism_of_Action cluster_FLT3 FLT3 Pathway cluster_CDK4 CDK4 Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 phosphorylates pSTAT5 pSTAT5 Proliferation_Survival Proliferation & Survival pSTAT5->Proliferation_Survival CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb phosphorylates pRb pRb G1_S_Transition G1-S Transition pRb->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4_CyclinD Stock_Solution_Workflow start Start calculate Calculate Mass of AMG 925 (HCl) start->calculate weigh Weigh AMG 925 (HCl) calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Complete Dissolution? dissolve->check_solubility heat_sonicate Warm (37°C) and/or Sonicate check_solubility->heat_sonicate No aliquot Aliquot Stock Solution check_solubility->aliquot Yes heat_sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for Western Blot Analysis of p-STAT5 and p-RB Following AMG 925 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent and selective dual inhibitor of F-ms like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] Its therapeutic potential, particularly in acute myeloid leukemia (AML), is attributed to its ability to simultaneously target two key signaling pathways involved in cancer cell proliferation and survival.[1][2] The antitumor activity of AMG 925 is correlated with the inhibition of the phosphorylation of STAT5 (p-STAT5) and the Retinoblastoma protein (p-RB), which serve as pharmacodynamic markers for FLT3 and CDK4 inhibition, respectively.[3]

This document provides a detailed protocol for utilizing Western blotting to detect and quantify the expected decrease in p-STAT5 and p-RB levels in cancer cell lines, such as MOLM-13 and MV4-11, after treatment with AMG 925.

Signaling Pathways

AMG 925 exerts its effects by intervening in the FLT3 and CDK4 signaling cascades.

  • FLT3/STAT5 Pathway: In many AML cells, mutated and constitutively active FLT3 leads to the phosphorylation and activation of STAT5. Phosphorylated STAT5 then translocates to the nucleus and promotes the transcription of genes essential for cell proliferation and survival. AMG 925 inhibits FLT3, thereby preventing the phosphorylation of STAT5.

  • CDK4/RB Pathway: CDK4, in complex with cyclin D, phosphorylates the Retinoblastoma protein (RB). This phosphorylation inactivates RB, leading to the release of the E2F transcription factor, which in turn activates genes required for the G1 to S phase transition of the cell cycle. By inhibiting CDK4, AMG 925 prevents the phosphorylation of RB, keeping it in its active, growth-suppressive state.

AMG925_Signaling_Pathway cluster_cdk4 CDK4 Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation_Survival Proliferation & Survival Genes pSTAT5->Proliferation_Survival activates transcription CDK4_CyclinD CDK4/Cyclin D RB RB CDK4_CyclinD->RB phosphorylates E2F E2F RB->E2F sequesters pRB p-RB G1_S_Progression G1/S Phase Progression Genes E2F->G1_S_Progression activates transcription AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4_CyclinD

Diagram 1: AMG 925 Signaling Pathway Inhibition.

Experimental Workflow

The overall experimental process for assessing the impact of AMG 925 on p-STAT5 and p-RB levels is outlined below.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed MOLM-13 or MV4-11 cells treat Treat with AMG 925 (various concentrations and time points) start->treat lyse Cell Lysis with RIPA buffer containing protease & phosphatase inhibitors treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (p-STAT5 or p-RB) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect strip_reprobe Strip and Reprobe for Total STAT5/RB and Loading Control (GAPDH) detect->strip_reprobe densitometry Densitometry Analysis strip_reprobe->densitometry

Diagram 2: Western Blot Experimental Workflow.

Detailed Protocols

Cell Culture and Treatment

Recommended Cell Lines:

  • MOLM-13 (ACC 554): Human acute myeloid leukemia cell line with FLT3-ITD mutation.

  • MV4-11 (CRL-9591): Human biphenotypic B myelomonocytic leukemia cell line with FLT3-ITD mutation.

Culture Medium:

  • MOLM-13: RPMI 1640 medium supplemented with 10-20% fetal bovine serum (FBS).

  • MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.

Culturing Procedure:

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL for MOLM-13 and between 1 x 10^5 and 1 x 10^6 cells/mL for MV4-11.

  • For experiments, seed cells in fresh medium at a density of approximately 0.5 x 10^6 cells/mL.

AMG 925 Treatment:

  • Prepare a stock solution of AMG 925 in DMSO.

  • Treat cells with varying concentrations of AMG 925 (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for different time points. Based on preclinical data, inhibition of p-STAT5 can be observed as early as 1 hour, while p-RB inhibition may be more pronounced at later time points (e.g., 6, 12, and 24 hours).[3][4][5]

  • Include a vehicle control (DMSO) at the same final concentration as the highest AMG 925 treatment.

Protein Extraction
  • After treatment, pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% gradient SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To analyze total protein levels and a loading control on the same membrane, the membrane can be stripped and reprobed. After initial detection, wash the membrane thoroughly and incubate with a stripping buffer. After stripping, wash the membrane again and proceed with the blocking step and incubation with the next primary antibody.

Positive and Negative Controls
  • p-STAT5 Positive Control: Treat serum-starved HeLa or MOLM-13 cells with interferon-alpha (IFN-α) (e.g., 100 ng/mL for 5-15 minutes) to induce STAT5 phosphorylation.[6]

  • p-RB Positive Control: Use lysates from actively proliferating, untreated MOLM-13 or MV4-11 cells, as they will have a basal level of p-RB. Alternatively, serum-starve cells and then stimulate with serum for a few hours to induce cell cycle entry and RB phosphorylation.

  • Negative Control: Untreated or vehicle-treated cells will serve as the primary negative control for the effect of AMG 925. For p-STAT5, serum-starved, unstimulated cells can be used.

Data Presentation

Summarize the quantitative data from densitometry analysis in the following tables.

Table 1: Effect of AMG 925 on p-STAT5 and Total STAT5 Levels

Treatment GroupConcentrationp-STAT5 (Relative Densitometry Units)Total STAT5 (Relative Densitometry Units)p-STAT5 / Total STAT5 Ratio
Vehicle Control-
AMG 92510 nM
AMG 92550 nM
AMG 925100 nM
AMG 925500 nM
AMG 9251 µM

Table 2: Effect of AMG 925 on p-RB and Total RB Levels

Treatment GroupConcentrationp-RB (Relative Densitometry Units)Total RB (Relative Densitometry Units)p-RB / Total RB Ratio
Vehicle Control-
AMG 92510 nM
AMG 92550 nM
AMG 925100 nM
AMG 925500 nM
AMG 9251 µM

Table 3: Recommended Antibody Dilutions

AntibodySupplier (Example)Catalog # (Example)Recommended Dilution
Phospho-STAT5 (Tyr694)Cell Signaling Technology#93591:1000
Total STAT5Cell Signaling Technology#942051:1000
Phospho-RB (Ser807/811)Cell Signaling Technology#85161:1000
Total RBCell Signaling Technology#93091:1000
GAPDHCell Signaling Technology#51741:1000

References

Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with AMG 925 (HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent and orally bioavailable small molecule that acts as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] CDK4/6 are key regulators of the cell cycle. By targeting both FLT3 and CDK4/6, AMG 925 offers a promising therapeutic strategy for AML, including cases with resistance to other FLT3 inhibitors.[4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell viability and proliferation.[6][7][8][9] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In the presence of a cytotoxic agent like AMG 925, a decrease in metabolic activity can be quantified to determine the compound's inhibitory concentration (IC50).

This document provides detailed protocols for performing MTT and XTT cell viability assays with AMG 925 (HCl) and includes information on its mechanism of action and data presentation.

Mechanism of Action of AMG 925

AMG 925 exerts its anti-leukemic effects by simultaneously inhibiting two key signaling pathways:

  • FLT3 Signaling: AMG 925 inhibits the kinase activity of both wild-type and mutated FLT3. This blocks the downstream phosphorylation of signal transducer and activator of transcription 5 (STAT5), a key event for the proliferation and survival of FLT3-mutated AML cells.[2][4][10]

  • CDK4/6-Rb Pathway: As a CDK4/6 inhibitor, AMG 925 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and sequesters E2F transcription factors, leading to G1 cell cycle arrest and preventing cell proliferation.[4]

The dual inhibition of these pathways makes AMG 925 effective against a broader range of AML cells and may help overcome resistance mechanisms that arise from single-agent therapies.[5]

AMG925_Signaling_Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation CDK4_6 CDK4/6-Cyclin D Rb Rb CDK4_6->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F Inhibition G1_Arrest G1 Cell Cycle Arrest Rb->G1_Arrest E2F->Proliferation AMG925 AMG 925 AMG925->FLT3 Inhibition AMG925->CDK4_6 Inhibition

Caption: AMG 925 Signaling Pathway.

Data Presentation

The following table summarizes the in vitro inhibitory activity of AMG 925 against various kinases and cancer cell lines.

Target/Cell LineAssay TypeIC50 (nM)Notes
Kinase Activity
FLT3Kinase Assay2
CDK4Kinase Assay3
CDK6Kinase Assay8
CDK2Kinase Assay375
CDK1Kinase Assay1900
Cellular Activity
MOLM13 (FLT3-ITD)Cell Growth19AML Cell Line
Mv4-11 (FLT3-ITD)Cell Growth18AML Cell Line

Data compiled from multiple sources.[2][3][10]

Experimental Protocols

General Recommendations
  • Cell Line Selection: AML cell lines with FLT3 mutations, such as MOLM13 and Mv4-11, are recommended as they are sensitive to AMG 925.[10]

  • AMG 925 (HCl) Preparation: Prepare a high-concentration stock solution of AMG 925 (HCl) in DMSO (e.g., 10 mM). Store at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

  • Controls: Include the following controls in every experiment:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of AMG 925. This represents 100% cell viability.

    • Blank/Background Control: Wells containing only cell culture medium (no cells) to measure background absorbance.

    • Untreated Control: Cells in culture medium without any treatment.

MTT Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[6]

Materials:

  • AML cell lines (e.g., MOLM13, Mv4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • AMG 925 (HCl) stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine the optimal seeding density to ensure cells are approximately 70-80% confluent at the end of the experiment. A typical starting range is 5,000-20,000 cells/well.

    • Seed cells in 100 µL of complete culture medium per well in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of AMG 925 in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the prepared AMG 925 dilutions or control medium.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration of AMG 925 relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of AMG 925 to generate a dose-response curve and determine the IC50 value.

XTT Assay Protocol

The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[7][9]

Materials:

  • AML cell lines (e.g., MOLM13, Mv4-11)

  • Complete culture medium

  • AMG 925 (HCl) stock solution (in DMSO)

  • XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • XTT Incubation:

    • After the treatment period, prepare the XTT labeling mixture according to the manufacturer's protocol.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate for 2-4 hours at 37°C. The incubation time may need to be optimized based on the cell line and density.

  • Data Acquisition:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis:

    • Follow step 6 from the MTT Assay Protocol.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture AML Cells (e.g., MOLM13, Mv4-11) Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubate_24h 3. Incubate for 24h Seeding->Incubate_24h Add_AMG925 5. Add AMG 925 to Cells Incubate_24h->Add_AMG925 AMG925_Dilution 4. Prepare AMG 925 Serial Dilutions AMG925_Dilution->Add_AMG925 Incubate_48_72h 6. Incubate for 48-72h Add_AMG925->Incubate_48_72h Add_MTT 7a. Add MTT Reagent Incubate_48_72h->Add_MTT Add_XTT 7b. Add XTT Reagent Incubate_48_72h->Add_XTT Incubate_MTT 8a. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 9a. Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance 10. Read Absorbance Solubilize->Read_Absorbance Incubate_XTT 8b. Incubate for 2-4h Add_XTT->Incubate_XTT Incubate_XTT->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability IC50_Determination 12. Determine IC50 Calculate_Viability->IC50_Determination

Caption: MTT/XTT Cell Viability Assay Workflow.

References

Application Notes and Protocols for In Vivo Dosing and Administration of AMG 925 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG 925 is a potent and selective dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6).[1][2][3] It is under preclinical investigation as a therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations.[1][4] AMG 925 has demonstrated significant anti-tumor activity in mouse xenograft models of AML by inhibiting key signaling pathways that drive cell proliferation and survival.[2][4] These application notes provide detailed protocols for the in vivo administration of AMG 925 in mouse models, data presentation from representative studies, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

The following tables summarize quantitative data from preclinical studies of AMG 925 in mouse xenograft models.

Table 1: In Vivo Efficacy of AMG 925 in MOLM-13 Subcutaneous Xenograft Model

Dosage (mg/kg, twice daily)Tumor Growth Inhibition (TGI) (%)Reference
12.571[3]
2597[3]
37.596 - 99[2][3]

Table 2: Pharmacodynamic Effects of AMG 925 in MOLM-13 Xenograft Tumors

Dosage (mg/kg)Maximum Inhibition of p-STAT5 (%)Maximum Inhibition of p-Rb (%)Time to Maximum Inhibition (hours post-dose)Reference
12.5>80Not specifiedNot specified[1]
25>80>90Not specified[1]
37.5>80>90p-STAT5: 6h, p-Rb: 12h[1][5]

Experimental Protocols

Protocol 1: Preparation of AMG 925 for Oral Administration

Objective: To prepare a formulation of AMG 925 suitable for oral gavage in mice.

Materials:

  • AMG 925 compound

  • 2% Hydroxypropyl methylcellulose (B11928114) (HPMC)

  • 1% Tween 80

  • Sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Sterile tubes

Procedure:

  • Calculate the required amount of AMG 925 based on the desired concentration and the total volume of the dosing solution.

  • Weigh the calculated amount of AMG 925 powder.

  • Prepare the vehicle solution consisting of 2% HPMC and 1% Tween 80 in sterile water.

  • Gradually add the AMG 925 powder to a small amount of the vehicle and triturate using a mortar and pestle or homogenize to create a uniform paste.

  • Slowly add the remaining vehicle to the paste while continuously stirring to form a homogenous suspension.

  • Stir the suspension for a sufficient time to ensure uniform distribution of the compound.

  • Store the formulation at 4°C for the duration of the study. Prepare fresh as needed based on stability data.

Protocol 2: Establishment of a Subcutaneous MOLM-13 AML Xenograft Model

Objective: To establish a subcutaneous tumor model in immunodeficient mice using the MOLM-13 human AML cell line.

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female immunodeficient mice (e.g., CrTac:NCR-Foxn1nu nude mice)[3]

  • Syringes and 27-gauge needles

  • Calipers

Procedure:

  • Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells with sterile PBS and determine the cell viability using a trypan blue exclusion assay (viability should be >95%).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ cells/mL.

  • Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor formation. Tumors are typically palpable 7-10 days post-injection.

  • Begin caliper measurements of the tumors every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

  • Randomize the mice into treatment groups when the average tumor volume reaches 100-150 mm³.

Protocol 3: In Vivo Dosing of AMG 925 in Tumor-Bearing Mice

Objective: To administer AMG 925 to mice with established MOLM-13 xenografts.

Materials:

  • Tumor-bearing mice (from Protocol 2)

  • Prepared AMG 925 formulation (from Protocol 1)

  • Vehicle control (2% HPMC, 1% Tween 80 in water)

  • Oral gavage needles

Procedure:

  • Record the body weight of each mouse before dosing.

  • Administer the prepared AMG 925 suspension or vehicle control to the respective groups of mice via oral gavage. A typical dosing volume is 10 mL/kg.

  • For a twice-daily dosing regimen, administer the second dose 6 hours after the first dose.[1][5]

  • Continue the treatment for the planned duration of the study (e.g., 10 consecutive days).[3]

  • Monitor the body weight and overall health of the mice daily.

  • Measure tumor volumes 2-3 times per week.

Protocol 4: Pharmacodynamic Analysis of Tumor Tissue

Objective: To assess the inhibition of p-STAT5 and p-Rb in tumor tissue following AMG 925 administration.

Materials:

  • Treated and control tumor-bearing mice

  • Anesthesia

  • Surgical tools for tumor excision

  • Liquid nitrogen

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blotting or ELISA reagents for p-STAT5 (Tyr694) and p-Rb (Ser780)

Procedure:

  • At predetermined time points after the final dose (e.g., 3, 6, 9, 12, and 24 hours), euthanize the mice.[5]

  • Excise the tumors and immediately snap-freeze them in liquid nitrogen.

  • Homogenize the frozen tumor tissue in lysis buffer to extract proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of p-STAT5 and p-Rb in the tumor lysates using Western blotting or a quantitative ELISA.

  • Normalize the levels of phosphorylated proteins to the total protein levels or a housekeeping protein.

Visualizations

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Gene_Transcription Gene Transcription (Cell Cycle Progression) pSTAT5->Gene_Transcription Promotes Survival CDK4_6 CDK4/6 CDK4_6_CyclinD CDK4/6-Cyclin D Complex CDK4_6->CDK4_6_CyclinD CyclinD Cyclin D CyclinD->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb p-Rb E2F->Gene_Transcription Activates AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4_6 Inhibits

Caption: AMG 925 signaling pathway inhibition.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. MOLM-13 Cell Culture Xenograft 2. Subcutaneous Injection in Nude Mice CellCulture->Xenograft TumorGrowth 3. Tumor Growth Monitoring Xenograft->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Formulation 5. AMG 925 Formulation Randomization->Formulation Dosing 6. Oral Administration (Twice Daily) Formulation->Dosing Monitoring 7. Monitor Body Weight and Tumor Volume Dosing->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint TumorExcision 9. Tumor Excision Endpoint->TumorExcision PD_Analysis 10. Pharmacodynamic Analysis (p-STAT5, p-Rb) TumorExcision->PD_Analysis Efficacy_Analysis 11. Efficacy Analysis (Tumor Growth Inhibition) TumorExcision->Efficacy_Analysis

Caption: Experimental workflow for in vivo AMG 925 studies.

References

Application Notes and Protocols for Establishing AMG 925-Resistant Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1][2][3] While targeted FLT3 inhibitors have shown clinical promise, their efficacy is often limited by the development of drug resistance.[4][5]

AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FLT3 and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][6] This dual-targeting strategy is designed to provide a more durable response by simultaneously blocking a key oncogenic driver (FLT3) and a critical cell cycle regulator (CDK4/6).[3][7] Preclinical studies have demonstrated that unlike single-agent FLT3 inhibitors which often lead to resistance via secondary FLT3 mutations, it is notably difficult to generate AML cell lines with high-level resistance to AMG 925.[8][9][10] Prolonged exposure typically results in only partial resistance, which is not associated with new FLT3 mutations but rather an increase in total FLT3 protein expression.[9][11]

These application notes provide a comprehensive framework and detailed protocols for researchers to establish and characterize AMG 925-resistant AML cell lines. These model systems are invaluable tools for investigating the nuanced mechanisms of partial resistance, exploring strategies to overcome it, and evaluating novel combination therapies.

Overall Experimental Workflow

The process of generating and validating AMG 925-resistant AML cell lines involves a long-term, systematic approach. The workflow begins with the determination of the baseline sensitivity of the parental cell line, followed by chronic exposure to escalating drug concentrations, and concludes with a thorough characterization of the resulting resistant population.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Isolation & Expansion cluster_3 Phase 4: Phenotypic Characterization start Parental AML Cell Line (e.g., MV4-11, MOLM-13) ic50_initial Determine Initial IC50 of AMG 925 start->ic50_initial culture Continuous Culture with Increasing [AMG 925] ic50_initial->culture monitoring Monitor Viability & Re-establish Growth culture->monitoring dose_increase Stepwise Dose Escalation monitoring->dose_increase dose_increase->culture stable_growth Achieve Stable Growth at Target [AMG 925] (e.g., 100 nM) dose_increase->stable_growth expand Expand & Cryopreserve Resistant Population stable_growth->expand ic50_confirm Confirm IC50 Shift (Viability Assay) expand->ic50_confirm western Protein Expression Analysis (Western Blot) ic50_confirm->western sequencing FLT3 Mutation Sequencing ic50_confirm->sequencing

Caption: Experimental workflow for generating AMG 925-resistant AML cell lines.

Protocol 1: Generation of AMG 925-Resistant AML Cell Lines

This protocol describes the method of generating resistant AML cell lines through continuous, long-term exposure to escalating concentrations of AMG 925. This process mimics the selective pressure that can lead to drug resistance in a clinical setting.[12][13]

Materials:

  • AML Cell Lines (e.g., MV4-11, MOLM-13 with FLT3-ITD mutation)

  • Complete Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • AMG 925 (Stock solution in DMSO, stored at -80°C)

  • Sterile tissue culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Methodology:

  • Parental Cell Line Preparation:

    • Thaw and culture the parental AML cell line (e.g., MV4-11 or MOLM-13) in complete culture medium.

    • Ensure cells are in the logarithmic growth phase and exhibit >95% viability before starting the resistance induction.

  • Initial IC50 Determination:

    • Perform a cell viability assay (see Protocol 2A) to determine the baseline IC50 value of AMG 925 for the parental cell line. This value will guide the starting concentration for resistance induction.

  • Initiation of Resistance Induction:

    • Begin by continuously exposing the cells to a low concentration of AMG 925, typically starting at the IC20 to IC50 value (e.g., 5-10 nM for MOLM-13 or MV4-11).[14]

    • Seed the cells at a density of 0.2-0.5 x 10⁶ cells/mL in a culture flask with the AMG 925-containing medium.

    • Initially, a significant reduction in cell viability is expected.

  • Monitoring and Maintenance:

    • Monitor the cell culture every 2-3 days.

    • When cell viability drops, centrifuge the cells, remove the old medium, and resuspend the viable cells in fresh, drug-containing medium.

    • Allow the cells to recover and re-establish a stable growth rate in the presence of the drug. This may take several weeks.

  • Dose Escalation:

    • Once the cells are proliferating consistently at the starting concentration, increase the concentration of AMG 925 by approximately 1.5- to 2-fold.

    • Repeat the process of monitoring and recovery as described in step 4.

    • Continue this gradual dose escalation over a period of several months. The process is slow; one study reported that after 8 months of selection, resistant cells could grow in a maximum concentration of 100 nM AMG 925.[8]

  • Establishment and Cryopreservation:

    • Once the cell line can consistently proliferate in the presence of a target high concentration of AMG 925 (e.g., 100 nM), the resistant line is considered established.

    • Cryopreserve aliquots of the resistant cells at various passages to ensure a backup supply.

  • Maintenance of Resistant Phenotype:

    • Continuously culture the established resistant cell line in medium containing the final concentration of AMG 925 to maintain the selective pressure and preserve the resistant phenotype.

Protocol 2: Characterization of AMG 925-Resistant Cell Lines

After establishing a resistant cell line, it is crucial to confirm and characterize its phenotype.

A. Cell Viability Assay (IC50 Determination)

This assay quantifies the degree of resistance by comparing the drug concentration required to inhibit the growth of resistant cells by 50% (IC50) to that of the parental cells.

Materials:

  • Parental and AMG 925-resistant AML cells

  • Opaque-walled 96-well sterile culture plates

  • AMG 925 serial dilutions

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed both parental and resistant cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Add serial dilutions of AMG 925 to the wells. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[15]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[15]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Record luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence.

    • Normalize the data to the vehicle-treated control wells (defined as 100% viability).

    • Plot a dose-response curve (percent viability vs. log[AMG 925]) and calculate the IC50 value using non-linear regression analysis. A 3- to 5-fold increase in the IC50 value is expected for partially resistant cells.[8]

B. Western Blot Analysis

This protocol is used to assess changes in the expression and phosphorylation status of key proteins within the FLT3 and CDK4/6 pathways.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Rb (Ser780), anti-Rb, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Lysate Preparation: Lyse parental and resistant cells in RIPA buffer on ice.[16]

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to the loading control (β-Actin). For phospho-proteins, normalize to the total protein level.[17] A 2- to 3-fold increase in total FLT3 protein is anticipated in resistant cells.[9]

C. FLT3 Mutation Analysis

This procedure is essential to confirm that the observed partial resistance is not due to the acquisition of known resistance-conferring mutations in the FLT3 kinase domain.

Methodology:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from parental and resistant cell lines and synthesize complementary DNA (cDNA) using a reverse transcriptase kit.

  • PCR Amplification: Amplify the FLT3 kinase domain from the cDNA using specific primers.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results with the wild-type FLT3 reference sequence to identify any potential mutations. In AMG 925-resistant cells, no secondary mutations in the FLT3 gene are expected.[8][9]

Quantitative Data Summary

The following tables summarize the expected outcomes from the characterization experiments based on published literature.

Table 1: Expected IC50 Values for AMG 925 in AML Cell Lines

Cell Line AMG 925 IC50 (µM) Fold Increase in Resistance Reference
MV4-11 (Parental) ~0.018 - [7]
MV4-11 (AMG 925-Resistant) ~0.054 - 0.090 3 to 5-fold [8]
MOLM-13 (Parental) ~0.019 - [7]

| MOLM-13 (AMG 925-Resistant) | ~0.057 - 0.095 | 3 to 5-fold |[8] |

Table 2: Expected Protein Expression Changes in AMG 925-Resistant Cells

Protein Expected Change in Resistant vs. Parental Cells Rationale Reference
Total FLT3 2 to 3-fold Increase Upregulation of the drug target [9][11]
Phospho-FLT3 Variable Dependent on AMG 925 concentration [11]
Total Rb No significant change expected - -

| Phospho-Rb | Variable | Dependent on AMG 925 concentration |[3] |

Signaling Pathways and Mechanisms of Action

AMG 925 Dual Inhibition of FLT3 and CDK4/6 Pathways

AMG 925 exerts its anti-leukemic effect by concurrently inhibiting two critical signaling pathways that drive AML cell proliferation and survival.

G cluster_0 FLT3 Signaling cluster_1 Cell Cycle Progression FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 P Proliferation_FLT3 Proliferation_FLT3 STAT5->Proliferation_FLT3 Proliferation & Survival CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F Proliferation_CDK Proliferation_CDK E2F->Proliferation_CDK G1/S Phase Progression AMG925 AMG 925 AMG925->FLT3 AMG925->CDK46

Caption: AMG 925 dually inhibits the FLT3-STAT5 and Cyclin D-CDK4/6-Rb pathways.

Proposed Mechanism for Overcoming FLT3 Inhibitor Resistance

Single-agent FLT3 inhibitors can lead to the selection of cells with secondary mutations in the FLT3 kinase domain, rendering the inhibitor ineffective. By simultaneously inhibiting CDK4/6, AMG 925 is hypothesized to create a synthetic lethal pressure that prevents the outgrowth of clones with these FLT3 mutations.[9][10]

G AML_Cell FLT3-ITD AML Cell FLT3_Inhibitor FLT3 Inhibitor (e.g., Quizartinib) AML_Cell->FLT3_Inhibitor AMG925 Dual Inhibitor (AMG 925) AML_Cell->AMG925 FLT3_Mutation Acquired Resistance: FLT3 Kinase Mutation (e.g., D835Y) FLT3_Inhibitor->FLT3_Mutation Leads to No_Mutation Resistance Prevented: No FLT3 Mutations AMG925->No_Mutation Prevents Relapse Disease Relapse FLT3_Mutation->Relapse Response Durable Response No_Mutation->Response

Caption: Dual FLT3/CDK4 inhibition by AMG 925 may prevent resistance mutations.

References

Application Notes and Protocols for AMG 925 (HCl) in MOLM13 and MV4-11 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925, a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), has emerged as a promising therapeutic agent in the context of Acute Myeloid Leukemia (AML).[1][2] Activating mutations in FLT3 are prevalent in a significant portion of AML cases and are associated with a poor prognosis.[3] Both MOLM13 and MV4-11 human AML cell lines harbor the FLT3 internal tandem duplication (FLT3-ITD) mutation, rendering them key in vitro models for studying the efficacy of FLT3 inhibitors.[1][4] AMG 925's dual-action mechanism, targeting both the primary oncogenic driver (FLT3) and a crucial cell cycle regulator (CDK4), offers a potential strategy to enhance anti-leukemic activity and overcome resistance.[4][5]

These application notes provide a comprehensive overview of the effects of AMG 925 on MOLM13 and MV4-11 cells, supported by detailed experimental protocols for key assays.

Mechanism of Action

AMG 925 exerts its anti-leukemic effects by concurrently inhibiting the constitutively active FLT3-ITD receptor and the cell cycle-promoting kinase CDK4. Inhibition of FLT3-ITD disrupts downstream signaling cascades, including the STAT5 pathway, which is critical for leukemic cell proliferation and survival.[1][4] Concurrently, inhibition of CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 phase cell cycle arrest.[4] This dual inhibition ultimately leads to potent growth inhibition and induction of apoptosis in FLT3-ITD positive AML cells.[1][2]

AMG_925_Signaling_Pathway AMG 925 Mechanism of Action in FLT3-ITD+ AML Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Activates p_STAT5 p-STAT5 STAT5->p_STAT5 Proliferation_Survival Leukemic Cell Proliferation & Survival p_STAT5->Proliferation_Survival CyclinD_CDK4 Cyclin D / CDK4 Rb Rb CyclinD_CDK4->Rb Phosphorylates p_Rb p-Rb Rb->p_Rb G1_S_Transition G1-S Phase Transition p_Rb->G1_S_Transition AMG925 AMG 925 AMG925->FLT3_ITD Inhibits AMG925->CyclinD_CDK4 Inhibits CellTiter_Glo_Workflow Cell Viability Assay Workflow (CellTiter-Glo®) Start Start Seed_Cells Seed MOLM13 or MV4-11 cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of AMG 925 and vehicle control (DMSO) Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours at 37°C, 5% CO2 Add_Compound->Incubate_72h Equilibrate Equilibrate plate to room temperature (30 min) Incubate_72h->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent to each well Equilibrate->Add_Reagent Mix_Lyse Mix on an orbital shaker for 2 minutes to induce lysis Add_Reagent->Mix_Lyse Incubate_10min Incubate at room temperature for 10 minutes Mix_Lyse->Incubate_10min Measure_Luminescence Measure luminescence with a plate reader Incubate_10min->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Apoptosis Assay Workflow (Annexin V/PI) Start Start Seed_Cells Seed 5 x 10^5 cells/well in a 6-well plate Start->Seed_Cells Treat_Compound Treat with AMG 925 for 24-48 hours Seed_Cells->Treat_Compound Harvest_Cells Harvest cells and wash with cold PBS Treat_Compound->Harvest_Cells Resuspend_Buffer Resuspend cells in 1X Binding Buffer Harvest_Cells->Resuspend_Buffer Add_AnnexinV Add fluorochrome-conjugated Annexin V Resuspend_Buffer->Add_AnnexinV Incubate_15min Incubate for 15 minutes at room temperature (dark) Add_AnnexinV->Incubate_15min Add_PI Add Propidium Iodide (PI) staining solution Incubate_15min->Add_PI Add_Binding_Buffer Add 400 µL of 1X Binding Buffer Add_PI->Add_Binding_Buffer Analyze_Flow Analyze by flow cytometry within 1 hour Add_Binding_Buffer->Analyze_Flow End End Analyze_Flow->End Cell_Cycle_Workflow Cell Cycle Analysis Workflow (PI Staining) Start Start Treat_Cells Treat cells with AMG 925 for 24 hours Start->Treat_Cells Harvest_Wash Harvest ~1 x 10^6 cells and wash with PBS Treat_Cells->Harvest_Wash Fix_Ethanol Fix cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing Harvest_Wash->Fix_Ethanol Incubate_Fix Incubate on ice for at least 30 min or store at 4°C Fix_Ethanol->Incubate_Fix Wash_Fixed Wash fixed cells twice with PBS Incubate_Fix->Wash_Fixed Treat_RNase Resuspend pellet and treat with RNase A solution Wash_Fixed->Treat_RNase Stain_PI Add Propidium Iodide (PI) staining solution Treat_RNase->Stain_PI Incubate_Stain Incubate for 5-10 minutes at room temperature Stain_PI->Incubate_Stain Analyze_Flow Analyze by flow cytometry using a linear scale Incubate_Stain->Analyze_Flow End End Analyze_Flow->End

References

Application Note: CDK4 Kinase Assay for the Evaluation of AMG 925 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, specifically at the G1/S phase transition. In complex with Cyclin D, CDK4 phosphorylates the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent cell cycle advancement. Dysregulation of the CDK4/Cyclin D/Rb pathway is a common feature in various cancers, making CDK4 an attractive target for therapeutic intervention.

AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and CDK4.[1][2][3] This application note provides a detailed protocol for performing a biochemical CDK4 kinase assay to determine the inhibitory activity of AMG 925. The described methodology utilizes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Data Presentation

The inhibitory activity of AMG 925 on CDK4 and other related kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Kinase TargetAMG 925 IC50 (nM)
CDK41 - 3
FLT31 - 2
CDK68
CDK1>500
Table 1: Inhibitory potency of AMG 925 against various kinases. Data compiled from multiple sources.[1][4][5]

Signaling Pathway and Experimental Workflow

To understand the context of the CDK4 kinase assay, it is essential to visualize the relevant signaling pathway and the experimental procedure.

CDK4_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D Upregulation CDK4/Cyclin D Complex CDK4/Cyclin D Complex Cyclin D->CDK4/Cyclin D Complex CDK4 CDK4 CDK4->CDK4/Cyclin D Complex Rb Rb CDK4/Cyclin D Complex->Rb Phosphorylation E2F E2F Rb->E2F Sequesters p-Rb Rb-P p-Rb->E2F G1/S Transition G1/S Transition E2F->G1/S Transition Transcription of S-phase genes AMG_925 AMG 925 AMG_925->CDK4/Cyclin D Complex Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prepare Reagents Prepare Assay Buffer, Substrate (Rb), and ATP Combine Components Add Enzyme, Substrate, and AMG 925 to Plate Prepare Reagents->Combine Components Prepare Inhibitor Serially Dilute AMG 925 Prepare Inhibitor->Combine Components Prepare Enzyme Dilute CDK4/Cyclin D1 Prepare Enzyme->Combine Components Initiate Reaction Add ATP to Start Reaction Combine Components->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Terminate Reaction Add ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) Incubate->Terminate Reaction Incubate_Detect_1 Incubate at RT Terminate Reaction->Incubate_Detect_1 Convert ADP to ATP Add Kinase Detection Reagent Incubate_Detect_1->Convert ADP to ATP Incubate_Detect_2 Incubate at RT Convert ADP to ATP->Incubate_Detect_2 Read Luminescence Measure Luminescence Incubate_Detect_2->Read Luminescence

References

Application Notes and Protocols for AMG 925 Efficacy Studies in a Xenograft Tumor Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6).[1][2][3][4] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[5] The CDK4/6-retinoblastoma (RB) protein pathway is also a critical regulator of cell cycle progression and is frequently dysregulated in cancer.[5] By simultaneously targeting both FLT3 and CDK4/6, AMG 925 offers a promising therapeutic strategy for AML, with the potential to overcome resistance mechanisms observed with single-agent FLT3 inhibitors.[6]

These application notes provide a detailed protocol for evaluating the in vivo efficacy of AMG 925 using a subcutaneous xenograft model of human AML.

Signaling Pathway of AMG 925

AMG 925 exerts its anti-leukemic effects by inhibiting two key signaling pathways involved in cell proliferation and survival. It targets the constitutively active FLT3 receptor, thereby blocking downstream signaling through pathways such as the STAT5 pathway. Concurrently, it inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (RB) protein. Hypophosphorylated RB remains active and sequesters E2F transcription factors, leading to G1 cell cycle arrest.

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT5->Gene_Transcription CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 RB RB CyclinD_CDK46->RB Phosphorylation pRB p-RB RB->pRB RB_E2F RB-E2F Complex RB->RB_E2F E2F E2F E2F->RB_E2F E2F->Gene_Transcription RB_E2F->E2F Release Cell_Cycle_Arrest G1 Cell Cycle Arrest RB_E2F->Cell_Cycle_Arrest AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK46 Inhibits

Figure 1: AMG 925 Dual Inhibition Signaling Pathway

Experimental Protocols

This section details the protocol for a subcutaneous xenograft study to evaluate the efficacy of AMG 925.

Cell Lines and Culture
  • Cell Lines: MOLM-13 or MV4-11 human AML cell lines, which harbor an internal tandem duplication (ITD) mutation of the FLT3 gene, are recommended.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cell viability is greater than 95% before implantation.

Animal Model
  • Species: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or athymic nude (BALB/c nude) mice, 6-8 weeks of age.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Tumor Implantation
  • Cell Preparation: Harvest exponentially growing MOLM-13 or MV4-11 cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Cell Count and Viability: Perform a cell count using a hemocytometer or an automated cell counter and assess viability using the trypan blue exclusion method.

  • Injection Suspension: Prepare a 1:1 mixture of the cell suspension with Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.

  • Subcutaneous Injection: Inoculate the cell suspension subcutaneously into the right flank of each mouse.

AMG 925 Dosing and Administration
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers twice to three times weekly.[3][7] Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • AMG 925 Formulation: Prepare AMG 925 for oral administration. A suitable vehicle can be a suspension in 2% hydroxypropyl methylcellulose (B11928114) (HPMC) with 1% Tween 80 in sterile water.[8]

  • Dosing Regimen: Administer AMG 925 orally (p.o.) via gavage. Based on preclinical studies, effective doses range from 12.5 to 37.5 mg/kg, administered twice daily.[9]

  • Control Group: The control group should receive the vehicle only, following the same administration schedule as the treatment groups.

Efficacy and Toxicity Assessment
  • Tumor Volume Measurement: Continue to measure tumor volume twice to three times weekly throughout the study.

  • Body Weight Monitoring: Record the body weight of each mouse twice to three times weekly as an indicator of systemic toxicity.

  • Clinical Observations: Monitor the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

  • Study Endpoints: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of excessive toxicity (e.g., >20% body weight loss, severe clinical signs).

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis. Tumors can be snap-frozen in liquid nitrogen or fixed in formalin for immunohistochemistry.

Pharmacodynamic Analysis
  • Western Blotting: Analyze tumor lysates by Western blotting to assess the phosphorylation status of STAT5 (p-STAT5) and RB (p-RB), the key pharmacodynamic markers for FLT3 and CDK4/6 inhibition, respectively.[4]

  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the in-situ expression and phosphorylation of target proteins.

Experimental Workflow

The following diagram illustrates the key steps in the AMG 925 xenograft efficacy study.

Xenograft_Workflow A 1. Cell Culture (MOLM-13 or MV4-11) B 2. Tumor Implantation (Subcutaneous) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization (Tumor Volume ~100-200 mm³) C->D E 5. Treatment Initiation D->E F Control Group (Vehicle) E->F G Treatment Group(s) (AMG 925) E->G H 6. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) F->H G->H I 7. Study Endpoint H->I J 8. Tissue Collection & Analysis (p-STAT5, p-RB) I->J

Figure 2: Experimental Workflow for AMG 925 Xenograft Efficacy Study

Data Presentation

Summarize the quantitative data from the efficacy study in a clear and structured table.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Twice Daily (p.o.)e.g., 1850 ± 1500e.g., +2.5 ± 1.0
AMG 92512.5Twice Daily (p.o.)e.g., 370 ± 50e.g., 80e.g., -1.5 ± 0.8
AMG 92525Twice Daily (p.o.)e.g., 130 ± 30e.g., 93e.g., -0.8 ± 1.2
AMG 92537.5Twice Daily (p.o.)e.g., 55 ± 20e.g., 97e.g., +0.5 ± 0.9

Note: The data presented in the table are hypothetical and should be replaced with actual experimental results. Preclinical studies have reported tumor growth inhibition of 96% to 99% with no significant body weight loss.[4][5]

Conclusion

This protocol provides a comprehensive framework for conducting preclinical efficacy studies of AMG 925 in an AML xenograft model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of this novel dual FLT3 and CDK4/6 inhibitor. The inclusion of pharmacodynamic analyses will further elucidate the on-target activity of AMG 925 and its impact on key signaling pathways in AML.

References

Troubleshooting & Optimization

AMG 925 (HCl) Technical Support Center: Troubleshooting Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with AMG 925 (HCl) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is AMG 925 and what are its cellular targets?

AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] It has shown efficacy in inhibiting the proliferation of various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][3][4] AMG 925 has also been shown to be effective against FLT3 mutants that are resistant to other FLT3 inhibitors.[5][6]

Q2: I am observing precipitation when I add my AMG 925 (HCl) stock solution to my cell culture medium. What is the cause?

Precipitation of small molecule inhibitors like AMG 925 in aqueous solutions such as cell culture media is a common challenge. This is often due to the hydrophobic nature of the compound.[7] Key reasons for precipitation include:

  • Low Aqueous Solubility: AMG 925 is reported to be insoluble in water and ethanol.[8]

  • "Salting Out" Effect: When a concentrated stock solution, typically in DMSO, is rapidly diluted into the aqueous environment of the cell culture media, the compound can "crash" out of the solution.[7]

  • High Final Concentration: The intended final concentration of AMG 925 in your experiment might exceed its solubility limit in the specific cell culture medium being used.[7]

  • Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[7]

Q3: There seems to be conflicting information regarding the solubility of AMG 925 in DMSO. What is the correct solubility?

There are varying reports on the solubility of AMG 925 in DMSO. Some sources indicate a low solubility of 0.01 mg/mL (approximately 0.02 mM)[8], while others report a solubility of 10 mM.[1][9] This discrepancy may be due to differences in the solid form of the compound (e.g., free base vs. HCl salt), the purity of the DMSO, and the methods used to determine solubility. It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[8]

Q4: What is the recommended solvent for preparing AMG 925 stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving AMG 925 for in vitro studies.[1][8][9][10]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely accepted and safer limit for minimizing solvent-induced artifacts.[11] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding AMG 925 stock to cell culture media.

This is a classic sign of the "salting out" effect.

Troubleshooting Steps:

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your concentrated DMSO stock in fresh DMSO to create an intermediate stock. Then, add the intermediate stock to your pre-warmed cell culture media.[7][11]

  • Increase Final Volume of Media: Adding the DMSO stock to a larger volume of media while vortexing or gently mixing can help to disperse the compound more rapidly and prevent localized high concentrations that lead to precipitation.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible, you might need to slightly increase it to maintain solubility. Remember to adjust your vehicle control accordingly.

Issue 2: My prepared AMG 925 solution is not clear, or I see particles in my stock solution.

This indicates that the compound has not fully dissolved in the solvent.

Troubleshooting Steps:

  • Gentle Warming: Warm the stock solution in a 37°C water bath for 10-15 minutes to aid dissolution.[1]

  • Sonication: Briefly sonicate the stock solution in an ultrasonic bath.[1] Be cautious with the duration and power to avoid potential degradation of the compound.

  • Fresh Solvent: Ensure you are using fresh, anhydrous grade DMSO.[8] Older DMSO can absorb moisture, which can negatively impact the solubility of hydrophobic compounds.

Data Presentation

Table 1: Reported Solubility of AMG 925

SolventReported SolubilitySource(s)
DMSO0.01 mg/mL (~0.02 mM)[8]
DMSO10 mM[1][9]
WaterInsoluble[8]
EthanolInsoluble[8]
Chloroform500 µg/ml[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM AMG 925 Stock Solution in DMSO

Materials:

  • AMG 925 (HCl) powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of AMG 925 (HCl) for your desired volume of 10 mM stock solution (Molecular Weight of HCl salt: ~508.02 g/mol )[10].

  • Weigh the calculated amount of AMG 925 (HCl) powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to the tube.

  • To aid dissolution, gently warm the tube in a 37°C water bath for 10-15 minutes and/or sonicate briefly.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Treating Cells with AMG 925

Materials:

  • 10 mM AMG 925 stock solution in DMSO

  • Pre-warmed cell culture medium

  • Cells plated in appropriate culture vessels

Procedure:

  • Thaw an aliquot of the 10 mM AMG 925 stock solution.

  • Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required. This helps to avoid precipitation upon addition to the aqueous media.

  • For a final concentration of 10 µM with a final DMSO concentration of 0.1%, a 1:1000 dilution is needed. It is recommended to first create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM working solution.

  • Add the appropriate volume of the 100 µM working solution to your cells.

  • Gently swirl the plate or flask to ensure even distribution of the compound.

  • Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.

  • Incubate the cells for the desired experimental duration.

Visualizations

Troubleshooting_Workflow Troubleshooting AMG 925 Solubility Issues start Start: Solubility Issue (Precipitation/Cloudiness) check_stock Check Stock Solution: Is it clear? start->check_stock dissolve_stock Action: 1. Use fresh, anhydrous DMSO. 2. Gentle warming (37°C). 3. Brief sonication. check_stock->dissolve_stock No add_to_media Adding to Media: Precipitation occurs? check_stock->add_to_media Yes dissolve_stock->check_stock serial_dilution Action: 1. Perform serial dilution in media. 2. Add stock to larger volume of media. 3. Ensure rapid mixing. add_to_media->serial_dilution Yes end_success Success: Homogeneous solution add_to_media->end_success No serial_dilution->add_to_media end_fail Issue Persists: Consider solubility limit in media. Re-evaluate final concentration. serial_dilution->end_fail

Caption: Troubleshooting workflow for AMG 925 solubility.

AMG925_Signaling_Pathway AMG 925 Signaling Pathway Inhibition cluster_flt3 FLT3 Pathway cluster_cdk4 CDK4 Pathway FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 STAT5 STAT5 FLT3->STAT5 Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Rb Rb CDK4->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4

Caption: AMG 925 dual inhibition of FLT3 and CDK4 pathways.

Experimental_Workflow General Experimental Workflow with AMG 925 prep_stock 1. Prepare Concentrated Stock in DMSO prep_media 3. Prepare Treatment Media (with serial dilution if needed) prep_stock->prep_media prep_cells 2. Plate Cells treat_cells 5. Treat Cells with AMG 925 or Vehicle prep_cells->treat_cells prep_media->treat_cells vehicle_control 4. Prepare Vehicle Control (DMSO in media) vehicle_control->treat_cells incubation 6. Incubate for Desired Duration treat_cells->incubation analysis 7. Perform Downstream Analysis incubation->analysis

Caption: Experimental workflow for cell treatment with AMG 925.

References

Technical Support Center: Optimizing AMG 925 (HCl) Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when determining the half-maximal inhibitory concentration (IC50) of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG 925?

A1: AMG 925 is a small molecule inhibitor that dually targets FLT3 and CDK4/6 kinases.[1] In acute myeloid leukemia (AML) cells, particularly those with FLT3 mutations, AMG 925 inhibits the autophosphorylation of FLT3 and its downstream signaling partner STAT5.[3][4] Simultaneously, it inhibits CDK4/6, preventing the phosphorylation of the retinoblastoma protein (RB) and thereby inducing cell cycle arrest.[3][4] The combined inhibition of these two pathways leads to decreased cell proliferation and increased apoptosis in sensitive cancer cell lines.[1][5]

Q2: What are the reported IC50 values for AMG 925?

A2: The IC50 values for AMG 925 are context-dependent and vary between biochemical and cell-based assays. It's crucial to consider the specific experimental conditions.

Assay TypeTarget/Cell LineReported IC50 (nM)
Biochemical FLT32 ± 1
CDK43 ± 1
CDK68 ± 2
CDK2375 ± 150
CDK11900 ± 510
Cell-Based MOLM13 (FLT3-ITD)19
Mv4-11 (FLT3-ITD)18
COLO 205 (Rb+)55
U937 (FLT3 WT)52

Data compiled from multiple sources.[2][6][7]

Q3: Which cell lines are recommended for AMG 925 IC50 determination?

A3: The choice of cell line is critical and should align with the research question.

  • For FLT3 inhibition: MOLM13 and Mv4-11 cell lines, which harbor internal tandem duplication (ITD) mutations in FLT3, are commonly used and show high sensitivity to AMG 925.[6]

  • For CDK4/6 inhibition: RB-positive cell lines such as COLO 205 are suitable to assess the impact of AMG 925 on the CDK4/6-RB pathway.[7]

  • As a negative control: RB-negative cell lines can be used to demonstrate selectivity for the CDK4/6 pathway.

Q4: What is a typical concentration range to test for AMG 925 in a cell-based IC50 assay?

A4: Based on the reported cellular IC50 values, a starting concentration range of 0.1 nM to 10 µM is recommended for initial experiments.[8] This range should be optimized based on the cell line and specific assay conditions. A common approach is to use a 10-point serial dilution.

Troubleshooting Guide

This guide addresses specific issues that may arise during IC50 determination experiments with AMG 925.

Issue 1: Higher than expected IC50 value.

Possible Cause Troubleshooting Step
Compound Instability/Solubility Ensure proper storage of AMG 925 (HCl). Prepare fresh stock solutions in an appropriate solvent like DMSO and visually inspect for precipitation.[9] The solubility in DMSO is reported to be 10 mM.[6]
High ATP Concentration (Biochemical Assays) The IC50 of ATP-competitive inhibitors like AMG 925 is sensitive to ATP levels. Use an ATP concentration at or near the Km for the kinase to obtain physiologically relevant and reproducible results.[9][10]
High Cell Seeding Density An excessive number of cells can lead to a rightward shift in the IC50 curve. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[11]
Drug Efflux Some cell lines may express efflux pumps that reduce the intracellular concentration of the inhibitor. Consider using cell lines with known efflux pump expression profiles or co-incubating with an efflux pump inhibitor as a control experiment.

Issue 2: Poor or no dose-response curve.

Possible Cause Troubleshooting Step
Incorrect Concentration Range The tested concentration range may be too high or too low. Perform a wider range finding study (e.g., 1 nM to 100 µM) to identify the dynamic range of the inhibitor's effect.
Cell Line Insensitivity The chosen cell line may be resistant to AMG 925. Verify the FLT3 mutation status and RB expression of your cell line.[3]
Assay Incubation Time The incubation time may be too short to observe a significant effect on cell viability. A 72-hour incubation period is often used for cell viability assays with kinase inhibitors.[8]
Assay Interference AMG 925 (HCl) may interfere with the assay readout (e.g., absorbance or fluorescence). Run a control with the compound in cell-free media to check for interference.

Issue 3: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Ensure pipettes are calibrated and use proper pipetting techniques, especially for serial dilutions.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the plate.
Edge Effects "Edge effects" in microplates can lead to variability. Avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[11]

Experimental Protocols

Protocol 1: Cell-Based IC50 Determination using MTT Assay

This protocol outlines the determination of the IC50 value of AMG 925 by assessing its effect on the viability of adherent or suspension cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[8]

Materials:

  • AMG 925 (HCl)

  • Selected cancer cell line (e.g., MOLM13, Mv4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of AMG 925 in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization:

    • For suspension cells, centrifuge the plate and carefully remove the medium.

    • For adherent cells, carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cyclin Cell Cycle cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates CDK4_6 CDK4/6 RB RB CDK4_6->RB Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates pRB pRB (Inactive) E2F E2F RB->E2F Inhibits G1_S G1-S Transition E2F->G1_S Proliferation Gene Transcription (Proliferation, Survival) G1_S->Proliferation pSTAT5 pSTAT5 pSTAT5->Proliferation AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4_6 Inhibits

Caption: AMG 925 Signaling Pathway.

IC50_Workflow start Start: IC50 Determination cell_prep 1. Cell Line Selection & Culture start->cell_prep seeding 2. Optimize Seeding Density & Plate Cells cell_prep->seeding compound_prep 3. Prepare AMG 925 Serial Dilutions seeding->compound_prep treatment 4. Treat Cells with AMG 925 (72h incubation) compound_prep->treatment assay 5. Perform Viability Assay (e.g., MTT) treatment->assay readout 6. Measure Signal (e.g., Absorbance) assay->readout analysis 7. Data Analysis: Normalize to Control, Plot Dose-Response Curve readout->analysis ic50 8. Calculate IC50 Value analysis->ic50 end End ic50->end

Caption: Experimental Workflow for IC50 Determination.

Troubleshooting_Tree start Inconsistent IC50 Results q1 Is the IC50 higher than expected? start->q1 q2 Is there a poor dose-response curve? q1->q2 No a1 Check Compound Integrity & Solubility Optimize Cell Seeding Density Verify ATP Concentration (Biochemical) q1->a1 Yes q3 Is there high variability between replicates? q2->q3 No a2 Test Wider Concentration Range Confirm Cell Line Sensitivity Optimize Incubation Time q2->a2 Yes a3 Verify Pipetting Accuracy Ensure Homogenous Cell Suspension Check for Edge Effects q3->a3 Yes end Consistent IC50 Results q3->end No a1->end a2->end a3->end

Caption: Troubleshooting Decision Tree for IC50 Assays.

References

troubleshooting inconsistent results in AMG 925 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AMG 925. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AMG 925?

A1: AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3][4][5] It is designed to target pathways crucial for the proliferation and survival of acute myeloid leukemia (AML) cells.[2]

Q2: Which signaling pathways are affected by AMG 925?

A2: AMG 925 simultaneously inhibits the FLT3 signaling pathway and the CDK4/Retinoblastoma (Rb) pathway.[1][2] Inhibition of FLT3 leads to decreased phosphorylation of downstream targets like STAT5, ERK, and AKT.[1] Inhibition of CDK4 prevents the phosphorylation of the Rb protein, which plays a key role in cell cycle progression from G1 to S phase.[1][2]

Q3: What are the key pharmacodynamic markers to confirm AMG 925 activity?

A3: The most reliable pharmacodynamic markers for AMG 925 activity are the phosphorylation levels of STAT5 (p-STAT5) for the FLT3 pathway and the phosphorylation of the retinoblastoma protein (p-Rb) for the CDK4 pathway.[2][6] A decrease in the levels of both p-STAT5 and p-Rb indicates successful target engagement by AMG 925.

Q4: In which cell lines is AMG 925 expected to be most effective?

A4: AMG 925 is particularly effective in AML cell lines that are dependent on FLT3 signaling, such as those harboring FLT3-ITD mutations (e.g., MOLM-13, MV4-11).[1][3][5][7] Its activity against CDK4 also makes it effective in Rb-positive cell lines that are independent of FLT3.[1]

Q5: Can AMG 925 overcome resistance to other FLT3 inhibitors?

A5: Yes, AMG 925 has been shown to be effective against FLT3 mutations that confer resistance to other inhibitors like sorafenib (B1663141) and AC220, such as the D835Y mutation.[2][5][8] The dual inhibition of both FLT3 and CDK4 is thought to contribute to its ability to overcome and potentially prevent the development of resistance.[8]

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell Viability/Proliferation Assays

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inconsistent AMG 925 Activity - Solubility Issues: AMG 925 has limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in culture media.[3] Precipitates can lead to inconsistent concentrations. - Preparation of Stock Solutions: Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C for several months).[3] Avoid repeated freeze-thaw cycles. Warm the stock solution to 37°C and vortex before use to ensure it is fully in solution.[3]
Cell Line Health & Density - Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. - Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells will respond differently to treatment. - Mycoplasma Contamination: Regularly test cell lines for mycoplasma contamination, which can significantly impact cell health and experimental outcomes.
Assay Protocol Variability - Incubation Times: Adhere strictly to the planned incubation times with AMG 925. - Reagent Addition: Ensure consistent timing and technique when adding reagents for viability assays (e.g., MTT, CellTiter-Glo®).
Issue 2: Inconsistent Phosphorylation Levels of Downstream Targets (p-STAT5, p-Rb)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Timing of Lysate Collection - Suboptimal Time Point: The inhibition of p-STAT5 and p-Rb can be transient. Collect cell lysates at various time points after AMG 925 treatment to identify the optimal window for observing maximal inhibition. In vivo studies have shown that maximal inhibition of p-STAT5 and p-Rb may occur at different times.[6] - "Rebound" Effect: Be aware of potential rebound effects in signaling pathways. A rebound in p-STAT5 levels has been observed 24 hours after dosing in vivo.[6]
Sample Preparation & Handling - Rapid Lysis: Lyse cells quickly on ice after treatment to prevent changes in phosphorylation status. Include phosphatase inhibitors in your lysis buffer. - Protein Degradation: Ensure proper sample handling and storage to prevent protein degradation. Use protease inhibitors in your lysis buffer and store lysates at -80°C.
Western Blotting Technique - Antibody Quality: Use validated antibodies for p-STAT5, total STAT5, p-Rb, and total Rb. Titrate antibodies to determine the optimal concentration. - Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. - Transfer Efficiency: Optimize Western blot transfer conditions to ensure efficient transfer of proteins of different molecular weights.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of AMG 925

Target/Cell Line Assay Type IC50 Value Reference
FLT3Kinase Assay1-2 nM[3][4]
CDK4Kinase Assay3 nM[3][4][6]
CDK6Kinase Assay8 nM[6]
CDK2Kinase Assay375 nM[6]
CDK1Kinase Assay1.90-2.22 µM[4][6]
MOLM-13 (FLT3-ITD)Cell Growth Inhibition19 nM[4][5][7]
MV4-11 (FLT3-ITD)Cell Growth Inhibition18 nM[5][7]
COLO 205 (Rb+)Cell Growth Inhibition55 nM[4]
U937 (FLT3-WT)Cell Growth Inhibition52 nM[4]

Table 2: In Vivo Dosing for AMG 925 in Mouse Xenograft Models

Animal Model Cell Line Dosage Dosing Schedule Reference
NCR Nude MiceMOLM-1312.5, 25, 37.5, 50 mg/kgOral administration, twice daily for 10 consecutive days[3]
MiceMOLM-1312.5, 25, 37.5 mg/kgOral administration, twice daily (6 hours apart)[6]
Mouse XenograftMOLM-1350, 75, 150 mg/kgNot specified[4]

Experimental Protocols

Protocol 1: Cell Growth Inhibition Assay
  • Cell Seeding: Seed cells (e.g., MOLM-13, MV4-11) in 96-well plates at a predetermined optimal density.

  • Compound Preparation: Prepare a 10 mM stock solution of AMG 925 in DMSO.[3] Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Add AMG 925 dilutions to the appropriate wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[5][7]

Protocol 2: Western Blotting for Phospho-STAT5 and Phospho-Rb
  • Cell Treatment: Treat cells with various concentrations of AMG 925 for the desired time points.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against p-STAT5, total STAT5, p-Rb, and total Rb overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

AMG925_Signaling_Pathway cluster_FLT3 FLT3 Pathway cluster_CDK4 CDK4 Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK AKT AKT FLT3->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 P Proliferation_Survival Proliferation & Survival pSTAT5->Proliferation_Survival pERK p-ERK ERK->pERK P pERK->Proliferation_Survival pAKT p-AKT AKT->pAKT P pAKT->Proliferation_Survival CDK4 CDK4 Rb Rb CDK4->Rb CyclinD Cyclin D CyclinD->CDK4 pRb p-Rb Rb->pRb P E2F E2F Rb->E2F inhibits pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4

Caption: Dual inhibitory action of AMG 925 on FLT3 and CDK4 signaling pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Reagents Verify AMG 925 Stock (Solubility, Age, Storage) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Mycoplasma) Start->Check_Cells Check_Protocol Review Experimental Protocol (Timing, Density, Controls) Start->Check_Protocol Check_Reagents->Check_Cells No Issue Solubility_Issue Prepare Fresh Stock Ensure Complete Dissolution Check_Reagents->Solubility_Issue Issue Found Check_Cells->Check_Protocol No Issue Cell_Issue Use Low Passage Cells Perform Mycoplasma Test Check_Cells->Cell_Issue Issue Found Protocol_Issue Standardize All Steps Optimize Time Points Check_Protocol->Protocol_Issue Issue Found Re_evaluate Re-run Experiment with Optimized Parameters Check_Protocol->Re_evaluate No Issue Solubility_Issue->Re_evaluate Cell_Issue->Re_evaluate Protocol_Issue->Re_evaluate

Caption: Logical workflow for troubleshooting inconsistent AMG 925 experimental results.

References

potential off-target effects of AMG 925 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AMG 925 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is AMG 925 and what are its primary targets?

AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] It has been developed to overcome resistance to FLT3 inhibitors in acute myeloid leukemia (AML).[3]

Q2: What is the mechanism of action of AMG 925?

AMG 925 functions by inhibiting the kinase activity of FLT3 and CDK4. Inhibition of FLT3 leads to the suppression of downstream signaling pathways, including the phosphorylation of STAT5.[1][2] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle.[2]

Q3: What are the known off-target effects of AMG 925?

While AMG 925 is a selective inhibitor, it does exhibit activity against other kinases, particularly at higher concentrations. A KinomeScan assay against a panel of 442 kinases has been performed to determine its selectivity profile.[1] For a detailed list of off-target kinases and their binding affinities, please refer to the data table in the "Off-Target Effects" section.

Q4: In which cell lines has the activity of AMG 925 been characterized?

AMG 925 has been shown to potently inhibit the growth of various cancer cell lines, including FLT3-ITD positive AML cell lines such as MOLM-13 and MV4-11.[1][4] It is also active in cell lines with resistance-conferring FLT3 mutations like D835Y.[3]

Q5: What are the recommended downstream markers to assess AMG 925 activity in cells?

To confirm the cellular activity of AMG 925, it is recommended to monitor the phosphorylation status of downstream targets of FLT3 and CDK4. Specifically, a decrease in phosphorylated STAT5 (p-STAT5) indicates FLT3 inhibition, and a decrease in phosphorylated Rb (p-Rb) indicates CDK4 inhibition.[2]

Data Presentation: Off-Target Effects of AMG 925

The following table summarizes the off-target kinase interactions of AMG 925 as determined by a KinomeScan assay. The data is presented as Kd (nM) values, which represent the dissociation constant and are a measure of binding affinity. Lower Kd values indicate stronger binding.

Kinase TargetKd (nM)
TTK/Mps-10.17
CDK4-cyclinD1 0.19
CDK4-cyclinD3 0.74
GAK0.96
FLT3(D835Y) 1.1
FLT3(D835H) 1.2
CSNK2A22
FLT3 2.3
FLT3(K663Q) 3.8
FLT3(ITD) 3.9
FLT3(N841I) 4
DYRK1A4.1
DYRK1B5.9
CLK26.1
CSNK2A17.5
FLT3(R834Q) 13
CLK415
PLK421
CLK123
MEK325
ERK832
PFTK132
JNK334
PCTK135
JNK244
MEK546
CDK248
TRKC49
CSF1R52
STK1652
TYK258
MEK471
KIT(D816V)72
MKNK273
PIP5K2C73
KIT(V559D)80
KIT(L576P)81
TRKB83
TRKA97
MST4120
RSK2120
JAK1150
JNK1150
KIT150
DYRK2160
ICK160
IRAK3160
RSK3160
PDGFRB180
RSK1190
AMPK-alpha2200
RIOK2220
CDKL5270
GSK3B540
BIKE660
Primary targets are highlighted in bold.
Data sourced from the supplementary materials of Keegan et al., Mol Cancer Ther. 2014 Apr;13(4):880-9.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values Compound precipitation: AMG 925 may have limited solubility in aqueous buffers.Visually inspect for precipitates. Prepare fresh serial dilutions for each experiment. Consider using a small percentage of DMSO in the final assay buffer (typically <1%).
ATP concentration variability: IC50 values of ATP-competitive inhibitors are sensitive to ATP concentration.Use a consistent ATP concentration across all assays, ideally close to the Km value for the kinase.
Enzyme activity variation: Recombinant kinase activity can vary between batches or due to improper storage.Aliquot and store the kinase at -80°C to avoid multiple freeze-thaw cycles. Run a positive control with a known inhibitor to validate each new batch of enzyme.
High background signal Compound interference: AMG 925 might interfere with the assay detection system (e.g., fluorescence or luminescence).Run a "no enzyme" control with the inhibitor to check for direct effects on the assay signal.
Contaminated reagents: Reagents may be contaminated with ATP or other interfering substances.Use fresh, high-quality reagents. Test individual reagents for background signal.
No or low kinase activity Inactive enzyme: The kinase may have lost activity due to improper handling or storage.Verify enzyme activity with a known substrate and optimal reaction conditions before starting inhibitor screening.
Incorrect buffer composition: The assay buffer may not be optimal for the kinase.Ensure the buffer composition (pH, salt concentration, cofactors) is optimal for the specific kinase being tested.
Unexpected cellular activity Off-target effects: At higher concentrations, AMG 925 can inhibit other kinases, leading to mixed cellular phenotypes.Correlate cellular results with in vitro IC50 values for both on-target and off-target kinases. Use the lowest effective concentration to minimize off-target effects.
Cell line specific responses: The cellular context, including the expression of other kinases and signaling proteins, can influence the response to a dual inhibitor.Characterize the expression levels of FLT3, CDK4, and key off-target kinases in your cell line of interest.

Experimental Protocols

In Vitro FLT3/CDK4 Kinase Assay (Luminescence-based)

This protocol is a general guideline for determining the IC50 value of AMG 925 against FLT3 and CDK4 kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant human FLT3 or CDK4/Cyclin D1 enzyme

  • Substrate: A-L-Y-D-I-Y-Y-D-H-F-R (for FLT3) or Rb (C-terminal fragment) protein (for CDK4)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • AMG 925 (dissolved in 100% DMSO)

  • ATP

  • Kinase-Glo® Luminescence Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Serial Dilutions of AMG 925:

    • Perform serial dilutions of the AMG 925 stock solution in kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

  • Set up Kinase Reaction:

    • In each well of the assay plate, add the following in this order:

      • Kinase Assay Buffer

      • Diluted AMG 925 or vehicle control (DMSO)

      • Recombinant kinase (FLT3 or CDK4/Cyclin D1)

      • Substrate

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction:

    • Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the respective kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detect ATP Levels:

    • Allow the plate to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence:

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each AMG 925 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-STAT5 and Phospho-Rb

This protocol describes the detection of p-STAT5 and p-Rb in cell lysates by Western blot to assess the cellular activity of AMG 925.

Materials:

  • FLT3-dependent cell line (e.g., MOLM-13)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-p-Rb (Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Wash buffer (TBST)

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of AMG 925 for the desired time (e.g., 2-24 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the extent of inhibition.

Signaling Pathways and Experimental Workflow

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Proliferation AMG925 AMG 925 AMG925->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.

CDK4_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F CellCycle Cell Cycle Progression Rb_E2F->CellCycle Blocks E2F_active Active E2F pRb->E2F_active Releases E2F_active->CellCycle AMG925 AMG 925 AMG925->CDK4_CyclinD Inhibits

Caption: CDK4/Rb Signaling Pathway and Inhibition by AMG 925.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (FLT3 & CDK4) IC50_Det IC50 Determination Kinase_Assay->IC50_Det Cell_Treatment Treat Cells with AMG 925 IC50_Det->Cell_Treatment Inform concentration range Western_Blot Western Blot for p-STAT5 & p-Rb Cell_Treatment->Western_Blot Prolif_Assay Cell Proliferation Assay Cell_Treatment->Prolif_Assay Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Phenotypic_Effect Assess Phenotypic Effect Prolif_Assay->Phenotypic_Effect

Caption: Experimental Workflow for Evaluating AMG 925.

References

Technical Support Center: Managing AMG 925 (HCl) Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AMG 925, a potent dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), in long-term experimental settings.[1][2][3][4] Proper handling and an understanding of its stability are crucial for obtaining reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is AMG 925 and what are its primary targets?

A1: AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FLT3 and CDK4 with IC₅₀ values of approximately 1 nM and 3 nM, respectively.[1][2] It also shows inhibitory activity against CDK6, CDK2, and CDK1 at higher concentrations.[2] Its mechanism of action involves the inhibition of downstream signaling pathways that are critical for cell proliferation and survival in certain cancers, particularly Acute Myeloid Leukemia (AML).[1][2]

Q2: What are the recommended storage conditions for AMG 925 (HCl)?

A2: Proper storage is critical to maintain the integrity of AMG 925. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDurationNotes
Powder -20°C≥ 4 yearsProtect from moisture.
In DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
In DMSO -20°CUp to 1 monthFor shorter-term storage.

Q3: How should I prepare a stock solution of AMG 925?

A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO). For many small molecule inhibitors, stock solutions are typically prepared in the range of 1-10 mM. To prepare the stock solution, dissolve the powdered AMG 925 in DMSO by vortexing or brief sonication. It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound over time.

Q4: What is the expected stability of AMG 925 in cell culture media at 37°C?

A4: Currently, there is no publicly available quantitative data, such as half-life, on the stability of AMG 925 in aqueous cell culture media at 37°C. The stability of small molecules in culture media can be influenced by factors like pH, temperature, and interactions with media components. For long-term experiments (extending beyond 24 hours), it is crucial to consider the potential for degradation. It is recommended to either replenish the media with freshly diluted AMG 925 periodically or to perform a stability assessment under your specific experimental conditions.

Troubleshooting Guide

This guide addresses potential issues related to the stability and use of AMG 925 in long-term experiments.

Issue Possible Cause Recommended Solution
Inconsistent or diminishing biological effect over time. Degradation of AMG 925 in the cell culture medium at 37°C.1. Replenish Media: For multi-day experiments, replace the culture media with fresh media containing the desired concentration of AMG 925 every 24-48 hours. 2. Assess Stability: Perform an experiment to determine the stability of AMG 925 under your specific culture conditions (see Experimental Protocol below).
Precipitation of the compound upon dilution in aqueous media. The final concentration of AMG 925 exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too high, causing the compound to crash out.1. Lower Final Concentration: If possible, reduce the final working concentration of AMG 925. 2. Optimize Dilution: Perform serial dilutions and add the compound to the media drop-wise while vortexing to ensure rapid mixing. 3. Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.
High variability between experimental replicates. Inconsistent compound concentration due to incomplete dissolution or degradation. Inconsistent cell handling or seeding.1. Ensure Complete Dissolution: Before adding to media, ensure your DMSO stock solution is fully dissolved. Gentle warming to 37°C and sonication can aid dissolution. 2. Standardize Procedures: Use calibrated pipettes and ensure a homogenous cell suspension when seeding to minimize variability.

Signaling Pathways

AMG 925 exerts its effects by inhibiting two key signaling pathways involved in cell cycle progression and proliferation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates P_STAT5 p-STAT5 Proliferation Gene Transcription (Proliferation, Survival) P_STAT5->Proliferation AMG925 AMG 925 AMG925->FLT3 Inhibits

Caption: FLT3 Signaling Pathway Inhibition by AMG 925.

CDK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Control CyclinD_CDK4 Cyclin D / CDK4 Complex Rb Rb CyclinD_CDK4->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes AMG925 AMG 925 AMG925->CyclinD_CDK4 Inhibits

Caption: CDK4/Rb Signaling Pathway Inhibition by AMG 925.

Experimental Protocols

Protocol: Assessing the Stability of AMG 925 in Cell Culture Media

This protocol provides a framework for determining the stability of AMG 925 in your specific cell culture medium at 37°C using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • AMG 925 (HCl) powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., RPMI-1640) with and without serum (e.g., 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • 24-well sterile culture plates

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (a stable, structurally similar compound, if available)

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of AMG 925 in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the AMG 925 stock solution in your cell culture medium (with and without serum) to your typical final working concentration (e.g., 1 µM). Prepare enough volume for all time points.

  • Incubation:

    • Add 1 mL of the AMG 925-containing medium to triplicate wells of a 24-well plate for each condition.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect a 100 µL aliquot from each well at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • The 0-hour time point should be collected immediately after adding the solution to the plate.

    • Store each aliquot at -80°C until analysis.

  • Sample Preparation for HPLC-MS:

    • Thaw the collected samples.

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to HPLC vials.

  • HPLC-MS Analysis:

    • Analyze the samples using a suitable C18 reverse-phase column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set up the mass spectrometer to detect the parent ion of AMG 925 and the internal standard.

  • Data Analysis:

    • Quantify the peak area of AMG 925 at each time point.

    • Normalize the peak area of AMG 925 to the peak area of the internal standard for each sample.

    • Calculate the percentage of AMG 925 remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of AMG 925 remaining versus time to determine its stability profile.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM AMG 925 Stock in DMSO Prep_Working Dilute Stock to Working Concentration in Culture Media Prep_Stock->Prep_Working Incubate Incubate at 37°C Prep_Working->Incubate Collect Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Collect Extract Protein Precipitation & Compound Extraction (Acetonitrile) Collect->Extract HPLC_MS HPLC-MS Analysis Extract->HPLC_MS Data_Analysis Quantify Peak Areas & Calculate % Remaining HPLC_MS->Data_Analysis

Caption: Workflow for Assessing AMG 925 Stability in Cell Culture.

References

Technical Support Center: Overcoming Resistance to AMG 925 in AML Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to AMG 925 in Acute Myeloid Leukemia (AML) cells.

Frequently Asked Questions (FAQs)

Q1: What is AMG 925 and what is its mechanism of action in AML?

A1: AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] In AML, particularly in cases with FLT3 mutations (such as internal tandem duplication - ITD), FLT3 is constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.[4] CDK4 is a key regulator of the cell cycle, promoting the transition from G1 to S phase by phosphorylating the Retinoblastoma protein (Rb). By simultaneously inhibiting both FLT3 and CDK4, AMG 925 blocks these critical pro-leukemic pathways, leading to cell cycle arrest and apoptosis in sensitive AML cells.[2][5]

Q2: My FLT3-mutant AML cells are showing reduced sensitivity to AMG 925. What are the potential resistance mechanisms?

A2: While AMG 925 is designed to overcome resistance seen with single-agent FLT3 inhibitors, partial resistance can still emerge. Unlike resistance to other FLT3 inhibitors which often involves secondary mutations in the FLT3 kinase domain (e.g., D835Y), studies have shown that partial resistance to AMG 925 is not typically associated with new FLT3 mutations.[6] Instead, the primary observed mechanism of partial resistance to AMG 925 is a 2- to 3-fold increase in the total expression of the FLT3 protein.[6] This over-expression may titrate the drug, reducing its effective concentration at the target.

Q3: How does the dual inhibition of FLT3 and CDK4 by AMG 925 help in overcoming resistance?

A3: The dual inhibitory action of AMG 925 is hypothesized to prevent the development of resistance mutations in FLT3 that are commonly observed with single-agent FLT3 inhibitors.[6] By targeting a critical cell cycle kinase (CDK4) in addition to the primary oncogenic driver (FLT3), AMG 925 creates a therapeutic pressure that is more difficult for the cancer cells to overcome through a single gene mutation. Furthermore, AMG 925 has been shown to be effective against some FLT3 mutants that are resistant to other inhibitors like sorafenib (B1663141) and quizartinib (B1680412) (AC220), such as the D835Y mutation.[2][3]

Q4: Are there any known combination strategies to enhance the efficacy of AMG 925 or overcome resistance?

A4: While specific combination therapy data for AMG 925 is emerging, preclinical studies suggest that combining FLT3-CDK4/6 inhibition with the blockade of other signaling pathways could be a promising strategy. Mass cytometry has indicated that combined inhibition of FLT3-CDK4/6 and the AKT/mTOR pathway may enhance cell death in AML stem/progenitor cells.[4]

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro experiments with AMG 925.

Issue Potential Cause(s) Troubleshooting Steps
Decreased sensitivity to AMG 925 in long-term culture 1. Development of partial resistance through increased FLT3 protein expression. 2. Cell line heterogeneity. 3. Incorrect drug concentration or degradation.1. Assess FLT3 Expression: Perform Western blot to compare total FLT3 protein levels between your less sensitive cells and the parental, sensitive cell line. 2. Confirm On-Target Activity: Check for inhibition of downstream targets of both FLT3 (p-STAT5) and CDK4 (p-Rb) via Western blot. Persistent phosphorylation in the presence of AMG 925 may indicate a bypass mechanism. 3. Re-evaluate IC50: Perform a dose-response curve to quantify the shift in IC50. 4. Single-Cell Cloning: If heterogeneity is suspected, perform single-cell cloning to isolate and characterize subpopulations. 5. Drug Integrity: Prepare fresh drug stocks and verify the concentration.
Inconsistent results in cell viability assays 1. Assay variability (seeding density, incubation time). 2. Cell line instability. 3. Reagent issues.1. Optimize Assay Parameters: Standardize cell seeding density and incubation times. Ensure cells are in the logarithmic growth phase. 2. Regularly Authenticate Cell Lines: Use STR profiling to confirm the identity of your cell lines. 3. Include Controls: Always include positive (e.g., a known sensitive cell line) and negative (vehicle-treated) controls in every experiment.
No or weak inhibition of p-STAT5 or p-Rb at expected concentrations 1. Inefficient cell lysis or protein degradation. 2. Antibody issues. 3. Suboptimal drug incubation time.1. Optimize Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors. 2. Validate Antibodies: Ensure your primary and secondary antibodies are validated for the specific application and are used at the recommended dilutions. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for observing target inhibition. A rebound in phosphorylation of p-STAT5 has been observed at 24 hours.[1]

Data Presentation

Table 1: In Vitro IC50 Values of AMG 925 in AML Cell Lines

Cell LineFLT3 StatusAMG 925 IC50 (nM)Reference
MOLM13FLT3-ITD19[1][3][7]
MV4-11FLT3-ITD18[1][3][7]
MOLM13sr (Sorafenib-resistant)FLT3-ITD, D835YComparable to parental[8]
MV4-11sr (Sorafenib-resistant)FLT3-ITD, D835VComparable to parental[8]

Table 2: Kinase Inhibitory Activity of AMG 925

KinaseIC50 (nM)Reference
FLT32 ± 1[1]
CDK43 ± 1[1]
CDK68 ± 2[1]
CDK2375 ± 150[1]
CDK11900 ± 510[1]

Experimental Protocols

Protocol 1: Generation of AMG 925-Resistant AML Cell Lines

This protocol is adapted from methods used to generate resistance to other kinase inhibitors.[9]

Objective: To generate AML cell lines with acquired resistance to AMG 925 through continuous exposure to escalating drug concentrations.

Materials:

  • FLT3-mutant AML cell line (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • AMG 925 (stock solution in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Determine Parental IC50: Perform a baseline cell viability assay (see Protocol 3) to determine the initial IC50 of AMG 925 for the parental cell line.

  • Initiate Resistance Induction: Culture the parental cells in the presence of AMG 925 at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, a significant proportion of cells will die. Monitor the culture closely and allow the surviving cells to repopulate. This may take several passages.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of AMG 925. A stepwise increase of 1.5- to 2-fold is a reasonable starting point.

  • Repeat and Establish Resistant Clones: Continue this process of recovery and dose escalation over several months. The goal is to establish a cell line that can proliferate in a significantly higher concentration of AMG 925 compared to the parental line.

  • Characterize Resistant Phenotype: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a stable resistant line is established, characterize it for the mechanisms of resistance (e.g., total FLT3 expression).

  • Cryopreservation: Cryopreserve aliquots of the cells at different stages of resistance development.

Protocol 2: Western Blot for p-STAT5 and p-Rb

Objective: To assess the pharmacodynamic effects of AMG 925 by measuring the phosphorylation of its downstream targets, STAT5 (for FLT3) and Rb (for CDK4).

Materials:

  • AML cells (parental and/or resistant)

  • AMG 925

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT5, anti-total-STAT5, anti-p-Rb, anti-total-Rb, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed AML cells and treat with various concentrations of AMG 925 for the desired duration (e.g., 6 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each target.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Objective: To evaluate the effect of AMG 925 on cell cycle progression.

Materials:

  • AML cells

  • AMG 925

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat AML cells with AMG 925 or vehicle control for 24-48 hours.

  • Harvest and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population is expected with CDK4 inhibition.

Mandatory Visualizations

FLT3_CDK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation CyclinD Cyclin D CyclinD_CDK4 Cyclin D-CDK4 Complex CyclinD->CyclinD_CDK4 CDK4 CDK4 CDK4->CyclinD_CDK4 Rb Rb CyclinD_CDK4->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CellCycle G1/S Progression E2F->CellCycle AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4

Caption: AMG 925 dual inhibition of FLT3 and CDK4 pathways in AML.

Troubleshooting_Workflow Start Decreased AMG 925 Sensitivity Observed Check_IC50 Confirm IC50 Shift via Dose-Response Curve Start->Check_IC50 IC50_Shifted Significant IC50 Increase? Check_IC50->IC50_Shifted Check_Targets Assess p-STAT5 & p-Rb by Western Blot IC50_Shifted->Check_Targets Yes No_IC50_Shift Review Experimental Technique & Reagents IC50_Shifted->No_IC50_Shift No Targets_Inhibited Are Targets Inhibited? Check_Targets->Targets_Inhibited Check_FLT3 Measure Total FLT3 Expression Targets_Inhibited->Check_FLT3 Yes Consider_Bypass Investigate Bypass Pathways (e.g., AKT/mTOR) Targets_Inhibited->Consider_Bypass No FLT3_Increased FLT3 Expression Increased? Check_FLT3->FLT3_Increased Resistance_Mechanism Partial Resistance Likely due to FLT3 Overexpression FLT3_Increased->Resistance_Mechanism Yes FLT3_Increased->Consider_Bypass No

Caption: A logical workflow for troubleshooting AMG 925 resistance.

References

Technical Support Center: Interpreting Unexpected Results in AMG 925 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in cell-based assays involving AMG 925, a dual inhibitor of FLT3 and CDK4/6.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AMG 925?

A1: AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] In acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, it inhibits the constitutive activation of the FLT3 signaling pathway, leading to decreased proliferation and increased apoptosis.[1][4] Simultaneously, its inhibition of CDK4/6 leads to cell cycle arrest at the G1 phase in retinoblastoma protein (Rb)-positive cells.[3][5]

Q2: In which cell lines is AMG 925 expected to be most effective?

A2: AMG 925 is most effective in AML cell lines that are dependent on FLT3 signaling for their proliferation and survival. This includes cell lines with FLT3 internal tandem duplication (ITD) mutations (e.g., MOLM-13, MV4-11) or tyrosine kinase domain (TKD) mutations.[5][6] Additionally, its efficacy is enhanced in cancer cells that are positive for the retinoblastoma (Rb) protein, due to its CDK4/6 inhibitory activity.[5]

Q3: What are the known off-target effects of AMG 925?

A3: While AMG 925 is a potent inhibitor of FLT3 and CDK4/6, it can exhibit off-target activity against other kinases, especially at higher concentrations. A kinase selectivity screen has shown that AMG 925 has a fair overall kinase selectivity.[6] Researchers should be aware of potential off-target effects and consider using appropriate controls to validate their findings.

Q4: What are the established resistance mechanisms to AMG 925?

A4: Studies have shown that complete resistance to AMG 925 is difficult to develop in AML cell lines.[7] Partial resistance has been observed, but it is often not associated with secondary mutations in the FLT3 kinase domain, a common resistance mechanism for other FLT3 inhibitors.[7] The dual inhibition of FLT3 and CDK4/6 is thought to contribute to this lower incidence of resistance.[7]

Troubleshooting Guides for Unexpected Results

This section addresses specific unexpected outcomes you might encounter during your cell-based assays with AMG 925.

Guide 1: Unexpected Proliferation Results

Problem: I am observing a slight increase in proliferation or no significant inhibition at certain concentrations of AMG 925 in my proliferation assay (e.g., MTT, XTT).

This could be due to several factors, including paradoxical signaling or issues with the experimental setup.

Possible Cause Troubleshooting Steps
Paradoxical Activation of Signaling Pathways At certain concentrations, some kinase inhibitors can paradoxically activate signaling pathways, such as the MAPK/ERK pathway, in specific cellular contexts (e.g., wild-type BRAF cells with upstream RAS activation).[8][9][10] While not extensively reported for AMG 925, it's a possibility to consider. Action: Perform a dose-response curve over a wider range of concentrations. Analyze the phosphorylation status of key signaling molecules like ERK1/2 by Western blot at the concentrations showing unexpected proliferation.
Incorrect Cell Seeding Density Too few or too many cells can lead to unreliable results in proliferation assays.
Reagent or Assay Issues Problems with the MTT/XTT reagent, incubation times, or plate reader settings can affect the accuracy of the results.
Cell Line Characteristics The cell line you are using may have intrinsic resistance mechanisms or lack dependence on the FLT3 or CDK4/6 pathways for proliferation.
Guide 2: Inconsistent Apoptosis Assay Results

Problem: My Annexin V/PI staining results show a lower than expected percentage of apoptotic cells after AMG 925 treatment.

Several factors can influence the outcome of apoptosis assays.

Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration or Incubation Time The concentration of AMG 925 may be too low, or the incubation time too short to induce significant apoptosis.
Cell Cycle Arrest vs. Apoptosis AMG 925 can induce G1 cell cycle arrest through CDK4/6 inhibition.[5] At certain concentrations or in specific cell lines, the predominant effect might be cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis).
Technical Issues with the Assay Problems with the Annexin V/PI staining protocol, such as improper handling of cells or issues with the flow cytometer, can lead to inaccurate results.
Cellular Resistance The cells may have acquired partial resistance to AMG 925, or they may rely on alternative survival pathways that are not targeted by the inhibitor.
Guide 3: Unexpected Western Blot Results

Problem: My Western blot shows unexpected changes in protein phosphorylation or expression levels after AMG 925 treatment.

Western blotting can reveal complex signaling dynamics. Here’s how to troubleshoot unexpected findings.

Possible Cause Troubleshooting Steps
Paradoxical Pathway Activation As mentioned earlier, kinase inhibitors can sometimes lead to the paradoxical activation of certain pathways.[8][9] For example, you might observe an increase in the phosphorylation of a downstream effector in the MAPK pathway.
Off-Target Effects AMG 925 may be inhibiting other kinases in the cell, leading to unexpected changes in their downstream signaling pathways.[11]
Feedback Loops and Pathway Crosstalk Inhibition of FLT3 and/or CDK4/6 can trigger compensatory feedback mechanisms or crosstalk with other signaling pathways, leading to the activation of alternative survival signals.
Technical Issues with Western Blotting A wide range of technical issues can affect the quality and interpretation of Western blots, including problems with antibody specificity, blocking, washing, and signal detection.[1][2][12][13][14][15][16][17]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of AMG 925.

Table 1: In Vitro Kinase Inhibitory Activity of AMG 925

KinaseIC50 (nM)
FLT32 ± 1[6]
CDK43 ± 1[6]
CDK68 ± 2[6]
CDK2375 ± 150[6]
CDK11900 ± 510[6]

Table 2: In Vitro Cellular Activity of AMG 925 in AML Cell Lines

Cell LineFLT3 StatusRb StatusGrowth Inhibition IC50 (µM)
MOLM-13ITDPositive0.019[5]
MV4-11ITDPositive0.018[5]
U937Wild-TypePositive>1[5]
MOLM-13sr (sorafenib-resistant)ITD, D835YPositive0.022[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of AMG 925 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT labeling mixture to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible (for MTT) or the color develops (for XTT).

  • Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 450-500 nm (for XTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) and calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of AMG 925 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis of FLT3 and CDK4/6 Pathways
  • Cell Lysis: After treatment with AMG 925, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-Rb, total Rb, Cyclin D1, p27) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AMG925 AMG 925 AMG925->FLT3 Inhibition AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival

Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.

CDK4_6_Rb_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb S_Phase_Entry S Phase Entry E2F->S_Phase_Entry p16 p16 (INK4a) p16->CDK4_6 Inhibition AMG925 AMG 925 AMG925->CDK4_6 Inhibition Experimental_Workflow start Start Experiment cell_culture Cell Culture (e.g., MOLM-13, MV4-11) start->cell_culture treatment AMG 925 Treatment (Dose-response & Time-course) cell_culture->treatment proliferation_assay Proliferation Assay (MTT/XTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis (p-FLT3, p-Rb, etc.) treatment->western_blot data_analysis Data Analysis & Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis troubleshooting Troubleshooting Unexpected Results data_analysis->troubleshooting Unexpected Results conclusion Conclusion data_analysis->conclusion Expected Results troubleshooting->conclusion

References

how to minimize variability in AMG 925 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving the dual FLT3 and CDK4/6 inhibitor, AMG 925. By addressing common challenges and providing detailed protocols, this guide aims to enhance the reproducibility and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in AMG 925 in vivo studies?

Variability in in vivo studies with AMG 925 can stem from several biological and technical factors. Biological variability can arise from inter-animal differences in age, weight, and overall health, as well as the inherent heterogeneity of the tumor models used. Technical variability can be introduced through inconsistencies in cell handling and implantation, drug formulation and administration, tumor measurement techniques, and data analysis methods.

Q2: How can I ensure consistent oral delivery and absorption of AMG 925?

AMG 925 is an orally bioavailable compound, but like many kinase inhibitors, its absorption can be variable due to low aqueous solubility.[1][2][3] To minimize this variability:

  • Use a consistent, optimized formulation: Prepare fresh AMG 925 formulations daily and ensure homogeneity. A common vehicle for similar compounds is 0.5% methylcellulose (B11928114).

  • Standardize the oral gavage technique: Ensure all personnel are proficient in oral gavage to minimize animal stress and prevent administration errors. Proper restraint and gentle tube insertion are critical.

  • Control for food effects: Administer AMG 925 at the same time each day relative to the animals' feeding cycle, as food can affect the absorption of orally administered drugs.

Q3: What are the key considerations for selecting an appropriate animal model for AMG 925 studies?

The choice of animal model is critical for the success and relevance of your study. For AMG 925, which targets FLT3 and CDK4/6 in the context of Acute Myeloid Leukemia (AML), consider the following:

  • Xenograft Models: Patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) are commonly used. PDX models better recapitulate the heterogeneity of human tumors but can have variable engraftment rates.[4][5][6][7] CDX models using AML cell lines with known FLT3 mutations (e.g., MOLM-13, MV4-11) offer more consistency.

  • Mouse Strain: Highly immunodeficient mouse strains, such as NOD/SCID gamma (NSG) mice, are often required for successful engraftment of human AML cells.[7]

  • Model Characterization: Thoroughly characterize your chosen model for FLT3 and CDK4/6 expression and pathway activity to ensure it is appropriate for studying the mechanism of action of AMG 925.

Q4: How can I accurately and consistently measure tumor response to AMG 925?

Consistent tumor measurement is essential for reliable efficacy data.

  • Standardize Measurement Technique: Use calipers for subcutaneous tumors and ensure the same person performs the measurements throughout the study to minimize inter-operator variability. Measure tumors in two dimensions (length and width) and calculate the volume using a consistent formula (e.g., Volume = (Length x Width²) / 2).

  • Blinding: Whenever possible, the individual measuring the tumors should be blinded to the treatment groups to prevent bias.

  • Define Endpoints: Clearly define the study endpoints, such as maximum tumor size or signs of toxicity, before the experiment begins.

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Within the Control Group
Possible Cause Troubleshooting Steps
Inconsistent number or viability of injected cells. Standardize cell counting methods (e.g., hemocytometer with trypan blue exclusion) and ensure cell viability is >95% at the time of injection.
Variation in animal health, age, or weight. Use a homogenous cohort of animals from a reputable supplier. Acclimatize animals to the facility for at least one week before starting the experiment.
Suboptimal or inconsistent tumor implantation technique. Ensure consistent injection depth, volume, and location. Using a matrix like Matrigel can sometimes improve engraftment consistency.
Tumor heterogeneity. If using a PDX model, be aware of inherent tumor heterogeneity. For CDX models, use cells from a consistent passage number to minimize genetic drift.
Issue 2: Inconsistent or Unexpected Response to AMG 925 Treatment
Possible Cause Troubleshooting Steps
Inaccurate dosing or unstable drug formulation. Prepare AMG 925 formulation fresh daily and verify the concentration. Ensure precise and consistent administration volume based on animal body weight.
Variability in oral absorption. Follow the best practices for oral gavage outlined in the FAQs. Consider pharmacokinetic studies to assess drug exposure in your model.
Development of drug resistance. While AMG 925 is designed to overcome some resistance mechanisms, it's possible for resistance to develop.[8][9] Analyze tumor tissue post-treatment to investigate potential resistance pathways.
Heterogeneity of the xenograft model. Different subclones within a tumor may respond differently to treatment. Characterize the molecular profile of your xenograft model.
Issue 3: Toxicity or Adverse Effects in Treated Mice (e.g., significant body weight loss)
Possible Cause Troubleshooting Steps
AMG 925 dose is too high. Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.
Off-target effects of the inhibitor. While AMG 925 is selective, off-target effects can occur at higher doses. Monitor animals daily for clinical signs of toxicity.
Vehicle-related toxicity. Include a vehicle-only control group to assess any adverse effects of the formulation components.
Animal health issues unrelated to treatment. Ensure proper animal husbandry and promptly report any signs of illness to veterinary staff.

Experimental Protocols

Protocol 1: Preparation of AMG 925 for Oral Administration

This protocol describes the preparation of a suspension of AMG 925 in 0.5% methylcellulose for oral gavage in mice.

Materials:

  • AMG 925 powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of AMG 925 based on the desired dose and the number of animals to be treated.

  • Weigh the AMG 925 powder accurately using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the required volume of 0.5% methylcellulose to the tube.

  • Vortex the tube vigorously for 5-10 minutes to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Prepare the formulation fresh each day of dosing.

Protocol 2: In Vivo Efficacy Study in an AML Xenograft Model

This protocol outlines a general workflow for assessing the in vivo efficacy of AMG 925 in a subcutaneous AML xenograft model.

Materials:

  • Immunodeficient mice (e.g., NSG mice), 6-8 weeks old

  • AML cells (e.g., MOLM-13)

  • Sterile PBS

  • Syringes and needles

  • Calipers

  • AMG 925 formulation and vehicle control

Procedure:

  • Cell Preparation: Culture AML cells to the mid-log phase. Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer AMG 925 or vehicle control daily via oral gavage at the predetermined dose.[10] Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint and Analysis: Continue treatment for the planned duration or until tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze tumor growth inhibition (TGI) and consider performing pharmacodynamic analysis on tumor tissue.

Visualizations

AMG925_Signaling_Pathway cluster_FLT3 FLT3 Signaling cluster_CDK4_6 CDK4/6 Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival Leukemic Cell Proliferation & Survival pSTAT5->Proliferation_Survival Promotes CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Activates pRb p-Rb Rb->pRb Phosphorylation G1_S_Transition G1-S Phase Transition pRb->G1_S_Transition Promotes AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4_6 Inhibits

Caption: AMG 925 dual inhibitory signaling pathway.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Tumor_Implantation Tumor Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Cell_Culture AML Cell Culture (Consistent Passage #) Cell_Culture->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization (Tumor Volume ~100-150 mm³) Tumor_Monitoring->Randomization Dosing Dosing (AMG 925 or Vehicle) Randomization->Dosing Monitoring Monitor Body Weight & Tumor Volume Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision Data_Analysis Data Analysis (TGI) Tumor_Excision->Data_Analysis PD_Analysis Pharmacodynamic Analysis (p-STAT5, p-Rb) Tumor_Excision->PD_Analysis

Caption: In vivo efficacy study workflow.

Troubleshooting_Logic Start High In Vivo Variability Observed Check_Control_Group Is variability high in the control group? Start->Check_Control_Group Check_Treatment_Group Is there inconsistent response to treatment? Check_Control_Group->Check_Treatment_Group No Investigate_Biological_Factors Investigate Biological Factors: - Animal health - Cell viability/passage - Implantation technique Check_Control_Group->Investigate_Biological_Factors Yes Investigate_Technical_Factors Investigate Technical Factors: - Formulation/Dosing accuracy - Oral gavage technique - Tumor measurement consistency Check_Treatment_Group->Investigate_Technical_Factors Yes Review_Toxicity Are there signs of toxicity? Check_Treatment_Group->Review_Toxicity No Refine_Protocol Refine Experimental Protocol Investigate_Biological_Factors->Refine_Protocol Investigate_Technical_Factors->Refine_Protocol Optimize_Dose Optimize Dose (MTD study) Review_Toxicity->Optimize_Dose Yes Review_Toxicity->Refine_Protocol No Optimize_Dose->Refine_Protocol

Caption: Troubleshooting logic for in vivo variability.

References

Technical Support Center: AMG 925 (HCl) Formulation for Improved Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of AMG 925 (HCl) and other poorly soluble compounds to improve oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is AMG 925 and why is its formulation for oral bioavailability important?

AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] It is being investigated for the treatment of acute myeloid leukemia (AML), where activating mutations in FLT3 are common.[1] As an orally administered drug, its effectiveness is dependent on its ability to be absorbed from the gastrointestinal tract into the bloodstream, a property known as oral bioavailability. For poorly water-soluble compounds like many kinase inhibitors, achieving adequate oral bioavailability is a significant challenge in drug development.

Q2: What are the primary signaling pathways targeted by AMG 925?

AMG 925 targets two key signaling pathways involved in cancer cell proliferation and survival:

  • FLT3 Signaling: In AML, mutated FLT3 is constitutively active, leading to the activation of downstream signaling pathways, including the phosphorylation of STAT5, which promotes cell proliferation and survival.[1][4]

  • CDK4/Cyclin D-RB Pathway: CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma (RB) protein. This phosphorylation releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase of the cell cycle.[1][4]

By inhibiting both FLT3 and CDK4, AMG 925 blocks these pro-proliferative signals. The antitumor activity of AMG 925 has been shown to correlate with the inhibition of STAT5 and RB phosphorylation.[1][4]

Q3: What general formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like AMG 925?

Several formulation strategies can be used to enhance the oral bioavailability of poorly soluble compounds. These include:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can improve its dissolution rate.[5] Techniques like micronization and nanosizing are commonly used.[5][6]

  • Solid Dispersions: The drug can be dispersed in a polymer matrix to create a solid dispersion. This can enhance solubility and dissolution.[5]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.[5][7]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.[5]

  • Use of Co-solvents: The solubility of a drug in a formulation can be enhanced by incorporating co-solvents.[5]

Q4: Are there any specific formulation details available for AMG 925?

While preclinical studies have demonstrated that AMG 925 is orally bioavailable, specific details of the formulation used in these studies are not publicly available.[1] Researchers working with AMG 925 or similar compounds would need to develop a suitable formulation based on the physicochemical properties of the molecule and the intended application. A suggested starting formulation for preclinical studies is a suspension in 2% hydroxypropyl methylcellulose (B11928114) + 1% Tween 80.[8]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low in vitro dissolution rate Poor aqueous solubility of the compound. Large particle size.Consider particle size reduction techniques such as micronization or nanomilling. Explore the use of solubilizing excipients like surfactants or cyclodextrins. Evaluate different pH conditions for the dissolution medium if the compound's solubility is pH-dependent.
High variability in in vivo exposure Inconsistent dissolution and absorption in the gastrointestinal tract. Food effects.Develop a more robust formulation, such as a solid dispersion or a lipid-based formulation, to improve consistency. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.
Drug precipitation in the gastrointestinal tract Supersaturation of the drug upon dilution of the formulation with gastrointestinal fluids.Incorporate precipitation inhibitors into the formulation, such as polymers (e.g., HPMC). Consider a lipid-based formulation where the drug remains in a solubilized state.
Poor physical stability of the formulation Crystallization of an amorphous drug form. Particle aggregation in a suspension.Conduct solid-state characterization to identify the most stable crystalline form. For amorphous systems, select appropriate polymers to inhibit crystallization. For suspensions, optimize the use of suspending and wetting agents.

Quantitative Data

While specific oral bioavailability data for different AMG 925 formulations is not available, the following table summarizes the in vitro inhibitory activity of AMG 925 against its target kinases.

KinaseIC₅₀ (nM)
FLT32 ± 1
CDK43 ± 1
CDK68 ± 2
CDK2375 ± 150
CDK11900 ± 510

Data sourced from MedchemExpress and other suppliers.[2]

Experimental Protocols

As specific formulation protocols for AMG 925 are proprietary, a general protocol for a common formulation technique for poorly soluble drugs is provided below.

Protocol: Preparation of a Nanosuspension using Wet Milling

This protocol describes a general method for producing a drug nanosuspension, a common strategy to improve the oral bioavailability of poorly soluble compounds.

Materials:

  • Poorly soluble active pharmaceutical ingredient (API) (e.g., AMG 925)

  • Stabilizer solution (e.g., 1-2% w/v solution of a suitable polymer like HPMC or a surfactant like Poloxamer 188 in purified water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh the API and the stabilizer solution. A typical drug concentration in the slurry is between 5-10% (w/w).

    • Disperse the API in the stabilizer solution to form a pre-suspension.

  • Milling:

    • Transfer the pre-suspension to the milling chamber.

    • Add the milling media. The volume of the milling media should be optimized for the specific mill and chamber size.

    • Set the milling parameters (e.g., milling speed, time, and temperature). These parameters need to be optimized for each compound.

    • Start the milling process. Periodically check the particle size distribution using a suitable technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size (typically in the nanometer range) is achieved and the particle size distribution is stable.

  • Separation and Collection:

    • Separate the nanosuspension from the milling media. This can be done by sieving or centrifugation at low speed.

    • Collect the final nanosuspension.

  • Characterization:

    • Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and drug content.

    • Assess the physical and chemical stability of the nanosuspension over time.

Visualizations

Below are diagrams illustrating the signaling pathways targeted by AMG 925 and a general workflow for developing a formulation for improved oral bioavailability.

AMG925_Signaling_Pathway cluster_flt3 FLT3 Signaling Pathway cluster_cdk4 CDK4 Signaling Pathway FLT3 Mutated FLT3 (Constitutively Active) STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival CDK4_CyclinD CDK4 / Cyclin D RB RB CDK4_CyclinD->RB Phosphorylates E2F E2F RB->E2F Inhibits pRB p-RB G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4_CyclinD

Caption: Mechanism of action of AMG 925.

Formulation_Workflow cluster_dev Formulation Development Workflow A Physicochemical Characterization (Solubility, Permeability, pKa) B Selection of Formulation Strategy (e.g., Nanosuspension, SEDDS) A->B C Excipient Compatibility Studies B->C D Prototype Formulation Preparation C->D E In Vitro Characterization (Dissolution, Stability) D->E F Optimization E->F Iterative Process G In Vivo Pharmacokinetic Studies E->G F->D H Lead Formulation Selection G->H

Caption: Oral bioavailability enhancement workflow.

References

Technical Support Center: Troubleshooting Poor Response to AMG 925

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a poor or unexpected response to the dual FLT3/CDK4 inhibitor, AMG 925, in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AMG 925?

AMG 925 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4).[1] It demonstrates inhibitory activity against both wild-type FLT3 and various FLT3 mutants, such as those with internal tandem duplications (ITD) or mutations in the tyrosine kinase domain (TKD) like D835Y, which can confer resistance to other FLT3 inhibitors.[2] By inhibiting FLT3, AMG 925 blocks the downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the proliferation and survival of FLT3-dependent acute myeloid leukemia (AML) cells.[3] Simultaneously, its inhibition of CDK4 leads to decreased phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inducing cell cycle arrest.[2] The dual inhibition of these two critical pathways is hypothesized to provide more durable responses and reduce the likelihood of developing resistance compared to targeting FLT3 alone.[3][4]

Q2: In which cell lines is AMG 925 expected to be effective?

AMG 925 is expected to be most effective in cell lines that are dependent on FLT3 signaling for their proliferation and survival. This primarily includes acute myeloid leukemia (AML) cell lines harboring activating FLT3 mutations, such as FLT3-ITD (e.g., MOLM-13, MV4-11).[1] Additionally, due to its CDK4 inhibitory activity, it can also show efficacy in FLT3-independent, Rb-positive cancer cell lines.[1]

Q3: What are the known mechanisms of resistance to AMG 925?

Studies have shown that developing complete resistance to AMG 925 is challenging for cancer cell lines.[3] Unlike other FLT3 inhibitors where resistance often arises from new mutations in the FLT3 kinase domain, prolonged exposure to AMG 925 tends to result in only partial resistance.[5][6] This partial resistance is often not associated with new FLT3 mutations but rather with a 2- to 3-fold increase in the total amount of FLT3 protein.[5][6] The dual inhibitory action against CDK4 is believed to contribute to the difficulty in developing complete resistance.[5][6]

Troubleshooting Guide for Poor AMG 925 Response

If you are observing a weaker-than-expected response to AMG 925 in your experiments, follow this step-by-step troubleshooting guide.

Step 1: Initial Checks and Verifications

Before investigating complex biological mechanisms, it is crucial to rule out common experimental errors.

Question: Have the basics of the experimental setup been verified?

Answer:

  • Compound Integrity: Confirm the identity and purity of your AMG 925 stock. Verify that it has been stored correctly to prevent degradation.

  • Cell Line Authenticity: Ensure the identity of your cell line through short tandem repeat (STR) profiling. Confirm that the cell line has the expected FLT3 and Rb status.

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs.

  • Assay Performance: Review your cell viability or proliferation assay protocol. Ensure that the seeding density and assay duration are appropriate for your cell line to maintain logarithmic growth in the control wells.[7][8]

Step 2: Assess Target Engagement

The next step is to determine if AMG 925 is effectively engaging its targets, FLT3 and CDK4, within the cell line.

Question: How can I confirm that AMG 925 is inhibiting its targets in my cell line?

Answer:

You can assess target engagement by measuring the phosphorylation status of downstream substrates of FLT3 and CDK4 using Western blotting.[9]

  • For FLT3 inhibition: Measure the level of phosphorylated STAT5 (p-STAT5). A decrease in p-STAT5 upon AMG 925 treatment indicates successful FLT3 target engagement.[3]

  • For CDK4 inhibition: Measure the level of phosphorylated Rb (p-Rb). A decrease in p-Rb indicates successful CDK4 target engagement.

Experimental Workflow for Target Engagement Assessment

G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Western Blotting A Seed cells and allow to adhere/stabilize B Treat with a dose-range of AMG 925 (including a DMSO vehicle control) A->B C Incubate for a predetermined time (e.g., 2, 6, 24 hours) B->C D Lyse cells in buffer containing phosphatase and protease inhibitors C->D E Determine protein concentration D->E F Run SDS-PAGE and transfer to membrane E->F G Probe with primary antibodies: - p-STAT5 - Total STAT5 - p-Rb - Total Rb - Loading control (e.g., GAPDH) F->G H Incubate with secondary antibodies G->H I Detect and quantify band intensities H->I G A Poor response to AMG 925 observed B Step 1: Verify experimental setup (compound, cells, assay) A->B C Step 2: Assess target engagement (p-STAT5, p-Rb via Western Blot) B->C D Target engagement confirmed? C->D E No: Troubleshoot compound/protocol - Check compound activity - Optimize treatment time/dose D->E No F Yes: Investigate resistance mechanisms D->F Yes G Measure total FLT3 protein levels (Western Blot) F->G H Assess activation of bypass pathways (e.g., p-AKT, p-mTOR via Western Blot) F->H I Evaluate drug efflux (e.g., qPCR for ABC transporters) F->I G cluster_0 FLT3 Pathway cluster_1 CDK4 Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation_Survival Proliferation & Survival pSTAT5->Proliferation_Survival CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases CellCycleProgression Cell Cycle Progression E2F->CellCycleProgression AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4_6_CyclinD

References

Validation & Comparative

A Comparative Guide to FLT3 Inhibitors: AMG 925 (HCl) vs. AC220 (Quizartinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and are associated with a poor prognosis.[1][2][3] This has led to the development of targeted FLT3 inhibitors as a promising therapeutic strategy. This guide provides a detailed, data-driven comparison of two prominent FLT3 inhibitors: AMG 925, a dual FLT3/CDK4 inhibitor, and AC220 (Quizartinib), a highly selective second-generation FLT3 inhibitor.

Introduction to the Inhibitors

AMG 925 (HCl) is a potent, orally bioavailable small molecule that uniquely acts as a dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4).[1][2][4] The rationale behind this dual inhibition is to target both the primary oncogenic driver in FLT3-mutated AML and a key regulator of the cell cycle, potentially leading to a more durable clinical response and overcoming resistance.[2][5]

AC220 (Quizartinib) is a highly potent and selective second-generation, type II FLT3 inhibitor.[6][7] It demonstrates significant activity against FLT3 internal tandem duplication (ITD) mutations, which are the most common type of FLT3 mutation.[6] Quizartinib (B1680412) has been extensively evaluated in clinical trials and has shown substantial efficacy in patients with relapsed or refractory FLT3-ITD positive AML.[8][9][10]

Comparative Data Presentation

The following tables summarize the key quantitative data for AMG 925 and AC220, providing a direct comparison of their biochemical potency, cellular activity, and kinase selectivity.

Table 1: In Vitro Biochemical Potency

TargetAMG 925 IC₅₀AC220 (Quizartinib) Kd
FLT32 ± 1 nM[4]3.3 nM[6]
CDK43 ± 1 nM[4]-
CDK68 ± 2 nM[4]-
c-KIT-4.8 nM[6]

Table 2: In Vitro Cellular Activity (Anti-proliferative)

Cell LineFLT3 StatusAMG 925 IC₅₀AC220 (Quizartinib) IC₅₀
MOLM-13FLT3-ITD19 nM[4]~0.4 nM[6]
MV4-11FLT3-ITD18 nM[4]0.5 nM (FLT3 phosphorylation)[6]

Table 3: Kinase Selectivity Profile

InhibitorNumber of Kinases Bound (Kd < 100 nM)Key Off-Target Kinases (Potent Inhibition)
AMG 925 Fair overall selectivity against 442 kinases[1][4]CDK6, CDK2, CDK1[4]
AC220 (Quizartinib) 8[6]c-KIT[6]

Table 4: Efficacy Against Resistance Mutations

FLT3 MutationAMG 925 ActivityAC220 (Quizartinib) Activity
D835Y Potently inhibits[1][2][4]Resistant[11][12]
F691L -Resistant[11][12]

Signaling Pathways and Mechanism of Action

Both AMG 925 and AC220 function by inhibiting the constitutively activated FLT3 receptor, thereby blocking downstream signaling pathways crucial for the survival and proliferation of leukemia cells. The primary pathways affected include the STAT5, RAS/RAF/MAPK, and PI3K/AKT pathways.[13][14][15] AMG 925 exerts an additional effect by inhibiting CDK4, which leads to the dephosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Proliferation Survival STAT5->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Inhibitor AMG 925 / AC220 Inhibitor->FLT3 Inhibition

Figure 1: Simplified FLT3 signaling pathway and points of inhibition.

In Vivo Efficacy and Resistance

In preclinical AML xenograft models, AMG 925 has demonstrated significant tumor growth inhibition (96-99%) without causing significant body weight loss.[1][2] This anti-tumor activity correlates with the inhibition of both STAT5 and Rb phosphorylation.[1][2] A key advantage of AMG 925 is its ability to inhibit FLT3 mutants, such as D835Y, that are resistant to other FLT3 inhibitors like AC220.[1][2][4]

Studies have shown that while resistance to AC220 can develop through the acquisition of secondary mutations in the FLT3 kinase domain (e.g., at residues D835 and F691), it is more difficult to induce resistance to AMG 925.[5][11][16][17] The dual inhibition of FLT3 and CDK4 by AMG 925 is hypothesized to reduce the occurrence of such resistance mutations.[5][16]

Resistance_Comparison cluster_ac220 AC220 (Quizartinib) Treatment cluster_amg925 AMG 925 Treatment AC220_Start FLT3-ITD AML AC220_End Relapse with FLT3-D835/F691 mutations AC220_Start->AC220_End Development of Resistance AMG925_Start FLT3-ITD AML AMG925_End Sustained Response (Reduced Resistance) AMG925_Start->AMG925_End Dual FLT3/CDK4 Inhibition

Figure 2: Logical flow of resistance development comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FLT3 inhibitors.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Prepare serial dilutions of the test compounds (AMG 925 or AC220) in DMSO and add them to the respective wells. Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC₅₀ values by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-STAT5 and Phospho-Rb

This technique is used to detect the phosphorylation status of key downstream targets of FLT3 and CDK4.

  • Cell Treatment and Lysis: Treat AML cells with the inhibitors for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT5, total STAT5, phospho-Rb, and total Rb overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_proliferation Proliferation Assay cluster_western Western Blotting start Start: AML Cell Culture treat Treat cells with AMG 925 or AC220 start->treat harvest Harvest Cells treat->harvest prolif_assay CellTiter-Glo Assay treat->prolif_assay For Proliferation lysis Cell Lysis harvest->lysis For Western prolif_readout Measure Luminescence prolif_assay->prolif_readout prolif_analysis Calculate IC50 prolif_readout->prolif_analysis sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblotting sds_page->immunoblot detection Signal Detection immunoblot->detection

Figure 3: General experimental workflow for inhibitor evaluation.

Conclusion

Both AMG 925 and AC220 (Quizartinib) are potent inhibitors of FLT3. AC220 is a highly selective FLT3 inhibitor with remarkable potency against FLT3-ITD, though its efficacy can be limited by the emergence of resistance mutations in the kinase domain. AMG 925 presents a novel approach by dually targeting FLT3 and CDK4. This dual inhibition not only affects the primary oncogenic signaling but also controls cell cycle progression, and importantly, shows efficacy against AC220-resistant FLT3 mutations. The preclinical data suggests that the unique mechanism of AMG 925 may lead to more durable responses and a reduced likelihood of developing resistance, representing a promising strategy for the treatment of FLT3-mutated AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 925 in comparison to selective FLT3 inhibitors like Quizartinib.

References

Validating the Dual Inhibitory Effect of AMG 925 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AMG 925's performance against other FLT3 inhibitors, supported by experimental data, to validate its dual inhibitory effect on Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4) in cellular models.

Executive Summary

AMG 925 is a potent and selective dual inhibitor of FLT3 and CDK4, demonstrating efficacy in acute myeloid leukemia (AML) cell lines, including those with mutations conferring resistance to other FLT3 inhibitors.[1][2] Its dual mechanism of action, targeting both a key driver of leukemic cell proliferation and survival (FLT3) and a critical cell cycle regulator (CDK4), offers a potential strategy to overcome and prevent drug resistance.[1][2] Experimental data consistently shows that AMG 925 effectively inhibits downstream signaling of both pathways, leading to cell growth inhibition and apoptosis.

Comparative Performance of AMG 925

The efficacy of AMG 925 has been benchmarked against other well-characterized FLT3 inhibitors, such as sorafenib (B1663141) and quizartinib (B1680412) (AC220).

Table 1: In Vitro Kinase Inhibitory Activity of AMG 925
KinaseAMG 925 IC50 (nM)
FLT32 ± 1
CDK43 ± 1
CDK68 ± 2
CDK2375 ± 150
CDK11900 ± 510

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data from MedchemExpress.

Table 2: Cellular Proliferation Inhibition in AML Cell Lines
Cell LineGenotypeAMG 925 IC50 (µM)Sorafenib IC50 (µM)Quizartinib (AC220) IC50 (µM)
MOLM-13FLT3-ITD0.019Not explicitly statedNot explicitly stated
MV4-11FLT3-ITD0.018Not explicitly statedNot explicitly stated
MOLM-13srFLT3-ITD, D835YComparable to parentalResistantResistant
MV4-11srFLT3-ITD, D835VComparable to parentalResistantResistant

IC50 values for cell proliferation indicate the concentration of the inhibitor that reduces cell growth by 50%. Data from AACR Journals.[3]

Table 3: Inhibition of Downstream Signaling Pathways
Cell LinePathway MarkerAMG 925 IC50Effect
MOLM-13p-STAT5 (FLT3)~5 nMPotent Inhibition
Colo-205p-Rb (CDK4)~23 nMPotent Inhibition

IC50 values for pathway markers indicate the concentration of the inhibitor that reduces the phosphorylation of the target protein by 50%. Data from AACR Journals and other sources.[3][4]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental validation of AMG 925, the following diagrams are provided.

FLT3_CDK4_Inhibition_by_AMG925 cluster_FLT3 FLT3 Signaling cluster_CDK4 CDK4 Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival Leukemic Cell Proliferation & Survival pSTAT5->Proliferation_Survival Promotes CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Binds & Activates Rb Rb CDK4->Rb Phosphorylates pRb p-Rb Rb->pRb G1_S_Transition G1/S Phase Transition pRb->G1_S_Transition Promotes AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4 Inhibits

Dual inhibition of FLT3 and CDK4 signaling pathways by AMG 925.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_data_analysis Data Analysis start AML Cell Lines (e.g., MOLM-13, MV4-11) treatment Treat with AMG 925 or Control/Other Inhibitors start->treatment viability Cell Viability Assay (e.g., MTS/MTT) treatment->viability western Western Blot Analysis treatment->western ic50 Determine IC50 for Growth Inhibition viability->ic50 protein Quantify Phosphorylation of STAT5 and Rb western->protein

Workflow for validating the dual inhibitory effect of AMG 925.

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: Human AML cell lines such as MOLM-13 (expressing FLT3-ITD) and MV4-11 (expressing FLT3-ITD) are commonly used. For CDK4 target validation, Rb-positive cell lines like Colo-205 can be utilized.[3]

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: AMG 925, sorafenib, and quizartinib are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium.

Western Blot Analysis for Pathway Inhibition

This protocol is for validating the inhibition of FLT3 and CDK4 downstream signaling.

  • Cell Lysis:

    • After drug treatment for a specified time (e.g., 2-4 hours), cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are incubated on ice for 30 minutes with periodic vortexing.

    • Cell debris is removed by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and boiled for 5 minutes.

    • Samples are loaded onto a polyacrylamide gel and separated by SDS-PAGE.

    • Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against p-STAT5 (Tyr694), total STAT5, p-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) detection reagent and visualized using an imaging system.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is to determine the IC50 for cell growth inhibition.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: Cells are treated with a range of concentrations of AMG 925 or other inhibitors for 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for 2-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to DMSO-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The presented data and protocols provide a framework for validating the dual inhibitory effects of AMG 925 on FLT3 and CDK4 in cellular contexts. The comparative analysis demonstrates its potential to overcome resistance mechanisms that limit the efficacy of single-target FLT3 inhibitors. The detailed experimental procedures offer a guide for researchers to independently verify these findings and further explore the therapeutic potential of dual-target inhibitors in AML and other malignancies.

References

The Synergistic Potential of AMG 925 in Acute Myeloid Leukemia (AML) Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 14, 2025 – This guide provides a comprehensive analysis of the preclinical synergistic effects of AMG 925, a dual FLT3/CDK4 inhibitor, in combination with other therapeutic agents for the treatment of Acute Myeloid Leukemia (AML). The findings summarized herein offer valuable insights for researchers and drug development professionals exploring novel combination strategies to enhance anti-leukemic efficacy and overcome resistance.

AMG 925 is a potent and selective small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), two key proteins implicated in the proliferation and survival of AML cells.[1][2] Activating mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance.[1] By simultaneously inhibiting CDK4, a critical regulator of the cell cycle, AMG 925 offers a dual-pronged attack that may lead to more durable clinical responses.[1][2]

Synergistic Effect of AMG 925 with mTOR Inhibition

Recent preclinical studies have demonstrated a significant synergistic effect between AMG 925 and the mTOR inhibitor MLN0128 in targeting AML stem and progenitor cells. The combination has been shown to facilitate stem cell death, a critical step in eradicating the disease and preventing relapse.[3]

Quantitative Data: Colony-Forming Assay

The synergistic potential of co-targeting FLT3/CDK4 and mTOR pathways was evaluated using a colony-forming assay on sorted primary AML patient samples. The combination of AMG 925 and MLN0128 resulted in a marked reduction in the number of colony-forming units compared to either agent alone, indicating a potent anti-leukemic effect on the stem and progenitor cell population.

Treatment GroupConcentrationMean Percentage of Colony-Forming Units (Normalized to Control)
Control (Vehicle)-100%
AMG 9250.01 µM~60%
MLN01280.05 µM~75%
AMG 925 + MLN0128 0.01 µM + 0.05 µM ~25%
Data is an approximation based on graphical representation from the source and is intended for illustrative purposes.
Experimental Protocol: Colony-Forming Assay

Objective: To assess the synergistic effect of AMG 925 and MLN0128 on the clonogenic potential of primary AML cells.

Cell Source: Sorted primary cells from five AML patient samples.

Methodology:

  • Primary AML cells were sorted to enrich for the stem and progenitor population.

  • Cells were cultured in duplicate or triplicate in methylcellulose-based medium.

  • Cultures were treated with one of the following:

    • Vehicle control (DMSO)

    • AMG 925 (0.01 µM)

    • MLN0128 (0.05 µM)

    • A combination of AMG 925 (0.01 µM) and MLN0128 (0.05 µM)

  • Plates were incubated under standard cell culture conditions to allow for colony formation.

  • After an appropriate incubation period, colonies were stained and counted.

  • The percentage of colony-forming units was calculated relative to the vehicle-treated control group.

  • Statistical significance was determined using an appropriate statistical test (P < 0.05 was considered significant).

Rationale for Other Potential Synergistic Combinations

While extensive preclinical data on the synergistic effects of AMG 925 with other standard AML therapies are still emerging, the dual-targeting mechanism of AMG 925 provides a strong rationale for its combination with other agents.

Combination with Standard Chemotherapy (e.g., Cytarabine, Azacitidine)

The cell cycle arrest induced by the CDK4 inhibition component of AMG 925 could potentially sensitize AML cells to the cytotoxic effects of DNA-damaging agents like cytarabine. By halting cells in the G1 phase, AMG 925 may enhance the efficacy of S-phase specific agents. Further preclinical studies are warranted to explore this potential synergy and determine optimal dosing schedules.

Combination with BCL2 Inhibitors (e.g., Venetoclax)

Targeting both the anti-apoptotic protein BCL2 with venetoclax (B612062) and the pro-proliferative signaling of FLT3 and CDK4 with AMG 925 represents a promising therapeutic strategy. This combination could simultaneously block survival pathways and cell cycle progression, leading to a more profound and durable apoptotic response in AML cells. Preclinical investigation into this combination is a logical next step in the development of more effective AML therapies.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by AMG 925 and the general workflow of a colony-forming assay used to assess synergy.

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Phosphorylates AKT_mTOR AKT/mTOR Pathway FLT3->AKT_mTOR Activates Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) STAT5->Cell_Cycle_Progression Promotes AKT_mTOR->Cell_Cycle_Progression Promotes CyclinD_CDK4 Cyclin D / CDK4 Rb Rb CyclinD_CDK4->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases E2F->Cell_Cycle_Progression Initiates FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activates AMG925_FLT3 AMG 925 AMG925_FLT3->FLT3 Inhibits AMG925_CDK4 AMG 925 AMG925_CDK4->CyclinD_CDK4 Inhibits mTOR_Inhibitor mTOR Inhibitor (e.g., MLN0128) mTOR_Inhibitor->AKT_mTOR Inhibits

Caption: Signaling pathways targeted by AMG 925 and a potential combination partner.

Colony_Forming_Assay_Workflow Start Start: AML Patient Sample Isolate Isolate Primary AML Cells Start->Isolate Plate Plate Cells in Methylcellulose Isolate->Plate Treat Treat with: - Control - AMG 925 - Other Drug - Combination Plate->Treat Incubate Incubate to Allow Colony Formation Treat->Incubate Stain_Count Stain and Count Colonies Incubate->Stain_Count Analyze Analyze for Synergy Stain_Count->Analyze

Caption: Generalized workflow for a colony-forming assay to evaluate drug synergy.

Conclusion

The dual inhibition of FLT3 and CDK4 by AMG 925 presents a compelling therapeutic strategy for AML. The demonstrated synergy with mTOR inhibitors in preclinical models highlights the potential of combination therapies to further enhance its anti-leukemic activity, particularly against the critical AML stem and progenitor cell population. Further investigation into combinations with standard chemotherapy and other targeted agents is crucial to fully realize the therapeutic potential of AMG 925 and improve outcomes for patients with this challenging disease.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of AMG 925 in TKI-Resistant AML

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenges of acquired resistance in Acute Myeloid Leukemia (AML), this guide provides a comprehensive comparison of AMG 925's cross-resistance profile against other Tyrosine Kinase Inhibitors (TKIs).

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of AML cases and are associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical promise, their efficacy is often hampered by the development of resistance, frequently through secondary mutations in the FLT3 kinase domain.[1][3][4] AMG 925, a potent dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4), presents a promising strategy to overcome this challenge.[1][5] This guide synthesizes preclinical data to objectively compare the performance of AMG 925 with other FLT3 inhibitors in the context of TKI-resistant AML.

Comparative Efficacy of AMG 925 in TKI-Resistant AML Models

AMG 925 has demonstrated potent activity against AML cells harboring FLT3 mutations that confer resistance to other TKIs, such as sorafenib (B1663141) and quizartinib (B1680412) (AC220).[1][6] The dual inhibition of FLT3 and CDK4 is hypothesized to not only target resistant clones but also to prevent the emergence of new resistance mutations.[4][6]

Table 1: In Vitro Growth Inhibition (IC50) of FLT3 Inhibitors in Parental and TKI-Resistant AML Cell Lines
Cell LineGenotypeAMG 925 IC50 (µM)AC220 (Quizartinib) IC50 (µM)Sorafenib IC50 (µM)
MOLM13FLT3-ITD0.019Not ReportedNot Reported
Mv4-11FLT3-ITD0.018Not ReportedNot Reported
MOLM13srSorafenib-Resistant, FLT3-ITD/D835YComparable to parentalNot ReportedResistant
Mv4-11srSorafenib-Resistant, FLT3-ITD/D835VComparable to parentalNot ReportedResistant
MV4-11 FLT3-ITD/F691IFLT3-ITD/F691I10-fold increase vs. parental163-fold increase vs. parental69-fold increase vs. parental

Data synthesized from multiple preclinical studies.[5][7][8]

Table 2: Inhibition of STAT5 Phosphorylation (P-STAT5) by FLT3 Inhibitors
Cell LineAMG 925AC220 (Quizartinib)Sorafenib
FLT3-ITDPotent InhibitionPotent InhibitionPotent Inhibition
FLT3-ITD/F691IInhibition Correlates with Growth InhibitionInhibition Correlates with Growth InhibitionInhibition Correlates with Growth Inhibition

The inhibition of STAT5 phosphorylation serves as a key pharmacodynamic marker for FLT3 inhibition.[1][5]

Understanding the Mechanism: Signaling Pathways and Resistance

The development of resistance to FLT3 inhibitors is a significant clinical challenge.[4] AMG 925's unique dual-inhibitory mechanism offers a potential advantage in overcoming and preventing resistance.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition cluster_cdk_pathway CDK4/6 Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation PIM1 PIM-1 STAT5->PIM1 PIM1->Proliferation AMG925_FLT3 AMG 925 AMG925_FLT3->FLT3 Inhibits Other_TKIs Other TKIs (e.g., Sorafenib, Quizartinib) Other_TKIs->FLT3 Inhibits CDK4_6 CDK4/6 RB RB CDK4_6->RB Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F RB->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition AMG925_CDK AMG 925 AMG925_CDK->CDK4_6 Inhibits

Caption: Dual inhibition of FLT3 and CDK4/6 pathways by AMG 925.

Studies have shown that while AML cell lines can develop resistance to FLT3-specific inhibitors like sorafenib and quizartinib within 3-4 months, often accompanied by new mutations in the FLT3 kinase domain, cells exposed to AMG 925 only develop partial resistance over a much longer period (over 8 months) and without the acquisition of new FLT3 mutations.[4][6][9] The partial resistance to AMG 925 was associated with a 2- to 3-fold increase in the total FLT3 protein level.[4][9]

Experimental Methodologies

The following protocols are representative of the methods used to assess TKI resistance in AML.

Generation of TKI-Resistant AML Cell Lines

TKI_Resistance_Workflow start Parental AML Cell Line (e.g., MOLM-13, MV4-11) exposure Continuous Exposure to Increasing TKI Concentrations start->exposure monitoring Monitor Cell Viability & Proliferation exposure->monitoring selection Selection of Resistant Clones monitoring->selection characterization Characterize Resistant Phenotype (IC50, Apoptosis Assays) selection->characterization analysis Molecular Analysis (FLT3 Sequencing, Western Blot) characterization->analysis end Established TKI-Resistant Cell Line analysis->end

Caption: Experimental workflow for generating TKI-resistant AML cell lines.

Drug-resistant cell clones are typically isolated through prolonged exposure to escalating concentrations of the TKI.[9][10] Parental AML cell lines, such as MOLM-13 or MV4-11, are cultured in the presence of the inhibitor, and the concentration is gradually increased as the cells adapt.[10]

Cell Viability and Apoptosis Assays
  • Cell Viability (IC50 Determination): Cell proliferation is commonly measured using assays like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[9][11] Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours).[10] The half-maximal inhibitory concentration (IC50) is then calculated.

  • Apoptosis Assays: The induction of apoptosis is assessed by flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide or SYTOX Green).[11][12] This method allows for the quantification of early and late apoptotic cells following TKI treatment.

Western Blotting for Phosphoprotein Analysis

To confirm the on-target effects of the inhibitors, the phosphorylation status of key signaling proteins is evaluated.[11] Following treatment with the TKI, cell lysates are prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated and total levels of proteins such as FLT3, STAT5, ERK, and AKT.[7][10]

AMG 925 Cross-Resistance Profile

The cross-resistance profile of AMG 925 demonstrates its potential to treat AML that has become refractory to other FLT3 inhibitors.

Cross_Resistance_Profile cluster_initial Initial TKI Treatment cluster_resistance Resistance Development cluster_amg925 AMG 925 Activity Sorafenib Sorafenib Resistance_Mutation Acquired Resistance (e.g., FLT3-D835Y, F691L) Sorafenib->Resistance_Mutation Leads to Quizartinib Quizartinib (AC220) Quizartinib->Resistance_Mutation Leads to AMG925_Activity AMG 925 Retains Activity Resistance_Mutation->AMG925_Activity Sensitive to

Caption: Cross-resistance profile of AMG 925 in TKI-resistant AML.

AMG 925 is effective against AML cells with the D835Y mutation, a common resistance mechanism to type II FLT3 inhibitors like sorafenib and quizartinib.[1][6][8] This suggests that AMG 925 could be a viable therapeutic option for patients who have relapsed on these agents. Furthermore, the combination of a CDK4 inhibitor with a FLT3 inhibitor has been shown to prevent the development of resistance mutations, highlighting the potential of AMG 925's dual-targeting approach to provide more durable clinical responses.[4][6]

References

A Head-to-Head Comparison of AMG 925 and Other CDK4/6 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel dual FLT3/CDK4 inhibitor, AMG 925, with the established CDK4/6 inhibitors palbociclib, ribociclib (B560063), and abemaciclib (B560072). This document summarizes key preclinical data, details experimental methodologies for essential assays, and visualizes critical pathways and workflows to support further research and development in this therapeutic area.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, promoting the transition from the G1 to the S phase. In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is frequently hyperactivated, leading to uncontrolled cell proliferation. Inhibitors of CDK4/6 have emerged as a cornerstone of therapy in HR+/HER2- breast cancer, significantly improving patient outcomes. This guide focuses on a comparative analysis of three FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—alongside the investigational dual FLT3/CDK4 inhibitor, AMG 925. While the approved agents have well-defined roles in breast cancer treatment, AMG 925 has been primarily evaluated in the context of acute myeloid leukemia (AML) due to its dual activity. This comparison aims to provide a preclinical perspective on their relative activities and mechanisms.

Mechanism of Action: The CDK4/6-Rb Pathway

The canonical pathway for CDK4/6 inhibitor action involves the prevention of Retinoblastoma (Rb) protein phosphorylation. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for DNA synthesis and cell cycle progression. Upon mitogenic stimulation, cyclin D complexes with and activates CDK4/6, which in turn phosphorylates and inactivates Rb. This releases E2F, allowing for S-phase entry. CDK4/6 inhibitors block this phosphorylation event, leading to a G1 cell cycle arrest.

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors, Estrogens) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Promotes pRb->E2F Releases Inhibitors AMG 925 Palbociclib Ribociclib Abemaciclib Inhibitors->CDK4_6_CyclinD Inhibits

Diagram 1: The CDK4/6-Rb signaling pathway and the point of intervention by CDK4/6 inhibitors.

Head-to-Head Comparison of Preclinical Data

The following tables summarize the available quantitative data for AMG 925 and the approved CDK4/6 inhibitors. It is important to note that the data for AMG 925 is primarily from studies in AML, while the data for the other inhibitors is predominantly from breast cancer models. Direct comparisons should be made with caution due to variations in experimental systems.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
InhibitorCDK4 IC50 (nM)CDK6 IC50 (nM)Other Key Targets (IC50)Reference(s)
AMG 925 38FLT3 (2 nM)[1]
Palbociclib 1116-[2]
Ribociclib 1039-[3]
Abemaciclib 210CDK9 (IC50 > 500 nM)[4]
Table 2: In Vitro Anti-Proliferative Activity (IC50) in Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 (µM)Reference(s)
AMG 925 MOLM13 (FLT3-ITD)AML0.019[1]
Mv4-11 (FLT3-ITD)AML0.018[1]
Palbociclib MCF-7Breast0.148[5]
MDA-MB-231Breast>10[6]
Ribociclib T47DBreast0.08[3]
MDA-MB-468Breast>10[6]
Abemaciclib MCF-7Breast0.042[7]
T-47DBreast0.023[8]

Note: The IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the preclinical evaluation of CDK4/6 inhibitors.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of CDK4/6 inhibitors on cancer cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the CDK4/6 inhibitor (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[5]

Cell_Proliferation_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat Cells with Inhibitor Seed_Cells->Treat_Cells Add_MTT 3. Add MTT (4 hours) Treat_Cells->Add_MTT Solubilize 4. Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Plate 5. Read Absorbance (570 nm) Solubilize->Read_Plate

Diagram 2: Experimental workflow for a cell proliferation (MTT) assay.
Cell Cycle Analysis (Flow Cytometry)

This protocol describes how to analyze the cell cycle distribution of cells treated with CDK4/6 inhibitors.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the inhibitor or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]

Western Blot for Rb Phosphorylation

This protocol is for assessing the phosphorylation status of the Retinoblastoma protein, a direct downstream target of CDK4/6.

  • Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Rb (e.g., Ser780) and total Rb. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.[9]

Western_Blot_Workflow Start Cell Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Rb, Total Rb) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Diagram 3: General workflow for Western blot analysis of Rb phosphorylation.

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies are essential to evaluate the anti-tumor activity of CDK4/6 inhibitors. A general protocol for a xenograft study is as follows:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the CDK4/6 inhibitor (e.g., by oral gavage) and vehicle control daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-Rb).

  • Data Analysis: Calculate tumor growth inhibition (TGI) to assess efficacy.[10]

Discussion and Future Directions

The comparison of AMG 925 with palbociclib, ribociclib, and abemaciclib highlights distinct profiles. While the approved inhibitors are well-characterized for their potent and selective inhibition of CDK4/6 in breast cancer, AMG 925 presents a unique dual-targeting approach against both FLT3 and CDK4. This dual activity has shown promise in AML, a disease where both pathways can be dysregulated.[9]

The preclinical data suggests that abemaciclib may be the most potent of the approved CDK4/6 inhibitors in vitro, with lower IC50 values in several breast cancer cell lines.[7][8] Palbociclib and ribociclib demonstrate similar potencies against CDK4, with ribociclib showing slightly less potency against CDK6.[2][3] AMG 925 exhibits potent inhibition of CDK4, comparable to abemaciclib, but its primary development focus has been on FLT3-mutated AML.[1]

A significant gap in the current literature is the lack of direct head-to-head preclinical studies comparing AMG 925 with the three approved CDK4/6 inhibitors in a panel of breast cancer cell lines. Such studies would be invaluable for understanding the potential of AMG 925 in solid tumors and for elucidating the nuanced differences in their biological effects under identical experimental conditions.

Future research should aim to:

  • Conduct direct comparative studies of these four inhibitors in a range of Rb-positive cancer cell lines, including breast, lung, and other solid tumors.

  • Investigate the potential synergistic effects of AMG 925 with other targeted therapies in solid tumors, leveraging its dual inhibitory mechanism.

  • Further explore the off-target effects of these inhibitors to better understand their complete pharmacological profiles and potential for combination therapies.

This guide provides a foundational comparison based on currently available data. As new research emerges, a more comprehensive understanding of the relative strengths and weaknesses of these CDK4/6 inhibitors will undoubtedly inform the development of next-generation therapies for a broader range of cancers.

References

AMG 925 Demonstrates Potent Anti-Leukemic Activity in Preclinical Xenograft Models, Offering a Promising Strategy Against Resistant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New analyses of preclinical data confirm the efficacy of AMG 925, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6), in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML). These studies highlight the potential of AMG 925 to overcome resistance to conventional FLT3 inhibitors, providing a strong rationale for its continued investigation in clinically relevant settings. This guide offers a comprehensive comparison of AMG 925's performance with other therapeutic alternatives, supported by experimental data.

AMG 925 has been shown to potently inhibit the proliferation of AML cells, including those harboring mutations that confer resistance to other FLT3 inhibitors.[1][2] Preclinical studies in cell line-derived xenograft models have demonstrated significant tumor growth inhibition, with rates as high as 96-99%.[1] The dual-targeting mechanism of AMG 925, which simultaneously disrupts key signaling pathways involved in cell cycle progression and leukemic cell survival, is believed to be crucial for its robust anti-tumor activity and its ability to circumvent common resistance mechanisms.[2][3]

Comparative Efficacy in Xenograft Models

While direct head-to-head studies of AMG 925 in patient-derived xenograft (PDX) models are not extensively published, its performance in cell line-derived xenografts provides a strong benchmark. The following table summarizes the efficacy of AMG 925 in a MOLM13 cell line-derived xenograft model and provides context by including data from other FLT3 inhibitors tested in similar preclinical models.

Therapeutic AgentXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
AMG 925 MOLM13 (Cell Line-Derived)Not specified96-99%Potent activity against FLT3-ITD positive AML; effective against mutants resistant to other FLT3 inhibitors.[1]
Quizartinib (B1680412) (AC220) FLT3-ITD AML (PDX)5 mg/kg/daySignificant reduction in human AML blast cellsPotent antileukemic effects in a PDX model.[4]
Sorafenib Hepatocellular Carcinoma (PDX)30 mg/kgVariableShowed efficacy in some PDX models, but resistance was observed.[5]

Mechanism of Action: Dual Inhibition of FLT3 and CDK4/6

AMG 925 exerts its anti-leukemic effects by simultaneously inhibiting two critical signaling pathways in AML. The FLT3 receptor tyrosine kinase is frequently mutated in AML, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition leads to G1 cell cycle arrest. By targeting both pathways, AMG 925 delivers a multi-pronged attack on AML cells.

FLT3_CDK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates AKT AKT FLT3->AKT Activates ERK ERK FLT3->ERK Activates pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT p-AKT pAKT->Proliferation pERK p-ERK pERK->Proliferation CyclinD Cyclin D CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD RB RB CDK4_6_CyclinD->RB Phosphorylates pRB p-RB E2F E2F pRB->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4_6 Inhibits

Caption: AMG 925 dual-inhibits FLT3 and CDK4/6 signaling pathways.

Experimental Protocols

The evaluation of AMG 925 in patient-derived xenograft models follows a rigorous and well-defined experimental workflow.

1. Establishment of Patient-Derived Xenograft (PDX) Models

  • Tumor Acquisition: Fresh tumor samples are obtained from consenting AML patients.

  • Implantation: Tumor fragments or isolated primary AML cells are implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Engraftment and Expansion: Successful engraftment is monitored, and tumors are allowed to grow. Once they reach a sufficient size, they can be passaged into subsequent cohorts of mice for expansion.

2. In Vivo Efficacy Studies

  • Tumor Implantation: Mice are implanted with tumor fragments from established PDX models.

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Drug Administration: AMG 925 is administered orally at predetermined doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers such as the phosphorylation of STAT5 and RB are assessed in tumor tissues via methods like Western blotting or immunohistochemistry to confirm target engagement.

PDX_Workflow Patient AML Patient Tumor Sample Implantation Implantation into Immunodeficient Mice Patient->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Efficacy_Study In Vivo Efficacy Study Cohort PDX_Establishment->Efficacy_Study Randomization Randomization Efficacy_Study->Randomization Treatment_Group AMG 925 Treatment Group Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Monitoring Tumor Growth & Body Weight Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Analysis Endpoint Analysis: Tumor Weight, p-STAT5, p-RB Monitoring->Analysis

Caption: Experimental workflow for AMG 925 efficacy testing in PDX models.

Overcoming Resistance

A key advantage of AMG 925 is its ability to inhibit FLT3 mutants that are resistant to other inhibitors like quizartinib and sorafenib.[1][2] This is particularly significant as acquired resistance is a major clinical challenge in the treatment of FLT3-mutated AML. The dual inhibition of FLT3 and CDK4/6 may prevent the emergence of resistance by targeting two distinct and essential pathways for leukemic cell survival and proliferation.

References

Dual Inhibition of FLT3 and CDK4 by AMG 925: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of AMG 925 in Targeting Key Oncogenic Pathways

This guide provides a detailed comparison of AMG 925, a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), against other selective inhibitors of these pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological processes to offer an objective assessment of AMG 925's performance in preclinical models of acute myeloid leukemia (AML).

Introduction

Activating mutations in FLT3 are prevalent in a significant portion of AML cases, leading to uncontrolled cell proliferation and poor prognosis.[1][2] Similarly, the dysregulation of the CDK4/cyclin D-retinoblastoma (Rb) pathway is a hallmark of many cancers, promoting cell cycle progression.[3][4] AMG 925 emerges as a novel therapeutic agent by simultaneously targeting these two critical oncogenic drivers.[1][2] This guide will delve into the experimental validation of AMG 925's inhibitory action on the downstream targets of FLT3 and CDK4 and compare its efficacy with established single-target inhibitors.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of AMG 925 and its alternatives against their respective kinase targets and in cellular assays.

Table 1: Kinase Inhibition by AMG 925 and Alternative FLT3/CDK Inhibitors

InhibitorTarget KinaseIC₅₀ (nM)Source(s)
AMG 925 FLT3 2 ± 1 [1]
CDK4 3 ± 1 [1]
CDK68 ± 2[1]
CDK2375 ± 150[1]
CDK11900 ± 510[1]
Quizartinib (AC220)FLT30.50 (p-FLT3)[5]
SorafenibFLT3-ITD69.3 ng/mL[6]
Palbociclib (B1678290)CDK49 - 11[3]
RibociclibCDK410[3][7]
CDK639[3][7]
AbemaciclibCDK42[3]
CDK69.9[3]

Table 2: Cellular Activity of AMG 925 and Alternative Inhibitors in AML Cell Lines

InhibitorCell LineAssayIC₅₀ (µM)Source(s)
AMG 925 MOLM13 (FLT3-ITD) Growth Inhibition 0.019 [8]
Mv4-11 (FLT3-ITD) Growth Inhibition 0.018 [8]
MOLM13 (FLT3-ITD) p-STAT5 Inhibition 0.019 [1]
Quizartinib (AC220)MV4-11 (FLT3-ITD)Growth Inhibition0.0004[5]
MOLM-13 (FLT3-ITD)Growth Inhibition0.00089[5]
SorafenibBa/F3-ITDGrowth Inhibition0.00133[9]
PalbociclibDMS53 (Rb+)Growth Inhibition1.0 (sustained decrease in p-Rb)[10]
RibociclibRCC cell linesGrowth Inhibition0.076 - 0.280[11]
AbemaciclibDMS-53Growth Inhibition0.068[12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the targeted signaling pathways and the experimental workflow.

FLT3_Signaling_Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates AMG925 AMG 925 AMG925->FLT3 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes

FLT3 signaling pathway and AMG 925 inhibition.

CDK4_Signaling_Pathway cluster_Rb CDK4 CDK4/Cyclin D Rb Rb CDK4->Rb Phosphorylates AMG925 AMG 925 AMG925->CDK4 Inhibits E2F E2F Rb->E2F Sequesters pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

CDK4 signaling pathway and AMG 925 inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture AML Cell Lines (e.g., MOLM13, Mv4-11) Treatment Treat with AMG 925 or Alternative Inhibitors Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot for p-FLT3, p-STAT5, p-Rb Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Xenograft AML Xenograft Model in Mice In_Vivo_Treatment Oral Administration of AMG 925 Xenograft->In_Vivo_Treatment Tumor_Analysis Tumor Growth Inhibition & Pharmacodynamic Analysis In_Vivo_Treatment->Tumor_Analysis

Preclinical evaluation workflow for AMG 925.

Experimental Protocols

Western Blotting for Phosphorylated Proteins (p-FLT3, p-STAT5, p-Rb)

This protocol is adapted from established methodologies for the detection of phosphorylated proteins in cell lysates.[13][14]

  • Cell Lysis: AML cells (e.g., MOLM13, Mv4-11) are treated with desired concentrations of AMG 925 or alternative inhibitors for a specified duration. Cells are then harvested and lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-FLT3 (Tyr591), p-STAT5 (Tyr694), p-Rb (Ser780), and their respective total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.[15]

  • Cell Treatment and Harvesting: AML cells are treated with various concentrations of AMG 925 or CDK4/6 inhibitors for 24-48 hours. Cells are then harvested by centrifugation.

  • Cell Fixation: The cell pellet is resuspended in ice-cold phosphate-buffered saline (PBS) and fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Cells are incubated on ice for at least 30 minutes.

  • Cell Staining: Fixed cells are centrifuged, and the ethanol is decanted. The cell pellet is washed with PBS and then resuspended in a PI staining solution containing RNase A. The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined from the DNA content histogram.

Conclusion

The preclinical data robustly demonstrates that AMG 925 is a potent dual inhibitor of FLT3 and CDK4. Its anti-proliferative activity in AML cells correlates strongly with the inhibition of downstream signaling molecules, p-STAT5 and p-Rb.[1][2] When compared to single-agent FLT3 or CDK4/6 inhibitors, AMG 925 offers the potential advantage of simultaneously blocking two key oncogenic pathways, which may lead to a more durable response and overcome certain resistance mechanisms.[16] This guide provides a foundational resource for researchers to objectively evaluate the utility of AMG 925 in their own studies and to design further experiments to explore its therapeutic potential.

References

AMG 925: A Dual Kinase Inhibitor Overcoming Resistance in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy of AMG 925 against FLT3 D835Y and other resistant mutants, supported by experimental data.

Acute Myeloid Leukemia (AML) is a hematological malignancy where activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common, occurring in approximately 30% of patients.[1] These mutations, including internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations like D835Y, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.[2][3][4] While targeted FLT3 inhibitors have shown promise, the development of resistance, often through secondary mutations in the FLT3 kinase domain, remains a significant clinical challenge.[1][5][6]

AMG 925 is a potent and selective dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4).[1][7] This dual-targeting mechanism offers a promising strategy to enhance anti-leukemic activity and overcome resistance to conventional FLT3 inhibitors.[1][5][6][8][9] This guide provides a detailed comparison of AMG 925's efficacy against wild-type FLT3 and various resistant mutants, presenting key experimental data, methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Efficacy of AMG 925

AMG 925 has demonstrated potent inhibitory activity against both wild-type FLT3 and clinically relevant resistant mutants. Its efficacy is compared with other FLT3 inhibitors, such as sorafenib (B1663141) and quizartinib (B1680412) (AC220), in various preclinical models.

Table 1: In Vitro Kinase and Cell Growth Inhibition
CompoundTarget/Cell LineMutation StatusIC50 (nM)Reference
AMG 925 FLT3 (kinase assay) Wild-type 2 ± 1 [7]
AMG 925 CDK4 (kinase assay) - 3 ± 1 [7]
AMG 925 MOLM13 FLT3-ITD 19 [7][10]
AMG 925 Mv4-11 FLT3-ITD 18 [7][10]
AMG 925 MOLM13sr FLT3-ITD, D835Y Comparable to parental [9]
AMG 925 Mv4-11sr FLT3-ITD, D835V Comparable to parental [9]
AMG 925 Ba/F3 FLT3-ITD/D835Y Sensitive [11]
AMG 925 Ba/F3 FLT3-ITD/F691I 10-fold increase vs. ITD [11]
SorafenibMOLM13srFLT3-ITD, D835YResistant[9]
AC220 (Quizartinib)Ba/F3FLT3-ITD/D835YResistant[11]
AC220 (Quizartinib)Ba/F3FLT3-ITD/F691I163-fold increase vs. ITD[11]
Table 2: In Vivo Antitumor Efficacy of AMG 925
Animal ModelCell LineTreatmentTumor Growth InhibitionReference
Nude MiceMOLM13 Xenograft37.5 mg/kg AMG 925 (oral, twice daily)96%[9]
Nude MiceAML XenograftAMG 92596% to 99%[1][7][10]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of AMG 925 and the experimental approach to its evaluation, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Activates FL FLT3 Ligand (FL) FL->FLT3 Binds PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AMG925 AMG 925 AMG925->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of AMG 925.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines AML Cell Lines (e.g., MOLM13, Mv4-11) Resistant Clones Treatment Treat with AMG 925 & Control Inhibitors CellLines->Treatment ProliferationAssay Cell Proliferation Assay (e.g., MTS) Treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (Annexin V Staining) Treatment->ApoptosisAssay WesternBlot Western Blot (p-FLT3, p-STAT5) Treatment->WesternBlot Xenograft Establish AML Xenograft in Mice Dosing Oral Dosing with AMG 925 Xenograft->Dosing TumorMeasurement Measure Tumor Volume Dosing->TumorMeasurement PD_Analysis Pharmacodynamic Analysis (p-STAT5, p-RB) Dosing->PD_Analysis

Caption: Experimental workflow for evaluating the efficacy of AMG 925.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of AMG 925.

Cell Lines and Culture

Human AML cell lines, such as MOLM13 (expressing FLT3-ITD) and Mv4-11 (expressing FLT3-ITD), were utilized.[7][10] Sorafenib-resistant cell lines (MOLM13sr and Mv4-11sr) were generated by continuous exposure to increasing concentrations of sorafenib.[9][12] These resistant lines were found to harbor the D835Y or D835V mutations in FLT3.[9][12] All cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

In Vitro Kinase Assays

The inhibitory activity of AMG 925 against FLT3 and CDK4 kinases was determined using enzymatic assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves.

Cell Proliferation Assays

The anti-proliferative effects of AMG 925 were assessed using methods such as the MTS assay. Cells were seeded in 96-well plates and treated with serial dilutions of the compound for a specified period (e.g., 72 hours). Cell viability was then measured, and IC50 values were determined.

Apoptosis Assays

Induction of apoptosis by AMG 925 was quantified using Annexin V and Sytox Green staining followed by flow cytometry.[9] Cells were treated with the compound for 48 hours before analysis.[9]

Western Blot Analysis

To confirm the on-target effects of AMG 925, the phosphorylation status of key signaling proteins was examined by Western blotting. Cells were treated with AMG 925 for a short duration (e.g., 1 hour), after which cell lysates were prepared and subjected to SDS-PAGE.[9] Proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated and total FLT3, STAT5, and RB.

In Vivo Xenograft Studies

The anti-tumor efficacy of AMG 925 in vivo was evaluated using AML xenograft models.[1][7][10] Tumor-bearing mice were orally administered AMG 925 twice daily.[9] Tumor growth was monitored regularly, and at the end of the study, tumors were harvested for pharmacodynamic analysis of p-STAT5 and p-RB levels.[7]

Conclusion

AMG 925 demonstrates potent and broad activity against AML cells driven by various FLT3 mutations, including the clinically significant D835Y resistance mutation. Its dual inhibition of FLT3 and CDK4 not only leads to significant tumor growth inhibition but also appears to delay the onset of resistance.[5][6] The preclinical data strongly support the potential of AMG 925 as a valuable therapeutic agent for AML patients with FLT3 mutations, particularly those who have developed resistance to other FLT3 inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic benefits.

References

Safety Operating Guide

Navigating the Safe Disposal of AMG 925 (HCl): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of potent chemical compounds like AMG 925 (HCl) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of AMG 925 (HCl), a potent dual inhibitor of FLT3 and CDK4, intended to build on the foundation of laboratory safety and chemical handling.

As no specific Safety Data Sheet (SDS) for AMG 925 (HCl) is publicly available, these procedures are based on general best practices for the disposal of hazardous, biologically active small molecules and consider the properties of its hydrochloride salt. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.

Key Chemical and Safety Data

A summary of the pertinent data for AMG 925 (HCl) is provided below. This information is crucial for understanding the compound's nature and for making informed decisions regarding its handling and disposal.

PropertyValueSource
Chemical Name 2-hydroxy-1-(2-((9-((1r,4r)-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)ethan-1-one hydrochloride[1]
Molecular Formula C₂₆H₃₀ClN₇O₂[1]
Molecular Weight 508.02 g/mol [1]
Form Solid[2]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]
Known Hazards As a potent, biologically active compound, it should be treated as hazardous chemical waste. The hydrochloride salt indicates it is a corrosive substance.[2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is in use.

  • Engineering Controls: Always handle AMG 925 (HCl) within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4]

Step-by-Step Disposal Procedures

The proper disposal of AMG 925 (HCl) and materials contaminated with it is critical and must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or expired solid AMG 925 (HCl) in its original container if possible, or in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, sealed plastic bag or container clearly labeled as "Hazardous Chemical Waste" and listing the chemical name.

  • Liquid Waste:

    • Organic Solutions: If AMG 925 (HCl) has been dissolved in an organic solvent (e.g., DMSO), collect this waste in a designated, sealed, and labeled container for halogenated or non-halogenated solvent waste, as appropriate.[5] It is best practice to segregate these waste streams.[2]

    • Aqueous Solutions: Collect all aqueous solutions containing AMG 925 (HCl) in a separate, sealed, and labeled hazardous waste container. Do not dispose of these solutions down the sanitary sewer.[2] Given its hydrochloride nature, these solutions will be acidic. Neutralization with a base like sodium bicarbonate may be a pre-treatment step required by your institution before collection, but always consult your EHS office first.[3]

  • Sharps:

    • Any needles, syringes, or other sharps contaminated with AMG 925 (HCl) must be disposed of in a designated sharps container for hazardous chemical waste.[2]

2. Spill Management:

In the event of a spill, the immediate priority is to contain the material and ensure personnel safety.

  • Evacuate and Secure: Evacuate the immediate area to prevent exposure.[2]

  • Small Spills (<1 L):

    • If you are trained and have the appropriate PPE, you can manage the cleanup.[3]

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[2]

    • For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.[2]

    • Place all contaminated cleanup materials into a sealed, appropriately labeled hazardous waste container.[2]

  • Large Spills (>1 L):

    • Immediately contact your institution's EHS or emergency response team for assistance.[3]

  • Decontamination:

    • After the bulk of the spill has been collected, decontaminate the area with a suitable solvent.

3. Waste Storage and Disposal:

  • Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste and are stored away from incompatible materials.[2]

  • Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste transfer and documentation.[2] Professional chemical waste management companies are often contracted for final disposal, which may involve methods like incineration.[6]

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the logical flow for handling and disposing of AMG 925 (HCl) in a laboratory setting.

cluster_0 Start: Handling AMG 925 (HCl) cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Final Disposal Protocol A Handle in Fume Hood with Full PPE B Solid Waste (Unused chemical, contaminated consumables) A->B Generates C Liquid Waste (Organic or Aqueous Solutions) A->C Generates D Sharps Waste (Contaminated needles, etc.) A->D Generates E Collect in Labeled Hazardous Solid Waste Container B->E F Collect in Labeled Hazardous Liquid Waste Container (Segregate by solvent type) C->F G Collect in Designated Hazardous Sharps Container D->G H Store in Secure Satellite Accumulation Area E->H F->H G->H I Contact Institutional EHS for Waste Pickup H->I J Document Waste for Manifest I->J K Professional Disposal (e.g., Incineration) J->K

References

Essential Safety and Logistics for Handling AMG 925 (HCl)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of AMG 925 (HCl), a potent dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3][4] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

AMG 925 (HCl) is a potent research compound, and its hydrochloride salt form presents hazards associated with corrosive acids.[5][6] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/Face ShieldMust be worn at all times to protect against splashes.
Skin/Body Protection Chemical-Resistant Lab CoatFully buttoned to protect against skin exposure.
Chemical-Resistant Suit and BootsRecommended for large quantities or when there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Change gloves immediately if contaminated.
Respiratory Protection Full-Face Respirator with Acid Gas Vapor CartridgeRequired if there is a risk of aerosol generation or if working outside of a certified chemical fume hood.[5]

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing

  • Work Area Preparation : All handling of AMG 925 (HCl) powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Decontamination : Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a neutralizing agent for acids, such as a sodium bicarbonate solution.

  • Weighing : Use a dedicated, calibrated analytical balance inside the fume hood. Handle the compound with care to avoid generating dust.

2.2. Solution Preparation

AMG 925 (HCl) is soluble in DMSO.[8]

  • Solvent Handling : Use appropriate PPE when handling DMSO, as it can facilitate the absorption of chemicals through the skin.

  • Dissolving the Compound : To prepare a stock solution, slowly add the solvent to the pre-weighed AMG 925 (HCl) powder in a suitable container (e.g., a glass vial). Cap the container tightly and vortex or sonicate until the compound is fully dissolved.

  • Dilution : When diluting concentrated solutions, always add the acid (in this case, the AMG 925 (HCl) solution) to the diluent to avoid splashing.[5]

Table 2: Storage Conditions for AMG 925 (HCl)

FormShort-Term Storage (days to weeks)Long-Term Storage (months to years)
Solid Powder 0 - 4 °C, dry and dark[8]-20 °C, dry and dark[3][8]
Stock Solution in DMSO 0 - 4 °C[8]-20 °C[8]

Emergency Procedures

3.1. Spills

  • Small Spills (<1 L) : If trained, use a chemical spill kit to absorb the material.[7] Neutralize the spill area with sodium bicarbonate or another suitable neutralizing agent.[7] Collect the waste in a sealed, labeled container for hazardous waste disposal.

  • Large Spills (>1 L) : Evacuate the area immediately and notify the Environmental Health & Safety (EH&S) office and emergency services.[7]

3.2. Personal Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Disposal Plan

All waste containing AMG 925 (HCl) must be treated as hazardous chemical waste.

  • Waste Collection :

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, clearly labeled hazardous waste container.

    • Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9][10]

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name "AMG 925 (HCl)".[9]

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.[11][12] Containers must be kept closed except when adding waste.[9]

  • Disposal : Contact your institution's EH&S office to arrange for the pickup and disposal of the hazardous waste.[9] Do not pour any waste containing AMG 925 (HCl) down the drain.[7]

Workflow for Safe Handling of AMG 925 (HCl)

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh AMG 925 (HCl) don_ppe->weigh dissolve Prepare Solution weigh->dissolve store_solid Store Solid weigh->store_solid Unused portion collect_waste Collect Hazardous Waste weigh->collect_waste Contaminated materials store_solution Store Solution dissolve->store_solution dissolve->collect_waste Waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in SAA label_waste->store_waste dispose EH&S Pickup store_waste->dispose

Caption: Workflow for the safe handling of AMG 925 (HCl).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.